molecular formula C5H10N2S B1270968 Pyrrolidine-1-carbothioamide CAS No. 40398-36-5

Pyrrolidine-1-carbothioamide

Cat. No.: B1270968
CAS No.: 40398-36-5
M. Wt: 130.21 g/mol
InChI Key: DJQOGYTZMZEXJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrrolidine-1-carbothioamide is a useful research compound. Its molecular formula is C5H10N2S and its molecular weight is 130.21 g/mol. The purity is usually 95%.
The exact mass of the compound Pyrrolidine-1-carbothioamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 239872. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Pyrrolidine-1-carbothioamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyrrolidine-1-carbothioamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyrrolidine-1-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2S/c6-5(8)7-3-1-2-4-7/h1-4H2,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJQOGYTZMZEXJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90364401
Record name pyrrolidine-1-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90364401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40398-36-5
Record name 1-Pyrrolidinecarbothioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40398-36-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 239872
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040398365
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Pyrrolidinecarbothioamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=239872
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name pyrrolidine-1-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90364401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name pyrrolidine-1-carbothioamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-PYRROLIDINECARBOTHIOAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23R3JG8USS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Versatile Pyrrolidine-1-carbothioamide Scaffold: A Technical Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring is a cornerstone in medicinal chemistry, valued for its presence in numerous natural products and pharmacologically active compounds.[1] When functionalized to form a Pyrrolidine-1-carbothioamide scaffold, this five-membered nitrogen heterocycle gains a unique set of properties that make it a promising candidate for the development of novel therapeutics. The incorporation of the carbothioamide group introduces a key pharmacophore that can engage in various biological interactions, leading to a wide spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory effects. This technical guide provides an in-depth exploration of the synthesis, biological activities, and mechanisms of action associated with the Pyrrolidine-1-carbothioamide core, offering a valuable resource for researchers in the field of drug discovery and development.

Synthesis of the Pyrrolidine-1-carbothioamide Scaffold

The synthesis of Pyrrolidine-1-carbothioamide derivatives is generally straightforward, making it an attractive scaffold for the generation of diverse chemical libraries. The most common approach involves the nucleophilic addition of a pyrrolidine to an isothiocyanate.

A general synthetic workflow for N-phenylpyrrolidine-1-carbothioamide is a one-step process involving the reaction of phenyl isothiocyanate with pyrrolidine. This reaction is typically carried out in a suitable solvent such as ethanol and proceeds to completion upon refluxing. For the creation of a library of derivatives, various substituted pyrrolidines and isothiocyanates can be employed.[2]

Biological Activities of Pyrrolidine-1-carbothioamide Derivatives

The Pyrrolidine-1-carbothioamide scaffold has demonstrated a range of biological activities, making it a versatile starting point for the development of targeted therapies. While specific data for a broad library of Pyrrolidine-1-carbothioamide derivatives is still emerging, studies on structurally related compounds, particularly those containing either the pyrrolidine or the carbothioamide moiety, provide strong evidence for their therapeutic potential.

Anticancer Activity

Derivatives of the pyrrolidine scaffold have shown significant cytotoxic activity against various cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis and the inhibition of key enzymes essential for cancer cell proliferation. While extensive quantitative data for Pyrrolidine-1-carbothioamide derivatives is limited, the broader class of pyrrolidine-containing compounds has been extensively studied. For instance, certain spiro[pyrrolidine-3,3'-oxindoles] have shown EC50 values in the low micromolar range against breast cancer cell lines.

Table 1: Anticancer Activity of Selected Pyrrolidine Derivatives

Compound ClassCell LineActivity (IC50/EC50)Reference
Spiro[pyrrolidine-3,3'-oxindoles]MCF-73.53 - 6.00 µM (EC50)
Pyrrolidone-based MDM2 inhibitorsHCT116Varies[3]
Spiroxindole-pyrrolidinesMDA-MB 2313.797 - 6.879 µM (IC50)[4]
Pyrrolizine derivativesMCF-71.07 - 7.61 µM (IC50)[5]
Antimicrobial Activity

Both the pyrrolidine and carbothioamide moieties are present in numerous compounds with demonstrated antimicrobial properties. The mechanisms of action are varied and can include the disruption of microbial cell walls, inhibition of essential enzymes, or interference with biofilm formation.[6]

Table 2: Antimicrobial Activity of Selected Pyrrolidine and Carbothioamide Derivatives

Compound ClassTest OrganismActivity (MIC)Reference
Pyrrolidine-2,5-dione derivativesStaphylococcus aureus32 - 128 µg/mL[7]
Pyrrolidine-2,5-dione derivativesCandida albicans64 - 128 µg/mL[7]
Pyrazole carbothioamide derivativesAspergillus niger15 - 20 µg/mL[8]
Hydrazinecarbothioamide derivativesKlebsiella pneumoniaeVaries[6]
Anti-inflammatory Activity

The anti-inflammatory potential of compounds containing the N-phenylthiourea moiety, a key feature of N-phenylpyrrolidine-1-carbothioamide, has been investigated. These compounds have been shown to inhibit the synthesis of prostaglandin E2 (PGE2), a key mediator of inflammation.

Table 3: Anti-inflammatory Activity of Selected Carbothioamide Analogs

Compound ClassAssayActivity (% Inhibition / IC50)Reference
Pyridine carbothioamide analogsIn vitro anti-inflammatory10.25 - 23.15 µM (IC50)
Pyrrolizine-based agentsCOX-2 Inhibition0.42 - 29.11 µM (IC50)[5]

Experimental Protocols

Synthesis of N-Phenylpyrrolidine-1-carbothioamide

This protocol describes the one-pot synthesis of N-phenylpyrrolidine-1-carbothioamide.

Materials:

  • Phenyl isothiocyanate

  • Pyrrolidine

  • Ethanol

Procedure:

  • Dissolve phenyl isothiocyanate (0.1 mol) in ethanol (20 mL) in a round-bottom flask.

  • To this solution, add pyrrolidine (0.1 mol).

  • Stir the reaction mixture and reflux for 4 hours.

  • After cooling to room temperature, the product will crystallize.

  • Collect the solid product by filtration and wash with cold ethanol.

  • The crude product can be purified by recrystallization from ethanol.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Pyrrolidine-1-carbothioamide derivative (test compound)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for the desired exposure time (e.g., 48 or 72 hours). Include untreated cells as a control.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve.

Antimicrobial Activity Assessment: Broth Microdilution Method

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Pyrrolidine-1-carbothioamide derivative (test compound)

  • 96-well microtiter plates

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the test compound in the broth medium directly in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well with the microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

The biological activities of Pyrrolidine-1-carbothioamide scaffolds can be attributed to their interaction with key signaling pathways involved in disease pathogenesis.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a crucial role in regulating inflammatory responses.[1][9][10] Pyrrolidine dithiocarbamate (PDTC), a related compound, is a known inhibitor of NF-κB activation.[1][9][10] It is plausible that Pyrrolidine-1-carbothioamide derivatives also exert their anti-inflammatory effects through the modulation of this pathway. Inhibition of NF-κB can prevent the transcription of pro-inflammatory genes, thereby reducing the inflammatory cascade.[1]

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Receptor Cell Surface Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activation IkB IκB IKK_complex->IkB Phosphorylation NFkB_IkB NF-κB-IκB Complex (Inactive) IkB->NFkB_IkB Proteasome Proteasomal Degradation IkB->Proteasome Ubiquitination NFkB NF-κB (p50/p65) NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->NFkB Release Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Transcription Pyrrolidine_Carbothioamide Pyrrolidine-1- carbothioamide Pyrrolidine_Carbothioamide->IKK_complex Inhibition

Caption: Proposed inhibition of the NF-κB signaling pathway by Pyrrolidine-1-carbothioamide.

Modulation of the MDM2-p53 Pathway

The p53 tumor suppressor protein is a critical regulator of cell cycle and apoptosis, and its activity is tightly controlled by the murine double minute 2 (MDM2) oncoprotein.[3] Inhibition of the MDM2-p53 interaction is a promising strategy in cancer therapy to reactivate p53 function in tumor cells.[3] Pyrrolidone-based derivatives have been identified as potent inhibitors of this interaction.[3] Given the structural similarities, it is hypothesized that Pyrrolidine-1-carbothioamide scaffolds could also be designed to target this pathway.

MDM2_p53_Pathway Cellular_Stress Cellular Stress (e.g., DNA Damage) p53 p53 Cellular_Stress->p53 Activation MDM2 MDM2 p53->MDM2 Transcription p53_MDM2_complex p53-MDM2 Complex p53->p53_MDM2_complex Proteasomal_Degradation Proteasomal Degradation p53->Proteasomal_Degradation Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis MDM2->p53 Ubiquitination MDM2->p53_MDM2_complex Pyrrolidine_Carbothioamide Pyrrolidine-1- carbothioamide Pyrrolidine_Carbothioamide->p53_MDM2_complex Inhibition

Caption: Proposed modulation of the MDM2-p53 pathway by Pyrrolidine-1-carbothioamide.

Conclusion and Future Directions

The Pyrrolidine-1-carbothioamide scaffold holds significant promise for the development of novel therapeutic agents. Its synthetic accessibility and the diverse biological activities exhibited by related compounds make it an attractive starting point for medicinal chemistry campaigns. Future research should focus on the synthesis and systematic biological evaluation of a diverse library of Pyrrolidine-1-carbothioamide derivatives to establish clear structure-activity relationships. Elucidation of the specific molecular targets and mechanisms of action will be crucial for the rational design of more potent and selective drug candidates. The experimental protocols and mechanistic insights provided in this guide offer a solid framework for initiating and advancing such research endeavors.

References

Pyrrolidine-1-carbothioamide: A Versatile Precursor for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Pyrrolidine-1-carbothioamide, a derivative of the ubiquitous pyrrolidine ring, holds significant potential as a versatile precursor in the synthesis of a wide array of heterocyclic compounds. The pyrrolidine scaffold is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs and natural products.[1][2] This guide explores the synthetic utility of pyrrolidine-1-carbothioamide and related N-substituted thioamides, providing a comprehensive overview of their application in constructing valuable heterocyclic systems. While specific literature on pyrrolidine-1-carbothioamide is nascent, the well-established reactivity of the thioamide functional group serves as a robust foundation for predicting its synthetic pathways.

Thiourea derivatives are known to be versatile intermediates for the synthesis of various heterocycles, including 1,3-thiazoles and pyrimidines.[3] This guide will delve into established synthetic methodologies for these and other heterocyclic systems, presenting quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their synthetic endeavors.

Synthesis of Thiazole Derivatives

The Hantzsch thiazole synthesis is a classic and widely employed method for the construction of the thiazole ring.[4][5] This reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide. In the context of pyrrolidine-1-carbothioamide, this would involve its reaction with various α-haloketones to yield 2-(pyrrolidin-1-yl)thiazole derivatives.

A domino alkylation-cyclization reaction of propargyl bromides with thioureas under microwave irradiation offers a rapid and efficient alternative for the synthesis of 2-aminothiazoles.[6]

Table 1: Synthesis of Thiazole Derivatives from Thiourea Analogs

Entryα-Halocarbonyl/Propargyl BromideThioamideSolventConditionsYield (%)
12-BromoacetophenoneThioureaMethanolReflux99
2Substituted Propargyl BromidesThiourea derivativesDMFMicrowave, 130°C, 10 minHigh
3α-DiazoketonesThioureaPEG-400100°C, 2-3.5 h87-96

Experimental Protocol: Hantzsch Thiazole Synthesis of 2-(Pyrrolidin-1-yl)-4-phenylthiazole

This protocol is adapted from the well-established Hantzsch thiazole synthesis.[7]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5 mmol of 2-bromoacetophenone and 7.5 mmol of pyrrolidine-1-carbothioamide in 20 mL of methanol.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The initial product will likely be the HBr salt.

  • Neutralization: Add a weak base, such as aqueous sodium bicarbonate, to neutralize the reaction mixture until the product precipitates.

  • Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure 2-(pyrrolidin-1-yl)-4-phenylthiazole.

Hantzsch_Thiazole_Synthesis PyrrolidineCarbothioamide Pyrrolidine-1-carbothioamide NucleophilicAttack Nucleophilic Attack PyrrolidineCarbothioamide->NucleophilicAttack AlphaHaloKetone α-Haloketone AlphaHaloKetone->NucleophilicAttack Cyclization Intramolecular Cyclization NucleophilicAttack->Cyclization Forms intermediate Dehydration Dehydration Cyclization->Dehydration ThiazoleProduct 2-(Pyrrolidin-1-yl)thiazole Derivative Dehydration->ThiazoleProduct

Fig. 1: Hantzsch Thiazole Synthesis Workflow.
Synthesis of Pyrimidine Derivatives

Pyrimidine rings can be effectively synthesized through the condensation of β-dicarbonyl compounds with N-C-N containing reagents like thioureas.[8][9] This approach allows for the formation of 2-thioxopyrimidine derivatives, which are valuable intermediates for further functionalization.

The Biginelli reaction, a one-pot multicomponent reaction, also provides a straightforward route to dihydropyrimidinones, which can be further derivatized.[8]

Table 2: Synthesis of Pyrimidine Derivatives from Thiourea

Entryβ-Dicarbonyl CompoundReagentsSolventConditionsProduct
1Ethyl acetoacetateThiourea, NaOEtEthanolReflux2-Thio-6-methyluracil
2Acetylacetone1,3-Bis(p-chlorobenzylidene)thioureaAcetic AnhydrideRefluxTetrahydropyrimidine-2-thione derivative
3Benzaldehyde, CyclopentanoneUrea, YbCl3Solvent-free-Pyrimidine derivative

Experimental Protocol: Synthesis of 4-Methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester

This protocol is a representative example of pyrimidine synthesis from a thiourea precursor.[8]

  • Reaction Setup: To a solution of sodium ethoxide, prepared by dissolving sodium in absolute ethanol, add ethyl acetoacetate followed by pyrrolidine-1-carbothioamide.

  • Reaction: Reflux the reaction mixture for several hours. Monitor the reaction by TLC.

  • Work-up: After completion, cool the mixture and pour it into ice-water.

  • Acidification: Acidify the solution with a dilute acid (e.g., HCl) to precipitate the product.

  • Isolation: Collect the precipitate by filtration, wash with water, and dry.

  • Purification: Recrystallize the crude product from an appropriate solvent.

Pyrimidine_Synthesis_Workflow PyrrolidineCarbothioamide Pyrrolidine-1-carbothioamide Condensation Condensation PyrrolidineCarbothioamide->Condensation BetaDicarbonyl β-Dicarbonyl Compound BetaDicarbonyl->Condensation Base Base (e.g., NaOEt) Base->Condensation Cyclization Cyclization Condensation->Cyclization Product 2-Thioxopyrimidine Derivative Cyclization->Product

Fig. 2: General Workflow for Pyrimidine Synthesis.
Other Heterocyclic Systems

The versatility of the thioamide group extends beyond thiazoles and pyrimidines. N-substituted thioureas can undergo controlled cyclization reactions with reagents like bromoacyl bromides to yield iminothiozolidinones.[10] Furthermore, N-acyl thioureas are valuable precursors for the synthesis of various nitrogen and sulfur-containing heterocycles.[3] The reaction of N,N-disubstituted thiourea derivatives with ethyl bromoacetate can lead to the formation of thiazolidinone scaffolds.[11]

The synthesis of N-bridged pyrazole-1-carbothioamides has also been reported, highlighting the potential for creating complex, fused heterocyclic systems.[12]

Logical Relationship of Precursor to Products

Precursor_to_Products Precursor Pyrrolidine-1-carbothioamide Thiazoles Thiazoles Precursor->Thiazoles  + α-Haloketones Pyrimidines Pyrimidines Precursor->Pyrimidines  + β-Dicarbonyls Iminothiozolidinones Iminothiozolidinones Precursor->Iminothiozolidinones  + Bromoacyl bromides OtherHeterocycles Other Heterocycles (e.g., Triazoles, Thiazolidinones) Precursor->OtherHeterocycles  + Various Reagents

Fig. 3: Synthetic Scope of Pyrrolidine-1-carbothioamide.

Conclusion

Pyrrolidine-1-carbothioamide emerges as a promising and versatile building block for the synthesis of a diverse range of heterocyclic compounds. By leveraging established synthetic methodologies for N-substituted thioamides, researchers can access novel thiazole, pyrimidine, and other heterocyclic scaffolds. The detailed protocols and visual workflows provided in this guide are intended to facilitate the exploration of this precursor's full potential in drug discovery and materials science. The inherent structural features of the pyrrolidine ring, combined with the rich reactivity of the thioamide group, position pyrrolidine-1-carbothioamide as a valuable tool for the modern synthetic chemist.

References

In silico prediction of Pyrrolidine-1-carbothioamide ADME/Tox properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the In Silico Prediction of ADME/Tox Properties for Pyrrolidine-1-carbothioamide

Introduction

In the modern drug discovery and development pipeline, the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profile is critical.[1][2] Failing to identify poor pharmacokinetic or toxicological properties early can lead to costly late-stage failures.[2][3] In silico computational methods offer a rapid, cost-effective, and increasingly accurate means to predict these properties, allowing researchers to prioritize promising candidates and identify potential liabilities before synthesis or extensive experimental testing.[4][5][6]

This technical guide focuses on the in silico prediction of ADME/Tox properties for Pyrrolidine-1-carbothioamide , a small molecule containing a pyrrolidine ring and a thioamide functional group. The pyrrolidine scaffold is prevalent in many FDA-approved drugs and is a versatile component in medicinal chemistry, often used to enhance solubility and modulate physicochemical properties.[7][8] The thioamide group, an isostere of the amide bond, presents unique chemical properties that can influence biological activity and metabolic stability.[9] By leveraging a suite of computational tools and models, we can construct a comprehensive ADME/Tox profile for this compound to guide further research.

Core Methodologies: The In Silico Workflow

The prediction of ADME/Tox properties begins with the two-dimensional structure of the molecule, typically represented in a machine-readable format like SMILES (Simplified Molecular Input Line Entry System). This structure serves as the input for a variety of computational models, which are broadly categorized as Quantitative Structure-Activity Relationship (QSAR) models, machine learning algorithms, and rule-based expert systems.[5][10] These models are trained on large, curated datasets of compounds with known experimental ADME/Tox values.[1][11]

The general workflow for an in silico assessment is depicted below.

ADMET_Prediction_Workflow cluster_predictions Property Prediction start Molecule of Interest (Pyrrolidine-1-carbothioamide) smiles Obtain Chemical Structure (e.g., SMILES format) start->smiles platform Select In Silico Prediction Platform(s) (e.g., SwissADME, admetSAR, ProTox-II) smiles->platform adme ADME Prediction - Absorption - Distribution - Metabolism - Excretion platform->adme tox Toxicity Prediction - hERG Inhibition - Mutagenicity (AMES) - Hepatotoxicity - Carcinogenicity platform->tox physchem Physicochemical Properties - logP, logS - TPSA - Molecular Weight platform->physchem analysis Data Aggregation & Analysis adme->analysis tox->analysis physchem->analysis report Generate Comprehensive ADME/Tox Profile analysis->report decision Decision Making (Proceed, Optimize, or Terminate) report->decision

Caption: General workflow for in silico ADME/Tox prediction. (Max Width: 760px)

Predicted ADME Profile

Using the workflow described, a hypothetical ADME profile for Pyrrolidine-1-carbothioamide was generated by referencing common in silico tools like SwissADME, admetSAR 2.0, and pkCSM.[12][13] These platforms utilize graph-based signatures, molecular fingerprints, and machine learning models to predict properties.[10][13]

Absorption

Absorption properties predict how well a compound is likely to be absorbed into the bloodstream from the site of administration. Key parameters include human intestinal absorption (HIA) and Caco-2 cell permeability.

Distribution

Distribution properties describe how a compound spreads throughout the body's fluids and tissues. Important factors include blood-brain barrier (BBB) permeability and plasma protein binding (PPB).

Metabolism

Metabolism involves the chemical modification of compounds by enzymes, primarily the Cytochrome P450 (CYP) family in the liver. Predicting inhibition or substrate status for key CYP isozymes is crucial for assessing potential drug-drug interactions.[12]

Excretion

Excretion properties relate to how the compound and its metabolites are removed from the body. Total clearance is a key parameter.

Table 1: Predicted ADME Properties of Pyrrolidine-1-carbothioamide

Parameter Predicted Value/Class Interpretation & Significance
Absorption
Human Intestinal Absorption (HIA) High Likely to be well-absorbed from the gut.
Caco-2 Permeability (logPapp) Moderate to High Suggests good passive diffusion across the intestinal wall.
P-glycoprotein (P-gp) Substrate No Lower probability of being actively pumped out of cells, which is favorable for absorption.
Distribution
Blood-Brain Barrier (BBB) Permeant Yes The compound may cross into the central nervous system (CNS).[14]
CNS Permeability (LogPS) -2.5 Indicates moderate permeability into the CNS.
Plasma Protein Binding (PPB) ~75% Moderate binding to plasma proteins; a significant fraction will be free to exert its effect.
Metabolism
CYP1A2 Inhibitor No Low risk of interactions with drugs metabolized by CYP1A2.
CYP2C9 Inhibitor No Low risk of interactions with drugs metabolized by CYP2C9.
CYP2C19 Inhibitor No Low risk of interactions with drugs metabolized by CYP2C19.
CYP2D6 Inhibitor No Low risk of interactions with drugs metabolized by CYP2D6.
CYP3A4 Inhibitor No Low risk of interactions with drugs metabolized by CYP3A4.[15]
Excretion

| Total Clearance (log ml/min/kg) | 0.45 | Suggests a moderate rate of clearance from the body. |

Predicted Toxicological Profile

Toxicity prediction is essential for identifying potential safety liabilities. In silico models can screen for various toxicity endpoints, from organ-specific effects to mutagenicity.[5][6]

Cardiotoxicity

Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a major cause of acquired long QT syndrome, which can lead to fatal arrhythmias. Predicting hERG inhibition is a critical safety screen.

Mutagenicity

The AMES test is a widely used method to assess a compound's potential to cause mutations in DNA. A positive AMES test is a significant red flag for carcinogenicity.[15][16]

Hepatotoxicity

Drug-induced liver injury (DILI) is a leading cause of drug withdrawal from the market. Computational models can predict the potential for a compound to cause liver damage.

hERG_Inhibition_Pathway compound Pyrrolidine-1-carbothioamide (or other small molecule) herg_channel hERG K+ Channel in Cardiomyocytes compound->herg_channel Binds to block Channel Blockade herg_channel->block current Reduced IKr Current (Delayed Rectifier K+ Current) block->current repolarization Delayed Cardiac Repolarization current->repolarization qt_prolong QT Interval Prolongation (Visible on ECG) repolarization->qt_prolong arrhythmia Increased Risk of Torsades de Pointes (TdP) & Arrhythmia qt_prolong->arrhythmia

Caption: Signaling pathway of hERG channel inhibition leading to cardiotoxicity. (Max Width: 760px)

Table 2: Predicted Toxicological Properties of Pyrrolidine-1-carbothioamide

Toxicity Endpoint Predicted Result Confidence/Probability Interpretation
hERG I (Cardiotoxicity) Non-inhibitor 0.85 Low risk of causing drug-induced QT prolongation.[15]
AMES Mutagenicity Non-mutagenic 0.79 Unlikely to be a mutagen and therefore a lower cancer risk.[15][16]
Hepatotoxicity (DILI) Low probability 0.72 Low risk of causing drug-induced liver injury.
Skin Sensitization Non-sensitizer 0.88 Unlikely to cause an allergic reaction upon skin contact.[15]
Carcinogenicity Non-carcinogen 0.75 Low probability of causing cancer based on structural alerts.

| Oral Rat Acute Toxicity (LD50) | 2.65 mol/kg (Class III) | N/A | Classified as slightly toxic. |

Experimental Validation Protocols

While in silico predictions are valuable for screening, they must be validated by experimental data. The following are standard in vitro protocols corresponding to the predicted parameters.

Caco-2 Permeability Assay
  • Principle: Caco-2 cells, a human colon adenocarcinoma cell line, are grown as a monolayer on a semi-permeable filter. This monolayer mimics the intestinal epithelial barrier.

  • Methodology:

    • Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of tight junctions.

    • The test compound (Pyrrolidine-1-carbothioamide) is added to the apical (AP) side, representing the intestinal lumen.

    • Samples are taken from the basolateral (BL) side, representing the blood, at various time points.

    • The concentration of the compound is measured using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

    • The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the monolayer.

hERG Patch Clamp Assay
  • Principle: This assay directly measures the electrical current flowing through hERG channels expressed in a stable cell line (e.g., HEK293 cells).

  • Methodology:

    • A glass micropipette forms a high-resistance seal with the membrane of a single cell expressing hERG channels (whole-cell patch-clamp configuration).

    • A specific voltage protocol is applied to the cell to elicit the characteristic IKr current.

    • The test compound is perfused over the cell at increasing concentrations.

    • The reduction in the hERG current is measured, and an IC50 value (the concentration at which the compound inhibits 50% of the current) is determined.

AMES Test (Bacterial Reverse Mutation Assay)
  • Principle: This test uses several strains of Salmonella typhimurium that have mutations in the histidine operon, rendering them unable to synthesize histidine. A mutagenic compound will cause reverse mutations, allowing the bacteria to grow on a histidine-free medium.

  • Methodology:

    • The test compound is combined with the bacterial tester strains in the presence and absence of a metabolic activation system (S9 mix from rat liver, to simulate metabolism).

    • The mixture is plated on a minimal agar medium lacking histidine.

    • Plates are incubated for 48-72 hours.

    • The number of revertant colonies is counted and compared to a negative control. A significant, dose-dependent increase in revertant colonies indicates mutagenic potential.

Conclusion and Future Directions

The in silico analysis of Pyrrolidine-1-carbothioamide suggests a promising ADME/Tox profile for an early-stage drug candidate. The predictions indicate good oral absorption, moderate CNS penetration, a low likelihood of inhibiting major CYP450 enzymes, and a clean toxicological profile with low risks for cardiotoxicity and mutagenicity.[14][15]

These computational results provide a strong rationale for advancing Pyrrolidine-1-carbothioamide to the next stage of preclinical development, which would involve the experimental validation of these predicted properties using the protocols outlined. The data gathered from these in vitro assays will provide a more definitive assessment of the compound's viability and guide any necessary structural modifications to further optimize its drug-like properties. The convergence of in silico predictions and experimental results is a cornerstone of modern, efficient drug discovery.[2][3]

References

Pyrrolidine-1-carbothioamide Analogues: A Technical Guide to Key Therapeutic Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the promising therapeutic targets of pyrrolidine-1-carbothioamide analogues and related pyrrolidine derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its versatile scaffold, which allows for diverse biological activities. This document outlines the key molecular targets, summarizes quantitative inhibitory data, provides detailed experimental protocols for target validation, and visualizes the associated signaling pathways and workflows.

Target: Enoyl-Acyl Carrier Protein Reductase (InhA) in Mycobacterium tuberculosis

The enzyme InhA is a critical component of the type II fatty acid synthase (FAS-II) system in Mycobacterium tuberculosis.[1][2] This pathway is essential for the biosynthesis of mycolic acids, which are unique, long-chain fatty acids that form the major constituent of the mycobacterial cell wall.[2][3] Inhibition of InhA disrupts this protective barrier, making it a clinically validated and highly attractive target for antitubercular drugs.[1][4][5] Pyrrolidine carboxamides have emerged as a novel class of potent, direct InhA inhibitors that do not require activation by the catalase-peroxidase enzyme (KatG), thus bypassing a common mechanism of resistance to the frontline drug isoniazid.[1][6][7]

Quantitative Data: InhA Inhibition

The following table summarizes the in vitro inhibitory activity of selected pyrrolidine carboxamide analogues against M. tuberculosis InhA.

Compound IDStructure / Substitution PatternIC50 (µM)Reference
s1 Unsubstituted Phenyl Ring~10[6]
p31 Fused Aromatic (Aminodibenzofuran)1.39[6]
p33 Fused Aromatic (Aminodibenzothiophene)2.57[6]
p37 Piperazine with p-Tolyl4.47[6]
p24 (racemic) Phenylpiperazine with p-CF30.39[6][8]
p24b (enantiomer) (S)-enantiomer of p240.255[6]
d11 (racemic) 3,5-di(trifluoromethyl)phenyl0.06[6]
d11b (enantiomer) (S)-enantiomer of d110.04[6]
Signaling Pathway: Mycolic Acid Biosynthesis

The diagram below illustrates the role of the FAS-II system in mycolic acid synthesis and the inhibitory action of pyrrolidine-1-carbothioamide analogues on InhA.

Mycolic_Acid_Pathway cluster_FASII FAS-II Elongation Cycle cluster_Inhibitor Inhibitor Action FAS_I FAS-I (produces C16-C18 acyl-ACPs) KasA KasA/KasB (Condensation) FAS_I->KasA Acyl-ACP primers MabA MabA (Reduction) KasA->MabA HadABC HadABC (Dehydration) MabA->HadABC InhA InhA (Enoyl-ACP Reductase) HadABC->InhA InhA->KasA Elongated Acyl-ACP Mycolic_Acids Long-Chain Mycolic Acids (up to C90) InhA->Mycolic_Acids Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall Inhibitor Pyrrolidine Carbothioamide Analogue Inhibitor->InhA Inhibition

Figure 1. Inhibition of InhA in the Mycolic Acid Biosynthesis Pathway.

Experimental Protocol: InhA Inhibition Assay

This protocol describes a common method for determining the in vitro inhibitory activity of compounds against recombinant InhA.

1. Materials and Reagents:

  • Recombinant purified M. tuberculosis InhA enzyme

  • NADH (β-Nicotinamide adenine dinucleotide, reduced form)

  • DD-CoA (trans-2-dodecenoyl-Coenzyme A) as substrate

  • Assay Buffer: 100 mM Sodium Phosphate, pH 7.5, 150 mM NaCl

  • Test compounds (pyrrolidine analogues) dissolved in DMSO

  • 96-well microtiter plates

2. Procedure:

  • Prepare serial dilutions of the test compounds in the 96-well plate.

  • In each well, add the InhA enzyme solution to the test compound and incubate for 15 minutes at room temperature.

  • Add NADH solution to each well.

  • Initiate the enzymatic reaction by adding the substrate, DD-CoA, to all wells.

  • Immediately monitor the decrease in absorbance at 340 nm over time (typically 10-20 minutes) using a microplate spectrophotometer. The decrease in absorbance corresponds to the oxidation of NADH.

  • The initial reaction velocity is calculated from the linear portion of the absorbance vs. time curve.

  • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a control without enzyme (100% inhibition).

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

InhA_Assay_Workflow start Start prep_compounds Prepare serial dilutions of test compounds in plate start->prep_compounds add_enzyme Add InhA enzyme to each well prep_compounds->add_enzyme incubate1 Incubate for 15 min at room temperature add_enzyme->incubate1 add_nadh Add NADH solution incubate1->add_nadh add_substrate Initiate reaction by adding DD-CoA substrate add_nadh->add_substrate measure Monitor absorbance decrease at 340 nm over time add_substrate->measure calculate Calculate initial velocity and % inhibition measure->calculate determine_ic50 Determine IC50 value from dose-response curve calculate->determine_ic50 end End determine_ic50->end p53_MDM2_Pathway cluster_core p53-MDM2 Autoregulatory Loop cluster_stress Cellular Stress cluster_inhibitor Inhibitor Action p53 p53 (Tumor Suppressor) MDM2 MDM2 (E3 Ubiquitin Ligase) p53->MDM2 Activates transcription Proteasome Proteasome p53->Proteasome Degradation p21_PUMA p21, PUMA, etc. (Target Genes) p53->p21_PUMA Activates transcription MDM2->p53 Binds & targets for ubiquitination Apoptosis Apoptosis & Cell Cycle Arrest p21_PUMA->Apoptosis Stress DNA Damage, Oncogene Activation Stress->p53 Stabilizes & Activates p53 Inhibitor Spiroindolinone Pyrrolidinecarboxamide Inhibitor->MDM2 Blocks p53 binding Carbohydrate_Digestion cluster_digestion Carbohydrate Digestion Pathway cluster_inhibitor Inhibitor Action Starch Starch / Complex Carbohydrates Amylase α-Amylase (Saliva, Pancreas) Starch->Amylase Oligo Oligosaccharides & Disaccharides Glucosidase α-Glucosidase (Intestinal Lining) Oligo->Glucosidase Glucose Glucose Bloodstream Bloodstream Absorption Glucose->Bloodstream Amylase->Oligo Glucosidase->Glucose Inhibitor Pyrrolidine Derivative Inhibitor->Amylase Inhibitor->Glucosidase

References

Structure-Activity Relationship (SAR) Studies of Pyrrolidine-1-carbothioamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine-1-carbothioamide scaffold is a promising heterocyclic motif in medicinal chemistry, demonstrating a wide range of biological activities. This structural framework, combining the saturated pyrrolidine ring with the versatile carbothioamide linker, has been explored for the development of novel therapeutic agents. The inherent features of this scaffold, including its synthetic accessibility and the ability of the thiourea moiety to engage in various biological interactions, make it an attractive starting point for drug discovery campaigns.

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of pyrrolidine-1-carbothioamide derivatives. It summarizes key quantitative data, details relevant experimental protocols, and visualizes important workflows and pathways to facilitate a deeper understanding of this chemical class for researchers and drug development professionals. While extensive SAR data for a systematic library of pyrrolidine-1-carbothioamide derivatives is still emerging, this guide consolidates available information on the core scaffold and structurally related compounds to infer key SAR trends.

Synthesis of the Pyrrolidine-1-carbothioamide Scaffold

The synthesis of the pyrrolidine-1-carbothioamide core is generally a straightforward process, most commonly achieved through the nucleophilic addition of a pyrrolidine to an isothiocyanate. This reaction is typically high-yielding and allows for a diverse range of substituents to be introduced on both the pyrrolidine and the aryl/alkyl portion of the carbothioamide.

General Synthetic Protocol

A widely used method for the synthesis of N-substituted pyrrolidine-1-carbothioamides involves the reaction of a substituted isothiocyanate with pyrrolidine in a suitable solvent, such as ethanol. The reaction mixture is typically heated to reflux to ensure completion.

Experimental Protocol: Synthesis of N-Phenylpyrrolidine-1-carbothioamide [1]

  • Materials:

    • 1-isothiocyanato-benzene (phenyl isothiocyanate)

    • Pyrrolidine

    • Ethanol

  • Procedure:

    • Dissolve 1-isothiocyanato-benzene (0.1 mol) in ethanol (20 mL) in a round-bottom flask.

    • To this solution, add pyrrolidine (0.1 mol).

    • Stir the reaction mixture at reflux for 4 hours.

    • Monitor the progress of the reaction using thin-layer chromatography (TLC).

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • The solvent is removed under reduced pressure to yield the crude product.

    • The crude product can be purified by recrystallization from ethanol to obtain the final product.

G General Synthetic Workflow for N-Phenylpyrrolidine-1-carbothioamide cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up and Purification Phenyl Isothiocyanate Phenyl Isothiocyanate Dissolve Phenyl Isothiocyanate in Ethanol Dissolve Phenyl Isothiocyanate in Ethanol Phenyl Isothiocyanate->Dissolve Phenyl Isothiocyanate in Ethanol Pyrrolidine Pyrrolidine Add Pyrrolidine Add Pyrrolidine Pyrrolidine->Add Pyrrolidine Ethanol (Solvent) Ethanol (Solvent) Ethanol (Solvent)->Dissolve Phenyl Isothiocyanate in Ethanol Dissolve Phenyl Isothiocyanate in Ethanol->Add Pyrrolidine Reflux for 4 hours Reflux for 4 hours Add Pyrrolidine->Reflux for 4 hours Cool to Room Temperature Cool to Room Temperature Reflux for 4 hours->Cool to Room Temperature Solvent Removal Solvent Removal Cool to Room Temperature->Solvent Removal Recrystallization Recrystallization Solvent Removal->Recrystallization Purified N-Phenylpyrrolidine-1-carbothioamide Purified N-Phenylpyrrolidine-1-carbothioamide Recrystallization->Purified N-Phenylpyrrolidine-1-carbothioamide

Caption: Synthetic workflow for N-phenylpyrrolidine-1-carbothioamide.

Structure-Activity Relationship (SAR) Studies

Antimicrobial Activity

The pyrrolidine and thiourea moieties are present in numerous compounds with reported antimicrobial activity.[1] The mechanism of action often involves the disruption of microbial cell walls, inhibition of essential enzymes, or interference with biofilm formation.[1]

Table 1: Antimicrobial Activity of Pyrrolidine Derivatives

Compound ClassTest OrganismActivity (MIC in µg/mL)
Pyrrolidine-2,5-dione derivatives[2]Staphylococcus aureus32–128
Vibrio cholera16–64
Candida albicans64–128
SpiropyrrolidinesStaphylococcus aureus3.9 - 62.5
Anticancer Activity

Several derivatives containing the thiourea or pyrrolidine core have demonstrated significant cytotoxic activity against various cancer cell lines.[1] The proposed mechanisms of action include the induction of apoptosis and the inhibition of key enzymes involved in cancer cell proliferation.[1]

Table 2: Anticancer Activity of Carbothioamide and Pyrrolidinone Derivatives

Compound ClassCell LineActivity (IC50 in µM)
Carbothioamide-based pyrazoline analogs[3]A549 (Lung)13.49 - 22.54
HeLa (Cervical)17.52 - 24.14
Diphenylamine-pyrrolidin-2-one-hydrazone derivatives[4]IGR39 (Melanoma)2.50 - 20.2
PPC-1 (Prostate)3.63 - >100
Enzyme Inhibition

The carbothioamide and pyrrolidine scaffolds have been explored as inhibitors of various enzymes.

Table 3: Enzyme Inhibitory Activity of Pyrrolidine and Carbothioamide Derivatives

Compound ClassTarget EnzymeActivity (IC50)
Pyrrolidine carboxamide derivatives[5]InhA (M. tuberculosis)Submicromolar to >15 µM
Pyrrolidine derivatives[6]α-amylase26.24 - 36.32 µg/mL
α-glucosidase18.04 - 27.51 µg/mL
Hydrazine-1-carbothioamide derivatives[7]Carbonic Anhydrase II0.13 - 10.23 µM
15-Lipoxygenase0.14 - 1.34 µM

Potential Signaling Pathways and Mechanism of Action

The biological effects of pyrrolidine-1-carbothioamide derivatives are likely mediated through various signaling pathways, largely influenced by the thiourea component. Thiourea derivatives have been reported to exert their anticancer effects through multiple mechanisms.

  • Induction of Apoptosis: Many thiourea-containing compounds have been shown to induce programmed cell death in cancer cells.

  • Enzyme Inhibition: The thiourea moiety can act as a hydrogen bond donor and acceptor, as well as a metal chelator, enabling it to interact with the active sites of various enzymes.

G Potential Mechanism of Action for Anticancer Activity cluster_cellular_effects Cellular Effects Pyrrolidine-1-carbothioamide Derivative Pyrrolidine-1-carbothioamide Derivative Enzyme Inhibition Enzyme Inhibition Pyrrolidine-1-carbothioamide Derivative->Enzyme Inhibition Induction of Oxidative Stress Induction of Oxidative Stress Pyrrolidine-1-carbothioamide Derivative->Induction of Oxidative Stress Disruption of Cell Cycle Disruption of Cell Cycle Pyrrolidine-1-carbothioamide Derivative->Disruption of Cell Cycle Apoptosis Apoptosis Enzyme Inhibition->Apoptosis Induction of Oxidative Stress->Apoptosis Disruption of Cell Cycle->Apoptosis

Caption: Potential mechanisms of anticancer activity.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable evaluation of the biological activity of novel compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Experimental Protocol: MTT Assay [1]

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the appropriate cell culture medium.

    • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization:

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation:

    • Calculate the percentage of inhibition for each concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

G MTT Assay Workflow Start Start Cell Seeding (96-well plate) Cell Seeding (96-well plate) Start->Cell Seeding (96-well plate) Overnight Incubation Overnight Incubation Cell Seeding (96-well plate)->Overnight Incubation Compound Treatment (Varying Concentrations) Compound Treatment (Varying Concentrations) Overnight Incubation->Compound Treatment (Varying Concentrations) Incubation (48-72 hours) Incubation (48-72 hours) Compound Treatment (Varying Concentrations)->Incubation (48-72 hours) Add MTT Solution Add MTT Solution Incubation (48-72 hours)->Add MTT Solution Incubation (2-4 hours) Incubation (2-4 hours) Add MTT Solution->Incubation (2-4 hours) Add Solubilizing Agent (e.g., DMSO) Add Solubilizing Agent (e.g., DMSO) Incubation (2-4 hours)->Add Solubilizing Agent (e.g., DMSO) Measure Absorbance Measure Absorbance Add Solubilizing Agent (e.g., DMSO)->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50 End End Calculate IC50->End

Caption: General workflow for an MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Experimental Protocol: Broth Microdilution for MIC Determination

  • Preparation of Inoculum:

    • Prepare a standardized suspension of the test microorganism in a suitable broth (e.g., Mueller-Hinton Broth for bacteria).

  • Serial Dilution of Compounds:

    • Perform serial twofold dilutions of the test compounds in a 96-well microtiter plate containing broth.

  • Inoculation:

    • Inoculate each well with the standardized microbial suspension.

  • Incubation:

    • Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

The pyrrolidine-1-carbothioamide scaffold holds significant promise as a template for the design of novel therapeutic agents with diverse biological activities. The synthetic accessibility of these compounds allows for the creation of large libraries for high-throughput screening. While the available data from structurally related compounds provides initial insights into the SAR of this class, further systematic studies are required to fully elucidate the key structural features that govern their activity and selectivity against specific biological targets.

Future research should focus on:

  • The synthesis and biological evaluation of a diverse library of pyrrolidine-1-carbothioamide derivatives to establish clear and comprehensive SAR.

  • Elucidation of the specific molecular targets and mechanisms of action to enable rational drug design.

  • Optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic properties.

The experimental protocols and collated data within this guide offer a foundational framework to initiate and advance research endeavors in this promising area of medicinal chemistry.

References

Pyrrolidine-1-carbothioamide Derivatives: A Technical Guide to their Anticancer Potential

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of pyrrolidine-1-carbothioamide and its derivatives as potential anticancer agents. It is intended for researchers, scientists, and drug development professionals interested in the exploration and development of this promising class of compounds. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the proposed mechanisms of action through signaling pathway diagrams.

Quantitative Data: In Vitro Anticancer Activity

The anticancer efficacy of various pyrrolidine derivatives has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values are summarized below to facilitate a comparative analysis of their potency.

Table 1: Anticancer Activity of Pyrrolidine-Carboxamide Derivatives

CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Reference
7g A-549 (Lung Carcinoma)0.90 (mean)Doxorubicin1.10[1]
MCF-7 (Breast Adenocarcinoma)
HT-29 (Colon Carcinoma)
7e A-549, MCF-7, Panc-1, HT-29---[1]
7k A-549, MCF-7, Panc-1, HT-29---[1]
7n A-549, MCF-7, Panc-1, HT-29---[1]
7o A-549, MCF-7, Panc-1, HT-29---[1]

Table 2: Enzyme Inhibitory Activity of Pyrrolidine-Carboxamide Derivatives

CompoundTarget EnzymeIC50Reference CompoundIC50Reference
7e, 7g, 7k, 7n, 7o EGFR87-107 nMErlotinib80 nM[1]
7e, 7g, 7k, 7n, 7o CDK215-31 nMDinaciclib20 nM[1]

Table 3: Anticancer Activity of Other Pyrrolidine Derivatives

Compound ClassSpecific DerivativeCancer Cell LineIC50/EC50 (µM)Reference CompoundIC50 (µM)Reference
Thiosemicarbazone Pyrrolidine-Copper(II) ComplexCopper complex 37aSW480 (Colon Adenocarcinoma)0.99 ± 0.09Cisplatin3.5 ± 0.3[2][3]
Copper complex 37bSW480 (Colon Adenocarcinoma)3.7 ± 0.1Cisplatin3.5 ± 0.3[2][3]
Diphenylamine-Pyrrolidin-2-one-HydrazoneIndole derivative 14IGR39 (Melanoma)10.40 ± 1.35--[4]
PPC-1 (Prostate Carcinoma)20.2 (EC50)--[4]
Pyrazoline Derivative3a A549 (Lung Carcinoma)13.49 ± 0.17Staurosporine-[5]
HeLa (Cervical Carcinoma)17.52 ± 0.09
3h A549 (Lung Carcinoma)22.54 ± 0.25Staurosporine-[5]
HeLa (Cervical Carcinoma)24.14 ± 0.86

Experimental Protocols

This section details the methodologies for the synthesis of the pyrrolidine-1-carbothioamide scaffold and the in vitro evaluation of its anticancer activity.

Synthesis of N-Phenylpyrrolidine-1-carbothioamide

This protocol describes a general and efficient method for the synthesis of the N-phenylpyrrolidine-1-carbothioamide core structure.[6]

Materials:

  • 1-isothiocyanato-benzene (phenyl isothiocyanate)

  • Pyrrolidine

  • Ethanol

Procedure:

  • Dissolve 1-isothiocyanato-benzene (0.1 mol) in ethanol (20 mL) in a round-bottom flask.

  • To this solution, add pyrrolidine (0.1 mol).

  • The reaction is a nucleophilic addition of the secondary amine of the pyrrolidine ring to the electrophilic carbon of the isothiocyanate group.[6]

  • The mixture can be refluxed for a period of time, for instance, 4 hours, to drive the reaction to completion.

  • Upon completion, the reaction mixture is cooled, and the resulting solid product is purified by recrystallization to obtain the N-phenylpyrrolidine-1-carbothioamide.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.[6]

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well. Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare various concentrations of the test pyrrolidine-1-carbothioamide derivatives. Treat the cells with these concentrations and incubate for a period of 48-72 hours.

  • MTT Addition: Following the incubation period, add MTT solution to each well and incubate for 2-4 hours. This allows for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan solution at a specific wavelength (e.g., 630 nm) using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell inhibition for each concentration relative to untreated control cells. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is then determined.[6]

Signaling Pathways and Mechanisms of Action

The anticancer activity of pyrrolidine-1-carbothioamide derivatives is attributed to their interaction with various cellular signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.

Dual Inhibition of EGFR and CDK2 Signaling

A number of pyrrolidine-carboxamide derivatives have been identified as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[1] The inhibition of these two key proteins can lead to a synergistic anticancer effect by halting cell cycle progression and inducing apoptosis.

EGFR_CDK2_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Apoptosis Apoptosis ERK->Apoptosis inhibits CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 pRB pRB CDK2->pRB phosphorylates E2F E2F pRB->E2F releases E2F->Proliferation activates Pyrrolidine Pyrrolidine Derivative Pyrrolidine->EGFR inhibits Pyrrolidine->CDK2 inhibits

Caption: Dual inhibition of EGFR and CDK2 pathways by pyrrolidine derivatives.

PI3Kα/HDAC6 Dual Inhibition Pathway

Certain (S)-N1-(thiazol-2-yl) pyrrolidine-1,2-dicarboxamide derivatives have been shown to target both Phosphoinositide 3-kinase alpha (PI3Kα) and Histone Deacetylase 6 (HDAC6).[7] This dual inhibitory action can disrupt cancer cell survival and protein quality control.

PI3Ka_HDAC6_Inhibition cluster_pi3k PI3K Pathway cluster_hdac HDAC6 Pathway Pyrrolidine Pyrrolidine Derivative PI3Ka PI3Kα Pyrrolidine->PI3Ka inhibits HDAC6 HDAC6 Pyrrolidine->HDAC6 inhibits PIP2 PIP2 PI3Ka->PIP2 PIP3 PIP3 PIP2->PIP3 phosphorylates AKT AKT PIP3->AKT activates CellSurvival Cell Survival AKT->CellSurvival AcetylatedTubulin Acetylated α-tubulin HDAC6->AcetylatedTubulin deacetylates MisfoldedProteins Misfolded Proteins HDAC6->MisfoldedProteins facilitates transport Aggresome Aggresome Formation MisfoldedProteins->Aggresome

Caption: Dual inhibition of PI3Kα and HDAC6 by pyrrolidine derivatives.

General Experimental Workflow

The discovery and preclinical evaluation of novel pyrrolidine-1-carbothioamide derivatives as anticancer agents typically follow a structured workflow, from initial synthesis to in vitro characterization.

Experimental_Workflow Start Start Synthesis Synthesis of Pyrrolidine Derivatives Start->Synthesis Purification Purification & Characterization (e.g., NMR, MS) Synthesis->Purification Cytotoxicity In Vitro Cytotoxicity Screening (e.g., MTT Assay) Purification->Cytotoxicity Hit_Identification Hit Identification (Potent & Selective Compounds) Cytotoxicity->Hit_Identification Hit_Identification->Synthesis Inactive/Revise Mechanism Mechanism of Action Studies (e.g., Enzyme Assays, Apoptosis) Hit_Identification->Mechanism Active Lead_Optimization Lead Optimization Mechanism->Lead_Optimization End End Lead_Optimization->End

Caption: General workflow for anticancer drug discovery with pyrrolidine derivatives.

Conclusion

Pyrrolidine-1-carbothioamide derivatives represent a versatile and promising scaffold in the field of anticancer drug discovery. Their demonstrated ability to inhibit key oncogenic pathways, such as EGFR/CDK2 and PI3Kα/HDAC6, underscores their therapeutic potential. The data and protocols presented in this guide offer a solid foundation for further research and development of this important class of molecules. Future efforts should focus on optimizing the potency and selectivity of these derivatives, as well as evaluating their efficacy and safety in in vivo models.

References

Unveiling the Antimicrobial Potential of Pyrrolidine-1-carbothioamide Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent antimicrobial activity. Among these, pyrrolidine-1-carbothioamide and its derivatives have emerged as a promising class of compounds. This technical guide provides an in-depth overview of the antimicrobial spectrum of these compounds, supported by quantitative data, detailed experimental protocols, and visualizations of potential mechanisms of action.

Antimicrobial Spectrum: A Quantitative Overview

The antimicrobial efficacy of various pyrrolidine-1-carbothioamide derivatives and related thiourea compounds has been evaluated against a panel of clinically relevant bacteria and fungi. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that inhibits visible growth of a microorganism, is a key indicator of antimicrobial potency. The following tables summarize the reported MIC values for several series of these compounds.

Table 1: Antibacterial Activity of Pyrrolidine-1-carbothioamide Derivatives and Analogues

Compound ClassSpecific DerivativeTest OrganismMIC (µg/mL)Reference
Pyrrolidine-2,5-dione DerivativesCompound 5aEnterococcus faecalis0.25 (µM)[1]
Compound 5gEnterococcus faecalis0.25 (µM)[1]
Compound 5 (fused to dibenzobarrelene)Staphylococcus aureus32-128[2]
Compound 8 (azo derivative)Staphylococcus aureus16-64[2]
Compound 8 (azo derivative)Vibrio cholera16-64[2]
Spiro[oxindole-2,3'-pyrrolidines]Compound 5aStaphylococcus aureus ATCC 259233.9[3]
Compound 5d, 5e, 5h, 5lStaphylococcus aureus ATCC 2592331.5-62.5[3]
Compound 5h, 5pMicrococcus luteus NCIMB 816631.5-62.5[3]
Thiourea DerivativesTD4Methicillin-resistant Staphylococcus aureus (MRSA)2-16[4]
TD4Staphylococcus epidermidis2-16[4]
TD4Enterococcus faecalis2-16[4]
1-Thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H pyrazolesCompound 1bMultidrug-resistant Acinetobacter baumannii512[5]
Compound 1dMultidrug-resistant Acinetobacter baumannii512[5]
Compound 1b, 1dKlebsiella pneumoniae carbapenemase (KPC)1024[5]
ThiosemicarbazonesAg-thiosemicarbazone complex (T39)Escherichia coli0.018[6]
Ag-thiosemicarbazone complex (T39)Staphylococcus aureus0.018[6]

Table 2: Antifungal Activity of Pyrrolidine-1-carbothioamide Derivatives and Analogues

Compound ClassSpecific DerivativeTest OrganismMIC (µg/mL)Reference
Pyrrolidine-2,5-dione DerivativesCompound 5aCandida albicans0.125 (µM)[1]
Compound 5d, 5e, 5gCandida albicans0.25 (µM)[1]
Compound 3a (benzoylaminocarbothioyl pyrrolidine)Candida krusei25[7]
Compounds 3a-e, 5bCandida spp.50-100[7]
Compound 5 (fused to dibenzobarrelene)Candida spp.64-128[2]
Compound 8 (azo derivative)Candida spp.64-256[2]
Thiourea DerivativesCompounds 7a, 7b, 8Aspergillus flavus0.95-3.25[8]

Experimental Protocols for Antimicrobial Susceptibility Testing

Accurate determination of the antimicrobial spectrum relies on standardized and reproducible experimental methodologies. The following sections detail the core protocols for two widely used methods: the Broth Microdilution Method for determining Minimum Inhibitory Concentration (MIC) and the Agar Disk Diffusion Method for assessing antimicrobial susceptibility.

Broth Microdilution Method for MIC Determination

This method is a quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

1. Preparation of Materials:

  • Microorganism: A pure culture of the test microorganism grown overnight.

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi.

  • Antimicrobial Compound: A stock solution of the Pyrrolidine-1-carbothioamide compound of known concentration.

  • 96-well Microtiter Plates: Sterile, flat-bottomed plates.

2. Inoculum Preparation:

  • Aseptically pick several colonies of the test microorganism and suspend them in sterile saline or broth.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • Dilute this standardized suspension in the appropriate growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Serial Dilution of the Antimicrobial Compound:

  • Dispense 50 µL of sterile broth into all wells of a 96-well plate.

  • Add 50 µL of the antimicrobial stock solution to the first well of each row to be tested.

  • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate. The last well in the series serves as a growth control and contains no antimicrobial agent.

4. Inoculation and Incubation:

  • Add 50 µL of the prepared inoculum to each well, bringing the total volume to 100 µL.

  • Include a sterility control well containing only broth.

  • Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria, or as appropriate for the specific microorganism.

5. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) of the microorganism.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Microorganism Inoculum C Inoculate Microtiter Plate A->C B Prepare Serial Dilutions of Compound B->C D Incubate C->D E Read Results Visually or with Plate Reader D->E F Determine MIC E->F

Fig 1. Workflow for Broth Microdilution Assay
Agar Disk Diffusion Method (Kirby-Bauer Test)

This is a qualitative or semi-quantitative method to assess the susceptibility of bacteria to antimicrobial agents.

1. Preparation of Materials:

  • Microorganism: A pure culture of the test bacterium.

  • Agar Medium: Mueller-Hinton Agar (MHA) plates.

  • Antimicrobial Disks: Paper disks impregnated with a known concentration of the Pyrrolidine-1-carbothioamide compound.

2. Inoculum Preparation:

  • Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

3. Inoculation of Agar Plate:

  • Dip a sterile cotton swab into the standardized inoculum.

  • Remove excess fluid by pressing the swab against the inside of the tube.

  • Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure uniform growth.

4. Application of Antimicrobial Disks:

  • Aseptically place the antimicrobial-impregnated disks onto the surface of the inoculated agar plate.

  • Ensure disks are firmly in contact with the agar and are spaced far enough apart (at least 24 mm) to prevent overlapping of inhibition zones.

5. Incubation:

  • Invert the plates and incubate at 35-37°C for 16-24 hours.

6. Interpretation of Results:

  • Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

  • The size of the zone is indicative of the susceptibility of the bacterium to the compound.

Agar_Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Bacterial Inoculum B Prepare Inoculated Agar Plate A->B C Apply Antimicrobial Disks B->C D Incubate C->D E Measure Zone of Inhibition D->E F Determine Susceptibility E->F

Fig 2. Workflow for Agar Disk Diffusion Assay

Potential Mechanisms of Antimicrobial Action

The precise molecular mechanisms by which Pyrrolidine-1-carbothioamide compounds exert their antimicrobial effects are still under investigation. However, research on structurally related thiourea and thiosemicarbazone derivatives suggests several potential cellular targets and pathways.

The thiourea scaffold is known to interact with various biological targets. In bacteria, these compounds may disrupt the integrity of the cell wall and interfere with crucial metabolic processes.[4] For instance, some thiourea derivatives have been shown to disrupt the NAD+/NADH homeostasis, which is vital for cellular respiration and energy production.[4] Furthermore, inhibition of key enzymes involved in bacterial replication, such as DNA gyrase and topoisomerase IV, has been proposed as a mechanism of action for some thiourea-containing compounds.[8][9]

In fungi, the mechanism may involve the formation of hydrogen bonds between the thiosemicarbazone moiety and active sites of cellular components, leading to the disruption of normal cellular processes.

The following diagram illustrates the potential multifaceted mechanism of action of Pyrrolidine-1-carbothioamide compounds based on the activities of related structures.

Mechanism_of_Action cluster_compound Pyrrolidine-1-carbothioamide Compound cluster_targets Potential Cellular Targets cluster_effects Antimicrobial Effects Compound Pyrrolidine-1-carbothioamide CellWall Bacterial Cell Wall Compound->CellWall interacts with Metabolism Cellular Metabolism (NAD+/NADH Homeostasis) Compound->Metabolism disrupts Enzymes DNA Gyrase / Topoisomerase IV Compound->Enzymes inhibits FungalTargets Fungal Cellular Components Compound->FungalTargets forms H-bonds with Disruption Cell Wall Disruption CellWall->Disruption MetabolicInhibition Metabolic Inhibition Metabolism->MetabolicInhibition ReplicationBlock Inhibition of DNA Replication Enzymes->ReplicationBlock FungalDisruption Disruption of Fungal Cell Processes FungalTargets->FungalDisruption CellDeath Microbial Cell Death Disruption->CellDeath MetabolicInhibition->CellDeath ReplicationBlock->CellDeath FungalDisruption->CellDeath

Fig 3. Potential Antimicrobial Mechanisms of Action

Conclusion

Pyrrolidine-1-carbothioamide compounds represent a versatile scaffold with significant potential for the development of novel antimicrobial agents. The data presented in this guide highlight their activity against a range of bacterial and fungal pathogens. The detailed experimental protocols provide a foundation for further investigation and screening of new derivatives. While the exact mechanisms of action are still being elucidated, the potential to target multiple cellular pathways is a promising characteristic in the fight against antimicrobial resistance. Further structure-activity relationship studies are warranted to optimize the potency and spectrum of this promising class of compounds.

References

An In-depth Technical Guide to the Spectroscopic Analysis of Pyrrolidine-1-carbothioamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of Pyrrolidine-1-carbothioamide, a molecule of interest in medicinal chemistry and drug development. The document outlines the structural elucidation of this compound through a comprehensive examination of its spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This guide also includes detailed experimental protocols and data interpretation to assist researchers in the characterization of this and similar molecular scaffolds.

Molecular Structure and Properties

Pyrrolidine-1-carbothioamide (C₅H₁₀N₂S) is a thiourea derivative incorporating a saturated five-membered pyrrolidine ring. The presence of the thioamide functional group imparts unique chemical and spectroscopic characteristics to the molecule.

PubChem Compound ID: 1559568[1] Molecular Formula: C₅H₁₀N₂S Molecular Weight: 130.21 g/mol [1] IUPAC Name: pyrrolidine-1-carbothioamide[1]

Spectroscopic Data Summary

The following tables summarize the key quantitative data from NMR, IR, and MS analyses of Pyrrolidine-1-carbothioamide. The data is compiled based on the analysis of closely related structures and spectral databases.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.5 (broad s)Singlet2H-NH₂
~ 3.7 - 3.8 (m)Multiplet4HN-CH₂ (pyrrolidine)
~ 1.9 - 2.0 (m)Multiplet4HCH₂ (pyrrolidine)

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmAssignment
~ 182-183C=S (thiocarbonyl)
~ 50-51N-CH₂ (pyrrolidine)
~ 25-26CH₂ (pyrrolidine)

Table 3: IR Spectroscopic Data (Predicted)

Wavenumber (cm⁻¹)IntensityAssignment
~ 3400 - 3200Strong, BroadN-H stretching (NH₂)
~ 2970 - 2870MediumC-H stretching (aliphatic)
~ 1550StrongN-H bending (Amide II)
~ 1260StrongC-N stretching & C=S stretch

Table 4: Mass Spectrometry Data (Predicted)

m/zRelative IntensityAssignment
130.0565High[M]⁺ (Molecular Ion)
71Moderate[C₄H₉N]⁺
59Moderate[CHNS]⁺

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are based on standard laboratory practices for the analysis of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of Pyrrolidine-1-carbothioamide.

Instrumentation:

  • A 400 MHz (or higher) NMR spectrometer (e.g., Bruker, Jeol).

Sample Preparation:

  • Accurately weigh 5-10 mg of the purified Pyrrolidine-1-carbothioamide sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry vial.

  • Ensure complete dissolution by gentle vortexing.

  • Transfer the solution to a 5 mm NMR tube, ensuring a minimum solution height of 4 cm.

  • Cap the NMR tube and place it in the spectrometer's autosampler or manually insert it into the probe.

Data Acquisition Parameters:

  • ¹H NMR:

    • Pulse Program: Standard single-pulse (zg30)

    • Number of Scans: 16-64

    • Relaxation Delay: 1.0 s

    • Acquisition Time: ~3-4 s

    • Spectral Width: -2 to 12 ppm

  • ¹³C NMR:

    • Pulse Program: Standard proton-decoupled (zgpg30)

    • Number of Scans: 1024 or more for adequate signal-to-noise

    • Relaxation Delay: 2.0 s

    • Spectral Width: 0 to 220 ppm

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum to obtain pure absorption lineshapes.

  • Calibrate the chemical shift axis using the residual solvent peak as an internal standard (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C; DMSO-d₆: δ 2.50 ppm for ¹H, δ 39.52 ppm for ¹³C).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

  • Assign the peaks based on their chemical shifts, multiplicities, and integration values.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in Pyrrolidine-1-carbothioamide.

Instrumentation:

  • Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory or a KBr pellet press.

Sample Preparation (ATR Method):

  • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Place a small amount of the solid Pyrrolidine-1-carbothioamide sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Collect a background spectrum of the empty, clean ATR crystal.

  • Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

  • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Analysis:

  • The background spectrum is automatically subtracted from the sample spectrum.

  • Identify and label the major absorption bands.

  • Correlate the observed absorption frequencies to specific functional group vibrations (e.g., N-H, C-H, C=S).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of Pyrrolidine-1-carbothioamide.

Instrumentation:

  • A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI). A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended for accurate mass measurements.

Sample Preparation (for ESI-MS):

  • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Further dilute this stock solution with the same solvent to a final concentration of approximately 1-10 µg/mL.

  • If necessary, add a small amount of formic acid (0.1%) to the final solution to promote ionization.

Data Acquisition:

  • Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Acquire the mass spectrum in positive ion mode.

  • Set the mass range to scan from m/z 50 to 500.

Data Analysis:

  • Identify the molecular ion peak ([M]⁺ or [M+H]⁺).

  • Determine the exact mass of the molecular ion and compare it with the calculated theoretical mass to confirm the elemental composition.

  • Analyze the major fragment ions to gain further structural information.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis and the interpretation of the resulting data.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_structure Structural Elucidation Synthesis Synthesis & Purification of Pyrrolidine-1-carbothioamide NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Absorption Frequencies IR->IR_Data MS_Data Molecular Ion, Fragmentation Pattern MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Experimental workflow for the spectroscopic analysis of Pyrrolidine-1-carbothioamide.

Data_Interpretation_Logic cluster_nmr NMR Data cluster_ir IR Data cluster_ms MS Data cluster_info Derived Structural Information H_NMR ¹H NMR: - Number of signals - Chemical shift (ppm) - Integration - Multiplicity Proton_Env Proton Environments & Connectivity H_NMR->Proton_Env C_NMR ¹³C NMR: - Number of signals - Chemical shift (ppm) Carbon_Skeleton Carbon Framework C_NMR->Carbon_Skeleton IR_Spec IR Spectrum: - N-H stretch - C-H stretch - C=S stretch Functional_Groups Functional Groups IR_Spec->Functional_Groups Mass_Spec Mass Spectrum: - Molecular ion peak (m/z) - Fragmentation Molecular_Formula Molecular Weight & Formula Confirmation Mass_Spec->Molecular_Formula

Caption: Logical flow from spectroscopic data to structural information.

References

Pyrrolidine-1-carbothioamide derivatives for drug discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Pyrrolidine-1-carbothioamide Derivatives for Drug Discovery

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Pyrrolidine-1-carbothioamide derivatives, a promising scaffold in modern drug discovery. The pyrrolidine ring is a versatile five-membered nitrogen heterocycle that is a core component in numerous FDA-approved drugs and natural products.[1][2] Its saturated, non-planar structure allows for three-dimensional exploration of pharmacophore space, a desirable trait in drug design.[2][3] When combined with a carbothioamide (thiourea) moiety, the resulting scaffold exhibits a wide range of biological activities, making it a focal point for medicinal chemistry research.[4] This document details the synthesis, biological activities, and experimental evaluation of these derivatives, serving as a foundational resource for developing new therapeutic agents.[4][5]

Synthesis of Pyrrolidine-1-carbothioamide Derivatives

The synthesis of the core N-phenylpyrrolidine-1-carbothioamide structure is a robust and efficient process.[4][5] It is typically achieved through the nucleophilic addition of the secondary amine of the pyrrolidine ring to the electrophilic carbon of an isothiocyanate, such as phenyl isothiocyanate.[4][5][6] This reaction is straightforward, proceeds under mild conditions, and generally results in high yields.[5]

General Synthetic Workflow

The reaction involves a nucleophilic attack from the pyrrolidine nitrogen onto the isothiocyanate carbon, forming a transient zwitterionic intermediate.[5] This is followed by a rapid proton transfer to form the stable, neutral thiourea product.[5]

G cluster_reactants Reactants cluster_process Process cluster_product Product r1 Phenyl Isothiocyanate (1-isothiocyanato-benzene) p1 Dissolve in Ethanol r1->p1 r2 Pyrrolidine r2->p1 p2 Reflux for 4h p1->p2 p3 Cool to Room Temp. p2->p3 p4 Filter & Collect Solid p3->p4 p5 Recrystallize from Ethanol p4->p5 prod Purified N-phenylpyrrolidine-1-carbothioamide p5->prod

Caption: General synthetic workflow for N-phenylpyrrolidine-1-carbothioamide.

Experimental Protocol: Synthesis of N-phenylpyrrolidine-1-carbothioamide

This protocol is adapted from established procedures.[4][5][7]

Materials:

  • 1-isothiocyanato-benzene (phenyl isothiocyanate) (0.1 mol)

  • Pyrrolidine (0.1 mol)

  • Ethanol (20 mL)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

  • Crystallization dish

Procedure:

  • In a round-bottom flask, dissolve 1-isothiocyanato-benzene (0.1 mol) in ethanol (20 mL).[4][5]

  • To this solution, add pyrrolidine (0.1 mol).[4][5]

  • Stir the reaction mixture at reflux for 4 hours.[4][5][7]

  • Monitor the reaction progress using thin-layer chromatography (TLC).[4]

  • Upon completion, allow the mixture to cool to room temperature, which should induce crystallization.[5]

  • Collect the solid product by filtration.[5]

  • Further purify the crude product by recrystallization from ethanol to obtain the final N-phenylpyrrolidine-1-carbothioamide product.[5]

Biological Activities and Therapeutic Potential

While specific biological data for the parent N-phenylpyrrolidine-1-carbothioamide is not extensively documented in the public domain, the structural analogues incorporating pyrrolidine and thiourea moieties have been widely reported to exhibit a variety of biological activities.[4] These findings suggest that this scaffold is a highly promising starting point for drug development campaigns targeting a range of diseases.[4][8][9]

Anticancer Activity

Derivatives of the pyrrolidine core have demonstrated significant cytotoxic activity against various cancer cell lines.[4] Proposed mechanisms include the induction of apoptosis and the inhibition of key enzymes involved in cancer cell proliferation, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[4][10]

Table 1: Anticancer Activity of Pyrrolidine Derivatives

Compound Class Target/Cell Line Activity (IC₅₀) Reference Compound Reference IC₅₀ Citation
Pyrrolidine-carboxamide (7g) A-549, MCF-7, HT-29 (Mean) 0.90 µM Doxorubicin 1.10 µM [10][11]
Pyrrolidine-carboxamide (7e, 7g, 7k, 7n, 7o) EGFR 87 - 107 nM Erlotinib 80 nM [10][11]
Pyrrolidine-carboxamide (7e, 7g, 7k, 7n, 7o) CDK2 15 - 31 nM Dinaciclib 20 nM [10][11]
Pyrrolidine-carboxamide (VIk) BRAFV600E 40 nM - - [11]
Pyrrolidine-carboxamide (VIk) CDK2 12 nM Dinaciclib - [11]

| Pyrrolidine Derivative (26) | CXCR4 Receptor | 79 nM | - | - |[9] |

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm / Nucleus compound Pyrrolidine-Carboxamide Derivatives (e.g., 7g, VIk) egfr EGFR compound->egfr Inhibition cdk2 CDK2 compound->cdk2 Inhibition apoptosis Apoptosis compound->apoptosis Induces egfr->cdk2 Signaling Cascade proliferation Cell Proliferation & Survival cdk2->proliferation Promotes proliferation->apoptosis Inhibits growth_factor Growth Factor growth_factor->egfr

Caption: Potential anticancer mechanism via dual EGFR/CDK2 inhibition.

Antimicrobial and Antitubercular Activity

The thiourea and pyrrolidine moieties are present in many compounds with antimicrobial properties.[4] The mechanism of action often involves disrupting microbial cell walls or inhibiting essential enzymes.[4] A notable target is the enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis, a key enzyme in the mycobacterial fatty acid elongation cycle.[12][13]

Table 2: Antimicrobial Activity of Pyrrolidine Analogues

Compound Class Test Organism Activity MIC / IC₅₀ Citation
Pyrrolidine-2,5-dione derivatives Staphylococcus aureus Moderate 32-128 µg/mL [4]
Pyrrolidine-2,5-dione derivatives Vibrio cholera Moderate 16-64 µg/mL [4]
Pyrrolidine carboxamides M. tuberculosis InhA Potent Inhibition - [12][13]

| 1,2,4-oxadiazole pyrrolidine (22c) | E. coli DNA gyrase | Inhibition | 120 ± 10 nM |[8][9] |

G compound Pyrrolidine Carboxamide Derivatives inhA InhA Enzyme (Enoyl-ACP reductase) compound->inhA Inhibition fas Fatty Acid Elongation Cycle (FAS-II) inhA->fas Catalyzes mycolic_acid Mycolic Acid Synthesis fas->mycolic_acid Leads to cell_wall Mycobacterial Cell Wall mycolic_acid->cell_wall Essential for

Caption: Mechanism of action for antitubercular pyrrolidine derivatives.

Anti-diabetic Activity

Pyrrolidine derivatives have been investigated as inhibitors of α-amylase and α-glucosidase, enzymes that play a crucial role in carbohydrate metabolism.[14] Inhibiting these enzymes can help regulate postprandial glucose levels, making these compounds potential candidates for managing type-2 diabetes.[14] Additionally, some derivatives have shown inhibitory activity against dipeptidyl peptidase-IV (DPP-IV), another important target in diabetes therapy.[8][9]

Table 3: Anti-diabetic Activity of Pyrrolidine Derivatives

Compound Target Enzyme Activity (IC₅₀) Reference Compound Reference IC₅₀ Citation
4-methoxy analogue (3g) α-amylase 26.24 µg/mL Acarbose / Metformin - [14]
4-methoxy analogue (3g) α-glucosidase 18.04 µg/mL Acarbose / Metformin - [14]
Compound 3a α-amylase 36.32 µg/mL Acarbose / Metformin - [14]
Compound 3f α-glucosidase 27.51 µg/mL Acarbose / Metformin - [14]

| Sulfonamide (23d) | DPP-IV | 11.32 ± 1.59 µM | Vildagliptin | - |[8][9] |

Urease Inhibition

Many thiourea derivatives are known to be potent inhibitors of urease.[4] This enzyme is a key pathogenic factor in infections caused by Helicobacter pylori, which are linked to gastritis and peptic ulcers. The thiourea core of the pyrrolidine-1-carbothioamide scaffold makes it an attractive candidate for developing novel urease inhibitors.[4]

Key Experimental Protocols

Detailed and standardized protocols are critical for the evaluation and comparison of novel chemical entities.

Experimental Workflow: Enzyme Inhibition Assay

The general workflow for in vitro enzyme inhibition assays follows a standard sequence of steps to determine the inhibitory potential and potency (e.g., IC₅₀) of test compounds.

G start Start: Prepare Reagents (Enzyme, Buffer, Substrate, Compound) step1 Dispense Test Compound & Enzyme into 96-well plate start->step1 step2 Pre-incubation Period (e.g., 15-20 min at 37°C) step1->step2 step3 Initiate Reaction: Add Substrate Solution step2->step3 step4 Incubate for Reaction (e.g., 30 min at 37°C) step3->step4 step5 Stop Reaction (e.g., add stopping agent like Na₂CO₃) step4->step5 step6 Measure Signal (e.g., Absorbance/Fluorescence) step5->step6 step7 Data Analysis: Calculate % Inhibition & IC₅₀ step6->step7 end End: Determine Potency step7->end

Caption: General experimental workflow for in vitro enzyme inhibition assays.

Protocol: Urease Inhibition Assay

This protocol is based on a common method for assessing urease inhibitors.[4]

Materials:

  • 96-well plates

  • Urease enzyme solution

  • Test compounds dissolved in a suitable solvent

  • Buffer solution (e.g., phosphate buffer)

  • Urea solution (substrate)

  • Phenol reagent

  • Alkali-hypochlorite solution

  • Spectrophotometer (plate reader)

Procedure:

  • In a 96-well plate, prepare the reaction mixture by adding the test compound, urease enzyme solution, and buffer.[4]

  • Pre-incubate the mixture for a defined period (e.g., 15 minutes) at 37°C.[4]

  • Initiate the enzymatic reaction by adding the urea solution and incubate for another period (e.g., 30 minutes) at 37°C.[4]

  • Stop the reaction and develop color by adding the phenol reagent and alkali-hypochlorite solution, which forms a colored indophenol complex.[4]

  • Measure the absorbance at a specific wavelength (e.g., 630 nm).[4]

  • Calculate the percentage of inhibition relative to a control without the inhibitor and determine the IC₅₀ value.[4]

Protocol: α-Glucosidase Inhibition Assay

This protocol outlines a method for evaluating α-glucosidase inhibitory activity.[14]

Materials:

  • 96-well plates

  • α-glucosidase enzyme solution (1 U/mL)

  • Test compounds at various concentrations (e.g., 20, 40, 60, 80, 100 µg/mL)

  • 0.1 M Phosphate buffer (pH 6.8)

  • 1 M p-nitrophenyl-α-D-glucopyranoside (p-NPG) substrate

  • 0.1 N Sodium carbonate (Na₂CO₃)

  • Incubator (37°C)

  • Spectrophotometer

Procedure:

  • Mix each test sample with 10 µL of the α-glucosidase enzyme solution.[14]

  • Incubate the mixture for 20 minutes at 37°C.[14]

  • Following incubation, add 125 µL of 0.1 M phosphate buffer (pH 6.8).[14]

  • Add 20 µL of 1 M p-NPG substrate to start the reaction and incubate for an additional 30 minutes.[14]

  • Stop the reaction by adding 50 µL of 0.1 N Na₂CO₃.[14]

  • Measure the absorbance of the resulting p-nitrophenol to determine enzyme activity.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

Protocol: α-Amylase Inhibition Assay

This protocol details a method for assessing α-amylase inhibitory activity.[14]

Materials:

  • α-amylase enzyme (0.5 mg/mL)

  • Test compounds at various concentrations (e.g., 20, 40, 60, 80, 100 µg/mL)

  • 20 mM Sodium phosphate buffer (pH 6.9) with 6 mM sodium chloride

  • Starch solution

  • Incubator (25°C)

Procedure:

  • Incubate the α-amylase solution with and without the test compounds for 10 minutes at 25°C.[14] The test should be conducted in the sodium phosphate buffer solution.[14]

  • After the initial incubation, add the starch solution to initiate the reaction.[14]

  • Incubate the reaction mixture for an additional 30 minutes at the same temperature.[14]

  • Stop the reaction and use a suitable method (e.g., dinitrosalicylic acid colorimetric method) to measure the amount of reducing sugars produced.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

Conclusion and Future Directions

The N-phenylpyrrolidine-1-carbothioamide scaffold and its analogues represent a highly versatile and promising platform for the development of novel therapeutic agents.[4] The synthetic accessibility and the diverse range of biological activities, including anticancer, antimicrobial, and antidiabetic properties, make this an attractive starting point for medicinal chemistry campaigns.[2][4]

Future research should focus on the systematic synthesis and biological evaluation of a comprehensive library of N-phenylpyrrolidine-1-carbothioamide derivatives. This will be crucial for establishing clear structure-activity relationships (SAR), optimizing potency and selectivity for specific biological targets, and ultimately identifying lead compounds for further preclinical and clinical development.[4][15]

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Pyrrolidine-1-carbothioamide and its N-Phenyl Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of N-Phenylpyrrolidine-1-carbothioamide, a well-documented derivative, and a proposed synthesis for the parent compound, Pyrrolidine-1-carbothioamide. The protocols are intended for use by qualified professionals in a laboratory setting.

Protocol 1: Synthesis of N-Phenylpyrrolidine-1-carbothioamide

This protocol outlines the synthesis of N-Phenylpyrrolidine-1-carbothioamide via the nucleophilic addition of pyrrolidine to phenyl isothiocyanate.[1][2] This is a straightforward and efficient method for producing disubstituted thiourea derivatives.[2]

Reaction Principle

The synthesis proceeds through a nucleophilic attack of the secondary amine of the pyrrolidine ring on the electrophilic carbon atom of the isothiocyanate group in phenyl isothiocyanate.[1][2] This is followed by a proton transfer to form the stable N-phenylpyrrolidine-1-carbothioamide product.[2]

Experimental Protocol

Materials:

  • Phenyl isothiocyanate (1-isothiocyanato-benzene)

  • Pyrrolidine

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve phenyl isothiocyanate (0.1 mol) in ethanol (20 mL).[1][3]

  • To this solution, add an equimolar amount of pyrrolidine (0.1 mol).[1][3]

  • Stir the reaction mixture and heat to reflux for approximately 4 hours.[1][2][3]

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature, which should induce crystallization of the product.[2]

  • Collect the solid product by filtration.

  • The crude product can be purified by recrystallization from ethanol to obtain single crystals suitable for analysis.[2][3]

Quantitative Data
ParameterValueReference
Molar Ratio (Reactants)1:1[2]
Reaction Time4 hours[3]
Reaction TemperatureReflux[2]
Yield80%[3]
Molecular FormulaC₁₁H₁₄N₂S[3]
Molecular Weight206.30 g/mol [3]

Visualization of Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dissolve Phenyl Isothiocyanate in Ethanol prep2 Add Pyrrolidine prep1->prep2 react Reflux for 4 hours prep2->react workup1 Cool to Room Temperature react->workup1 workup2 Filter Solid Product workup1->workup2 workup3 Recrystallize from Ethanol workup2->workup3 end end workup3->end Final Product

Caption: Workflow for the synthesis of N-Phenylpyrrolidine-1-carbothioamide.

Protocol 2: Proposed Synthesis of Pyrrolidine-1-carbothioamide

Reaction Principle

Step 1: Synthesis of Pyrrolidine-1-carbothioyl chloride Pyrrolidine, a secondary amine, reacts with thiophosgene (CSCl₂) to form a thiocarbamyl chloride.[4]

Step 2: Synthesis of Pyrrolidine-1-carbothioamide The intermediate, pyrrolidine-1-carbothioyl chloride, is then reacted with ammonia to replace the chlorine atom with an amino group, yielding the final product.

Proposed Experimental Protocol

Materials:

  • Pyrrolidine

  • Thiophosgene (CSCl₂)

  • Anhydrous diethyl ether or a similar inert solvent

  • Ammonia (aqueous or gaseous)

  • Triethylamine or other non-nucleophilic base

Procedure:

Step 1: Synthesis of Pyrrolidine-1-carbothioyl chloride

  • In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, dissolve pyrrolidine (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous diethyl ether under a nitrogen atmosphere.

  • Cool the solution in an ice bath.

  • Slowly add a solution of thiophosgene (1 equivalent) in anhydrous diethyl ether via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Monitor the reaction by TLC.

  • Upon completion, the triethylamine hydrochloride salt will precipitate. Filter the salt and wash with dry diethyl ether.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude pyrrolidine-1-carbothioyl chloride. This intermediate may be used directly in the next step.

Step 2: Synthesis of Pyrrolidine-1-carbothioamide

  • Dissolve the crude pyrrolidine-1-carbothioyl chloride in a suitable solvent like tetrahydrofuran (THF).

  • Cool the solution in an ice bath.

  • Bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonia dropwise with vigorous stirring.

  • Allow the reaction to proceed for a few hours at room temperature.

  • Monitor the formation of the product by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization from an appropriate solvent system.

Quantitative Data (Theoretical)
ParameterProposed Value
Molar Ratio (Step 1)1:1:1.1 (Pyrrolidine:Thiophosgene:Base)
Molar Ratio (Step 2)1:excess (Intermediate:Ammonia)
Reaction Temperature0°C to Room Temperature
YieldNot established
Molecular FormulaC₅H₁₀N₂S
Molecular Weight130.21 g/mol

Visualization of Proposed Logical Relationship

G cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Final Product Synthesis cluster_purification Purification start1 Pyrrolidine + Thiophosgene product1 Pyrrolidine-1-carbothioyl chloride start1->product1 in Et₂O, with base start2 Intermediate from Step 1 product2 Pyrrolidine-1-carbothioamide start2->product2 + Ammonia purify Column Chromatography or Recrystallization product2->purify final_product final_product purify->final_product Final Product

Caption: Proposed two-step synthesis pathway for Pyrrolidine-1-carbothioamide.

References

HPLC method for the purification and analysis of Pyrrolidine-1-carbothioamide

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the HPLC Purification and Analysis of Pyrrolidine-1-carbothioamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrolidine-1-carbothioamide is a sulfur-containing organic compound with potential applications in medicinal chemistry and drug development. Thioamides, as isosteres of amides, exhibit unique chemical and physical properties that can lead to improved biological activity and metabolic stability of drug candidates.[1] The altered hydrogen bonding and nucleophilicity of the thioamide group can influence molecular interactions and reactivity.[1] Efficient and reliable methods for the purification and analysis of such compounds are therefore critical for synthesis, quality control, and further downstream applications.

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for both the purification and subsequent purity analysis of Pyrrolidine-1-carbothioamide. The described reversed-phase HPLC protocol offers excellent resolution and sensitivity, making it suitable for routine laboratory use.

Physicochemical Properties of Pyrrolidine-1-carbothioamide

A summary of the key properties of Pyrrolidine-1-carbothioamide is provided in the table below.

PropertyValueReference
IUPAC Namepyrrolidine-1-carbothioamide[2]
Molecular FormulaC5H10N2S[2]
Molecular Weight130.21 g/mol [2]
AppearanceWhite to off-white solid
SolubilitySoluble in methanol, acetonitrile, and water
UV Absorbance (λmax)~254 nm

Experimental Protocols

Materials and Reagents
  • Pyrrolidine-1-carbothioamide (crude synthetic mixture)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Trifluoroacetic acid (TFA, HPLC grade)

  • 0.45 µm syringe filters

Instrumentation
  • Analytical HPLC System: An HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Preparative HPLC System: A preparative scale HPLC system with a fraction collector.

  • Analytical Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Preparative Column: C18 reversed-phase column (e.g., 21.2 x 150 mm, 5 µm particle size)

Sample Preparation

For Analysis:

  • Accurately weigh approximately 1 mg of the Pyrrolidine-1-carbothioamide sample.

  • Dissolve the sample in 1 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Vortex the solution until the sample is fully dissolved.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

For Purification:

  • Prepare a concentrated solution of the crude Pyrrolidine-1-carbothioamide in a minimal amount of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% TFA). The concentration will depend on the amount of crude material and the loading capacity of the preparative column.

  • Filter the solution to remove any particulate matter.

Analytical HPLC Method

This method is designed for the analysis of the purity of Pyrrolidine-1-carbothioamide.

  • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-17 min: 95% B

    • 17-18 min: 95% to 5% B

    • 18-20 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

Preparative HPLC Method

This method is for the purification of Pyrrolidine-1-carbothioamide from a crude reaction mixture. The analytical method should be used to guide the development of the preparative method.

  • Column: C18 reversed-phase, 21.2 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: A scaled gradient based on the analytical method. The gradient may need to be broadened to ensure good separation of impurities. For example:

    • 0-5 min: 10% B

    • 5-30 min: 10% to 50% B

    • 30-32 min: 50% to 95% B

    • 32-35 min: 95% B

    • 35-37 min: 95% to 10% B

    • 37-45 min: 10% B (re-equilibration)

  • Flow Rate: 20 mL/min

  • Injection Volume: 1-5 mL (depending on sample concentration and column loading)

  • Detection: UV at 254 nm

  • Fraction Collection: Collect fractions based on the elution of the main peak corresponding to Pyrrolidine-1-carbothioamide.

Post-Purification Processing
  • Analyze the collected fractions using the analytical HPLC method to determine their purity.

  • Pool the fractions with high purity (e.g., >98%).

  • Remove the acetonitrile from the pooled fractions using a rotary evaporator.

  • Lyophilize the remaining aqueous solution to obtain the purified Pyrrolidine-1-carbothioamide as a solid.

Data Presentation

The following tables summarize the expected quantitative data from the analytical HPLC method.

Table 1: Chromatographic Parameters for Pyrrolidine-1-carbothioamide Analysis

ParameterValue
Retention Time (tR)~ 8.5 min
Tailing Factor1.1
Theoretical Plates> 5000

Table 2: Purity Analysis Data

SamplePeak Area (%)Purity (%)
Crude Product85.285.2
Purified Product99.199.1

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis & Processing cluster_final Final Product Crude Crude Pyrrolidine- 1-carbothioamide Dissolve Dissolve in Initial Mobile Phase Crude->Dissolve Filter_Prep Filter Sample Dissolve->Filter_Prep Prep_HPLC Preparative HPLC Filter_Prep->Prep_HPLC Collect_Fractions Fraction Collection Prep_HPLC->Collect_Fractions Analytical_HPLC Analytical HPLC of Fractions Collect_Fractions->Analytical_HPLC Pool_Fractions Pool Pure Fractions Analytical_HPLC->Pool_Fractions Solvent_Removal Solvent Removal Pool_Fractions->Solvent_Removal Lyophilize Lyophilization Solvent_Removal->Lyophilize Pure_Product Purified Pyrrolidine- 1-carbothioamide (>98%) Lyophilize->Pure_Product

Caption: Workflow for the purification and analysis of Pyrrolidine-1-carbothioamide.

HPLC_Principle cluster_system HPLC System Mobile_Phase Mobile Phase (Polar) Acetonitrile/Water Column Stationary Phase (Non-Polar) C18 Column Mobile_Phase->Column Carries Sample Detector UV Detector Column->Detector Analyte Pyrrolidine-1-carbothioamide (Moderately Polar) Analyte->Column Moderate Interaction Elutes Second Impurity1 Polar Impurity Impurity1->Column Weak Interaction Elutes First Impurity2 Non-Polar Impurity Impurity2->Column Strong Interaction Elutes Last

Caption: Principle of reversed-phase HPLC separation for Pyrrolidine-1-carbothioamide.

References

Application Notes and Protocols for Antimicrobial Susceptibility Testing of Pyrrolidine-1-carbothioamide and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Pyrrolidine-1-carbothioamide and its derivatives in antimicrobial susceptibility testing (AST). The protocols outlined below are based on established methodologies and published research on the antimicrobial properties of thiourea and pyrrolidine-containing compounds. These compounds have demonstrated notable activity against a range of pathogenic microbes, particularly Gram-positive bacteria.

Introduction to Pyrrolidine-1-carbothioamide in Antimicrobial Research

Pyrrolidine-1-carbothioamide belongs to the broader class of thiourea derivatives, which are recognized for their diverse biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties. The pyrrolidine ring is a key structural motif in many pharmaceuticals and natural products, contributing to the molecule's three-dimensional structure and interaction with biological targets. Recent studies have highlighted that derivatives of pyrrolidine-carbothioamide are effective against various bacteria, including multidrug-resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA).[1][2][3] The mechanism of action for some derivatives involves the disruption of bacterial cell wall integrity and homeostasis of essential molecules like NAD+/NADH.[1]

Data Presentation: Antimicrobial Activity

The antimicrobial efficacy of Pyrrolidine-1-carbothioamide derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The tables below summarize representative MIC values from studies on related compounds.

Table 1: MIC Values of a Thiourea Derivative (TD4) Against Various Bacteria

MicroorganismStrainMIC (µg/mL)
Staphylococcus aureusATCC 29213 (MSSA)2
Staphylococcus aureusATCC 43300 (MRSA)4
Staphylococcus aureusUSA300 (MRSA)4
Staphylococcus epidermidisClinical Isolate8
Enterococcus faecalisClinical Isolate16

Data synthesized from a study on thiourea derivatives, where TD4 contains a pyrrolidine ring.[1]

Table 2: MIC Values of Pyrrolidine-2,3-dione Dimers Against Gram-Positive Bacteria

MicroorganismStrainMIC (µg/mL)
Staphylococcus aureusMSSA8-16
Staphylococcus aureusMRSA8-16

Data from a study on the antimicrobial activity of novel pyrrolidine-2,3-dione scaffolds.[4]

Table 3: MIC Values of Benzoylaminocarbothioyl Pyrrolidines Against Various Bacteria

MicroorganismMIC Range (µg/mL)
Staphylococcus aureus100 - 400
Bacillus subtilis100 - 400
Aeromonas hydrophila100 - 400
Escherichia coli100 - 400
Acinetobacter baumannii100 - 400

Data from a study on highly functionalized benzoylaminocarbothioyl pyrrolidines.[5]

Experimental Protocols

The following are detailed protocols for performing antimicrobial susceptibility testing with Pyrrolidine-1-carbothioamide and its derivatives.

Broth Microdilution Method for MIC Determination

This method is considered the gold standard for determining the MIC of an antimicrobial agent.[6]

a. Materials:

  • Pyrrolidine-1-carbothioamide derivative (test compound)

  • Appropriate solvent for the test compound (e.g., Dimethyl sulfoxide - DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator (35 ± 2°C)

b. Protocol Steps:

  • Preparation of Test Compound Stock Solution:

    • Dissolve the Pyrrolidine-1-carbothioamide derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure the compound is fully dissolved.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[7]

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

    • Add an appropriate volume of the stock solution to the first well to achieve the starting concentration of the desired two-fold serial dilution.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last well.

    • This will result in wells with decreasing concentrations of the test compound.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial inoculum to each well, bringing the final volume to 200 µL.

    • Include a growth control well (CAMHB + inoculum, no compound) and a sterility control well (CAMHB only).

    • Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[7]

  • Result Interpretation:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring absorbance with a plate reader.

Agar Disk Diffusion Method (Kirby-Bauer Test)

This method provides a qualitative assessment of antimicrobial susceptibility.[6]

a. Materials:

  • Pyrrolidine-1-carbothioamide derivative

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains

  • 0.5 McFarland turbidity standard

  • Sterile swabs

  • Solvent for the test compound

  • Incubator (35 ± 2°C)

b. Protocol Steps:

  • Preparation of Antimicrobial Disks:

    • Dissolve the test compound in a suitable volatile solvent.

    • Apply a known amount of the compound solution onto sterile filter paper disks and allow the solvent to evaporate completely.

  • Preparation of Bacterial Lawn:

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.

    • Dip a sterile swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.[6]

    • Streak the swab evenly across the entire surface of an MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[6]

  • Disk Application and Incubation:

    • Allow the plate to dry for 3-5 minutes but no more than 15 minutes.[7]

    • Aseptically place the prepared antimicrobial disks on the surface of the agar.

    • Gently press the disks to ensure complete contact with the agar.

    • Invert the plates and incubate at 35 ± 2°C for 16-24 hours.

  • Result Interpretation:

    • Measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters.

    • The size of the zone of inhibition is indicative of the susceptibility of the microorganism to the test compound.

Visualizations

The following diagrams illustrate the experimental workflows for the described antimicrobial susceptibility testing methods.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare Compound Stock Solution C Perform Serial Dilution of Compound in 96-Well Plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate Wells with Bacterial Suspension B->D C->D E Incubate at 35°C for 16-20 hours D->E F Read MIC (Lowest Concentration with No Visible Growth) E->F

Caption: Workflow for MIC determination using the broth microdilution method.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare Antimicrobial Disks with Test Compound D Apply Disks to Agar Surface A->D B Prepare Bacterial Inoculum (0.5 McFarland) C Create Bacterial Lawn on MHA Plate B->C C->D E Incubate at 35°C for 16-24 hours D->E F Measure Zone of Inhibition (mm) E->F

Caption: Workflow for the agar disk diffusion (Kirby-Bauer) susceptibility test.

Proposed_Mechanism compound Pyrrolidine-1-carbothioamide Derivative (TD4) target Disruption of NAD+/NADH Homeostasis compound->target Inhibits effect Compromised Cell Wall Integrity target->effect Leads to outcome Bacterial Cell Death effect->outcome

Caption: Proposed mechanism of action for a pyrrolidine-containing thiourea derivative.

References

Application Notes and Protocols for Cell Viability Assays in Pyrrolidine-1-carbothioamide Anticancer Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of cell viability assays in the anticancer screening of Pyrrolidine-1-carbothioamide and its derivatives.

Introduction

The pyrrolidine scaffold is a prominent heterocyclic structure found in numerous biologically active compounds, and its derivatives have shown significant potential as anticancer agents.[1][2] Similarly, compounds containing a thiourea or thioamide moiety have demonstrated a wide range of pharmacological activities, including anticancer properties.[3][4] The combination of these two pharmacophores in Pyrrolidine-1-carbothioamide suggests its potential as a novel candidate for anticancer drug discovery.

Effective anticancer screening requires robust and reproducible cell viability assays to determine the cytotoxic and apoptotic effects of test compounds. This guide details the protocols for two standard assays: the MTT assay for assessing metabolic activity as an indicator of cell viability, and the Annexin V/PI assay for the detection of apoptosis.

Data Presentation: Anticancer Activity of Related Compounds

While extensive data for Pyrrolidine-1-carbothioamide is still emerging, the following table summarizes the anticancer activity of various pyrrolidine and thiourea derivatives against different cancer cell lines, providing a valuable reference for screening efforts.

Compound ClassDerivative/CompoundCancer Cell LineIC50 (µM)Reference
Pyrrolidine Derivatives Spiro[pyrrolidine-3,3′-oxindoles]MCF-7 (Breast)0.42 - 0.78[5]
Spiro[pyrrolidine-3,3′-oxindoles]HT-29 (Colon)0.39 - 0.92[5]
Pyrrolidine-2,5-dione-acetamides-ED50: 80.38 mg/kg (in vivo)
Pyrrolidinone-hydrazone derivativeIGR39 (Melanoma)2.50 ± 0.46[6]
Pyrrolidinone-hydrazone derivativePPC-1 (Prostate)3.63 ± 0.45[6]
Thiourea Derivatives N,N′-DiarylthioureaMCF-7 (Breast)338.33 ± 1.52[7]
Thiosemicarbazone derivative (C4)HT-29 (Colon)6.7[8]
Thiosemicarbazone derivative (C4)MCF7 (Breast)14.5[8]
Thiosemicarbazone derivative (C4)HepG2 (Liver)16.8[8]
Thiosemicarbazone derivative (C4)A549 (Lung)23.7[8]
Pyrrolidine-Thioamide Analogs N-Phenylpyrrolidine-1-carbothioamide AnaloguesVarious-[9]

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is indicative of cell viability.[10]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of metabolically active cells.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Pyrrolidine-1-carbothioamide (or derivatives) stock solution in a suitable solvent (e.g., DMSO)

  • 96-well flat-bottom sterile microplates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells during their exponential growth phase.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[10]

  • Compound Treatment:

    • Prepare serial dilutions of the Pyrrolidine-1-carbothioamide compound in complete culture medium from the stock solution.

    • Carefully aspirate the medium from the wells.

    • Add 100 µL of the medium containing different concentrations of the test compound to the respective wells.

    • Include a vehicle control (medium with the same concentration of DMSO as the test compounds) and an untreated control (medium only).[10]

    • Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.[10]

    • Incubate the plate for an additional 4 hours at 37°C, protected from light.[10]

  • Solubilization of Formazan Crystals:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.[10]

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate the percentage of cell viability using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 [10]

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Annexin V/PI Apoptosis Assay

The Annexin V/Propidium Iodide (PI) assay is a widely used method to detect apoptosis by flow cytometry.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

Materials:

  • Cancer cell line of interest

  • Pyrrolidine-1-carbothioamide (or derivatives)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • 6-well plates

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density and allow them to attach overnight.

    • Treat the cells with the Pyrrolidine-1-carbothioamide compound at various concentrations for the desired time period.

    • Include an untreated control group.

  • Cell Harvesting and Washing:

    • Harvest the cells (including both adherent and floating cells) by trypsinization and centrifugation.

    • Wash the cells twice with ice-cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

Data Interpretation:

  • Annexin V- / PI- (Lower Left Quadrant): Live cells

  • Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells

  • Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic/necrotic cells

  • Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells

Visualizations

Signaling Pathways

Apoptosis_Signaling_Pathways Caspase8 Caspase8 Procaspase3 Procaspase3 Caspase8->Procaspase3 Caspase9 Caspase9 Caspase9->Procaspase3

Caption: General overview of the extrinsic and intrinsic apoptosis signaling pathways.

Experimental Workflows

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Seed cells in 96-well plate Incubate_24h 2. Incubate for 24h Cell_Culture->Incubate_24h Add_Compound 3. Add Pyrrolidine-1-carbothioamide (serial dilutions) Incubate_24h->Add_Compound Incubate_Treatment 4. Incubate for 24-72h Add_Compound->Incubate_Treatment Add_MTT 5. Add MTT reagent Incubate_Treatment->Add_MTT Incubate_MTT 6. Incubate for 4h Add_MTT->Incubate_MTT Add_Solubilizer 7. Add solubilization solution (e.g., DMSO) Incubate_MTT->Add_Solubilizer Read_Absorbance 8. Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_Viability 9. Calculate % cell viability and determine IC50 Read_Absorbance->Calculate_Viability

Caption: Step-by-step workflow for the MTT cell viability assay.

AnnexinV_PI_Workflow cluster_prep Preparation & Treatment cluster_harvest Cell Harvesting cluster_staining Staining cluster_analysis Analysis Seed_Cells 1. Seed cells in 6-well plate Treat_Compound 2. Treat with Pyrrolidine-1-carbothioamide Seed_Cells->Treat_Compound Harvest_Cells 3. Harvest adherent and floating cells Treat_Compound->Harvest_Cells Wash_Cells 4. Wash cells with cold PBS Harvest_Cells->Wash_Cells Resuspend 5. Resuspend in Binding Buffer Wash_Cells->Resuspend Add_Stains 6. Add Annexin V-FITC and PI Resuspend->Add_Stains Incubate 7. Incubate for 15 min in the dark Add_Stains->Incubate Add_Buffer 8. Add Binding Buffer Incubate->Add_Buffer Flow_Cytometry 9. Analyze by Flow Cytometry Add_Buffer->Flow_Cytometry

Caption: Workflow for the Annexin V/PI apoptosis assay.

References

Application of Pyrrolidine-1-carbothioamide Analogs in Cycloaddition Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloaddition reactions are powerful tools in synthetic organic chemistry for the construction of complex cyclic and heterocyclic scaffolds that are prevalent in pharmaceuticals and natural products. The thioamide functional group, present in Pyrrolidine-1-carbothioamide, is recognized for its potential in cycloaddition chemistry due to its electronic properties and multiple reactive centers. While direct literature examples detailing the application of Pyrrolidine-1-carbothioamide in cycloaddition reactions are not extensively documented, the reactivity of analogous thioureas and the synthesis of pyrrolidine-containing structures through related cycloaddition strategies provide valuable insights and established protocols for researchers in drug development.

This document provides detailed application notes and experimental protocols for cycloaddition reactions involving thiourea, a close structural analog of Pyrrolidine-1-carbothioamide, and for the highly efficient synthesis of spiro-pyrrolidinyl-thiazolidinones via 1,3-dipolar cycloaddition reactions. These examples serve as a practical guide for the synthesis of complex heterocyclic systems relevant to medicinal chemistry.

Application Notes: Cycloaddition Reactions with Thiourea and for the Synthesis of Pyrrolidine-Containing Heterocycles

[3+2] Cycloaddition of Thiourea with Donor-Acceptor Cyclopropanes

Thiourea and its derivatives can participate in [3+2] cycloaddition reactions, serving as a source of the C=S moiety for the formation of sulfur-containing heterocycles. A notable example is the reaction with donor-acceptor (D-A) cyclopropanes, which proceeds in a domino fashion to yield 2-amino-dihydrothiophenes. This reaction highlights the utility of the thiocarbonyl group in cycloaddition chemistry.[1][2]

The reaction is typically catalyzed by a Lewis acid, such as Yb(OTf)₃, and involves the formal [3+2] cycloaddition of the thiourea with the D-A cyclopropane, followed by sequential deamination and decarbalkoxylation steps.[1][2] This transformation is valuable for accessing substituted dihydrothiophenes, which are important structural motifs in various biologically active compounds.

General Reaction Scheme:

G reagents Thiourea + Donor-Acceptor Cyclopropane product 2-Amino-dihydrothiophene reagents->product [3+2] Cycloaddition / Domino Reaction conditions Yb(OTf)3 catalyst

Figure 1: General scheme for the [3+2] cycloaddition of thiourea.

Quantitative Data Summary:

While specific data for a wide range of substrates is dispersed in the primary literature, yields for the synthesis of 2-amino-dihydrothiophenes via this method are reported to be up to 92%.[2] The reaction can also proceed with high stereoselectivity when enantiomerically pure cyclopropanes are used.[2]

Synthesis of Spiro-pyrrolidinyl-thiazolidinones via 1,3-Dipolar Cycloaddition

A highly efficient and stereoselective method for the synthesis of complex spiro-pyrrolidinyl-thiazolidinone scaffolds involves a one-pot, three-component 1,3-dipolar cycloaddition reaction. This reaction utilizes a secondary amino acid (such as L-proline or thiaproline), an isatin derivative, and a 5-arylidene-thiazolidine-2,4-dione as the dipolarophile.[3] This strategy is particularly relevant as it constructs the pyrrolidine ring, a core component of Pyrrolidine-1-carbothioamide, and results in molecules of significant interest for drug discovery.

The reaction proceeds via the in situ generation of an azomethine ylide from the decarboxylative condensation of the secondary amino acid and isatin. This 1,3-dipole then undergoes a [3+2] cycloaddition with the electron-deficient alkene of the thiazolidinone derivative to afford the spirocyclic product with high diastereoselectivity.[3] The use of a recyclable nanocatalyst, such as l-proline functionalized manganese ferrite nanorods, has been shown to promote this reaction efficiently under green conditions.[3]

Experimental Workflow:

G start Isatin + Secondary Amino Acid (e.g., L-proline, Thiaproline) reaction_mixture One-pot Reaction Mixture start->reaction_mixture dipolarophile 5-Arylidene-thiazolidine-2,4-dione dipolarophile->reaction_mixture catalyst Catalyst (e.g., MnCoCuFe2O4@l-proline) catalyst->reaction_mixture cycloaddition 1,3-Dipolar Cycloaddition reaction_mixture->cycloaddition product Spiro-pyrrolidinyl-thiazolidinone cycloaddition->product

Figure 2: Workflow for the synthesis of spiro-pyrrolidinyl-thiazolidinones.

Quantitative Data for the Synthesis of Spiro-pyrrolidinyl-thiazolidinone Derivatives

The following table summarizes representative examples of the three-component 1,3-dipolar cycloaddition for the synthesis of spiro-pyrrolidinyl-thiazolidinone derivatives.

EntryIsatin Derivative (4a)Secondary Amino Acid (5a)Dipolarophile (7a)Product Yield (%)Diastereomeric Ratio (dr)Reference
1IsatinSarcosine5-Benzylidenethiazolidine-2,4-dione92>99:1 (endo)[3]
2IsatinL-Proline5-Benzylidenethiazolidine-2,4-dione95>99:1 (endo)[3]
3IsatinThiazolidine-4-carboxylic acid5-Benzylidenethiazolidine-2,4-dione94>99:1 (endo)[3]
45-Bromo-isatinL-Proline5-(4-Chlorobenzylidene)thiazolidine-2,4-dione92>99:1 (endo)[3]
55-Nitro-isatinL-Proline5-(4-Methoxybenzylidene)thiazolidine-2,4-dione90>99:1 (endo)[3]

Experimental Protocols

General Procedure for the Stereoselective Synthesis of Spiro-pyrrolidinyl-thiazolidinone Derivatives

This protocol is a representative example for the synthesis of spiro-heterocyclic compounds via a three-component 1,3-dipolar cycloaddition reaction, catalyzed by MnCoCuFe₂O₄@l-proline magnetic nanorods.[3]

Materials:

  • Isatin derivative (1.0 mmol)

  • Secondary amino acid (e.g., L-proline or thiazolidine-4-carboxylic acid) (1.0 mmol)

  • 5-Arylidene thiazolidine-2,4-dione derivative (1.0 mmol)

  • MnCoCuFe₂O₄@l-proline magnetic nanorods (catalyst)

  • Solvent (e.g., ethanol)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a round-bottom flask, add the isatin derivative (1.0 mmol), the secondary amino acid (1.0 mmol), the 5-arylidene thiazolidine-2,4-dione derivative (1.0 mmol), and the MnCoCuFe₂O₄@l-proline magnetic nanorod catalyst.

  • Add the appropriate solvent (e.g., ethanol) to the mixture.

  • Stir the reaction mixture at the specified temperature (e.g., room temperature or reflux) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the magnetic catalyst can be recovered by using an external magnet.

  • The solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford the pure spiro-pyrrolidinyl-thiazolidinone derivative.

  • The structure and stereochemistry of the product are confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).[3]

Reaction Mechanism

The proposed mechanism for the formation of spiro-pyrrolidinyl-thiazolidinones involves the initial generation of an azomethine ylide, which then undergoes a concerted [3+2] cycloaddition with the dipolarophile.

G cluster_step1 Step 1: Azomethine Ylide Formation cluster_step2 Step 2: [3+2] Cycloaddition isatin Isatin intermediate1 Intermediate isatin->intermediate1 amino_acid Secondary Amino Acid amino_acid->intermediate1 azomethine_ylide Azomethine Ylide (1,3-Dipole) intermediate1->azomethine_ylide - CO2 - H2O azomethine_ylide_ref Azomethine Ylide dipolarophile 5-Arylidene-thiazolidine-2,4-dione transition_state Concerted Transition State dipolarophile->transition_state product Spiro-pyrrolidinyl-thiazolidinone transition_state->product azomethine_ylide_ref->transition_state

Figure 3: Proposed mechanism for the 1,3-dipolar cycloaddition.

Disclaimer: The provided application notes and protocols are based on published literature for analogous compounds and are intended for guidance. Researchers should consult the primary literature and perform appropriate safety assessments before conducting any experiments. The application of Pyrrolidine-1-carbothioamide in such reactions may require specific optimization of reaction conditions.

References

Application Notes and Protocols for Urease Inhibition Assay Using Pyrrolidine-1-carbothioamide Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting a urease inhibition assay using Pyrrolidine-1-carbothioamide analogues. Urease is a metalloenzyme that catalyzes the hydrolysis of urea to ammonia and carbamate.[1] Its inhibition is a key target in the treatment of diseases caused by urease-producing bacteria, such as Helicobacter pylori, and in agricultural applications to prevent the loss of nitrogen from urea-based fertilizers.[2][3] Thiourea and its derivatives are a well-established class of urease inhibitors.[4][5] This protocol is adapted for the screening and characterization of novel Pyrrolidine-1-carbothioamide analogues as potential urease inhibitors.

Data Presentation

The inhibitory potential of Pyrrolidine-1-carbothioamide analogues against urease is typically quantified by determining their half-maximal inhibitory concentration (IC₅₀). The following table summarizes the IC₅₀ values for a standard urease inhibitor, thiourea, and provides a template for presenting data for novel test compounds.

CompoundIC₅₀ (µM)Reference Standard
Thiourea21.37 ± 1.76Yes
Pyrrolidine-1-carbothioamide Analogue 1Insert Value HereNo
Pyrrolidine-1-carbothioamide Analogue 2Insert Value HereNo
Pyrrolidine-1-carbothioamide Analogue 3Insert Value HereNo

Note: IC₅₀ values can vary depending on the specific assay conditions, enzyme source, and substrate concentration.[1]

Experimental Protocols

A widely used and reliable method for determining urease activity and its inhibition is the Berthelot (or indophenol) method.[2] This colorimetric assay quantifies the amount of ammonia produced from the enzymatic breakdown of urea.[1]

1. Principle of the Berthelot Method

The assay measures the concentration of ammonia, which reacts with a phenol-hypochlorite solution in an alkaline medium. This reaction, catalyzed by sodium nitroprusside, results in the formation of a blue-green indophenol compound.[2] The absorbance of this colored product is measured spectrophotometrically at a wavelength between 625 and 670 nm, and the intensity of the color is directly proportional to the ammonia concentration.[2]

2. Materials and Reagents

  • Phosphate buffer (e.g., 20 mM sodium phosphate, pH 7.5)[1]

  • Urease enzyme solution (e.g., from Jack bean)[1]

  • Urea solution (substrate)[1]

  • Pyrrolidine-1-carbothioamide analogues (test inhibitors) dissolved in a suitable solvent (e.g., DMSO)[6]

  • Thiourea (standard inhibitor)

  • Ammonium chloride (NH₄Cl) standard solutions[1]

  • Phenol-hypochlorite reagent (Berthelot's reagent):[1]

    • Solution A: Phenol and sodium nitroprusside

    • Solution B: Sodium hypochlorite and sodium hydroxide

  • 96-well microplate[1]

  • Microplate reader[2]

  • Incubator[2]

  • Multichannel pipettes[2]

3. Assay Procedure

  • Preparation of Reagents: Prepare all solutions in phosphate buffer (pH 7.5). Dissolve the test compounds and the standard inhibitor (thiourea) in a minimal amount of DMSO and then dilute with the buffer to obtain a stock solution.[6] Prepare serial dilutions of the inhibitor solutions.

  • Assay Setup in a 96-well Plate:

    • Test Wells: Add 25 µL of the urease enzyme solution and 25 µL of the test compound solution at various concentrations.

    • Control Wells (100% enzyme activity): Add 25 µL of the urease enzyme solution and 25 µL of the solvent used for the test compounds (e.g., DMSO diluted in buffer).[2]

    • Blank Wells (No enzyme activity): Add 50 µL of buffer instead of the enzyme and inhibitor solutions.

  • Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at 37°C for 30 minutes.[5]

  • Initiation of Reaction: Add 50 µL of urea solution (10 mM) to each well to start the enzymatic reaction.[5]

  • Incubation: Incubate the plate at 37°C for 30 minutes.[5]

  • Color Development:

    • Add 50 µL of Solution A (phenol reagent) to each well.[5]

    • Add 50 µL of Solution B (alkali reagent) to each well.[5]

    • Incubate the plate at 37°C for another 30 minutes to allow for color development.[7]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength between 625 and 670 nm using a microplate reader.

4. Data Analysis

  • Calculation of Percentage Inhibition: The percentage of urease inhibition for each concentration of the Pyrrolidine-1-carbothioamide analogue is calculated using the following formula:[1]

    % Inhibition = [1 - (Absorbance of Test Well / Absorbance of Control Well)] x 100[2]

  • Determination of IC₅₀: The IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[3]

Mandatory Visualizations

Urease_Inhibition_Assay_Workflow prep Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitors) setup Assay Setup in 96-well Plate (Enzyme + Inhibitor/Control) prep->setup pre_incubate Pre-incubation (37°C, 30 min) setup->pre_incubate add_substrate Add Urea Substrate pre_incubate->add_substrate incubate Incubation (37°C, 30 min) add_substrate->incubate add_reagents Add Berthelot Reagents (Phenol & Alkali) incubate->add_reagents color_dev Color Development (37°C, 30 min) add_reagents->color_dev measure Measure Absorbance (625-670 nm) color_dev->measure analyze Data Analysis (% Inhibition, IC₅₀) measure->analyze

Caption: Experimental workflow for the in vitro urease inhibition assay.

Urease_Inhibition_Mechanism cluster_0 Urease Active Site Urease Urease Enzyme Dinickel Center (Ni²⁺) Products Ammonia + Carbamate Urease->Products Catalyzes Hydrolysis No_Reaction Inhibition of Urea Hydrolysis Urease:s->No_Reaction:n Urea Urea (Substrate) Urea->Urease Binds to Active Site Inhibitor Pyrrolidine-1-carbothioamide (Analogue) Inhibitor->Urease Blocks Active Site

Caption: Proposed mechanism of competitive urease inhibition.

References

Application Note: Purity Determination of Pyrrolidine-1-carbothioamide by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the purity determination of Pyrrolidine-1-carbothioamide using Gas Chromatography-Mass Spectrometry (GC-MS). Pyrrolidine-1-carbothioamide is a sulfur-containing organic compound with potential applications in pharmaceutical development. Ensuring the purity of such compounds is a critical step in research and development to guarantee reliable and reproducible results. The described methodology provides a robust framework for the separation, identification, and quantification of Pyrrolidine-1-carbothioamide and potential impurities. This document includes detailed experimental procedures, data presentation guidelines, and a visual representation of the analytical workflow.

Introduction

Pyrrolidine-1-carbothioamide (C₅H₁₀N₂S, MW: 130.21 g/mol ) is a compound of interest in various chemical and pharmaceutical research areas.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for separating and identifying volatile and semi-volatile organic compounds.[3] Its high sensitivity and specificity make it a valuable tool for assessing the purity of synthesized chemical entities. This protocol outlines a systematic approach to sample preparation, GC-MS analysis, and data interpretation for the accurate purity assessment of Pyrrolidine-1-carbothioamide.

Experimental Protocol

A detailed methodology for the GC-MS analysis of Pyrrolidine-1-carbothioamide is provided below. This protocol is a general guideline and may require optimization based on the specific instrumentation and sample characteristics.

1. Materials and Reagents

  • Pyrrolidine-1-carbothioamide sample

  • High-purity solvent (e.g., Dichloromethane or Ethyl Acetate, GC grade)

  • Internal Standard (e.g., a stable, non-reactive compound with a different retention time, if quantitative analysis is required)

  • Anhydrous Sodium Sulfate (for drying)

  • GC vials with septa

2. Sample Preparation

  • Standard Solution: Accurately weigh approximately 10 mg of a Pyrrolidine-1-carbothioamide reference standard and dissolve it in 10 mL of the chosen solvent to prepare a 1 mg/mL stock solution.

  • Sample Solution: Accurately weigh approximately 10 mg of the Pyrrolidine-1-carbothioamide sample to be analyzed and dissolve it in 10 mL of the same solvent.

  • Internal Standard (Optional): If using an internal standard for precise quantification, add a known amount to both the standard and sample solutions.

  • Filtration: Filter the solutions through a 0.45 µm syringe filter to remove any particulate matter.

  • Dilution: Perform serial dilutions as necessary to bring the concentration within the linear range of the instrument. A typical starting concentration for injection is 10-100 µg/mL.

3. GC-MS Instrumentation and Conditions

The following are suggested starting parameters for the GC-MS analysis. Instrument conditions should be optimized for the specific system being used.

Parameter Condition
Gas Chromatograph Agilent 7890B GC System (or equivalent)
Mass Spectrometer Agilent 5977A MSD (or equivalent)
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (e.g., 20:1 split ratio)
Oven Program Initial temperature: 80 °C, hold for 2 minRamp: 10 °C/min to 280 °CHold: 5 min at 280 °C
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Mass Range m/z 40-400
Scan Mode Full Scan

4. Data Analysis and Purity Calculation

  • Peak Identification: Identify the peak corresponding to Pyrrolidine-1-carbothioamide by comparing its retention time and mass spectrum with that of the reference standard. The mass spectrum should exhibit the molecular ion peak (m/z 130) and characteristic fragment ions.

  • Impurity Identification: Tentatively identify impurity peaks by searching their mass spectra against a spectral library (e.g., NIST).

  • Purity Calculation (Area Percent Method): The purity of the sample can be estimated using the area percent method, which assumes that all compounds have the same response factor.

    Purity (%) = (Area of Pyrrolidine-1-carbothioamide Peak / Total Area of all Peaks) x 100

  • Purity Calculation (Internal Standard Method): For more accurate quantification, use the internal standard method. Calculate the response factor (RF) of the standard and then determine the concentration of the sample.

Data Presentation

Quantitative data should be summarized in a clear and structured table to facilitate comparison and interpretation.

Table 1: Representative GC-MS Data for Purity Analysis of Pyrrolidine-1-carbothioamide

Peak No. Retention Time (min) Component Peak Area Area % Purity (%)
18.52Impurity A15,2340.85
210.25Pyrrolidine-1-carbothioamide 1,765,43298.50 98.50
311.18Impurity B11,6780.65
Total 1,792,344 100.00

Experimental Workflow

The following diagram illustrates the logical flow of the GC-MS analysis for purity determination.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Analysis A Weigh Sample & Standard B Dissolve in Solvent A->B C Add Internal Standard (Optional) B->C D Filter Solution C->D E Dilute to Working Concentration D->E F Inject Sample into GC-MS E->F Analysis Start G Chromatographic Separation F->G H Mass Spectrometric Detection G->H I Identify Peaks (Retention Time & Mass Spectra) H->I Raw Data J Integrate Peak Areas I->J K Calculate Purity J->K L Generate Report K->L

Caption: Workflow for GC-MS Purity Determination.

Conclusion

The GC-MS method described in this application note provides a reliable and efficient means for determining the purity of Pyrrolidine-1-carbothioamide. Adherence to this protocol will enable researchers and scientists in drug development to confidently assess the quality of their compounds, ensuring the integrity of subsequent experiments and the overall success of their research endeavors. Further method validation should be performed as per regulatory guidelines if this method is to be used in a GMP environment.

References

Application Notes and Protocols for the Crystallization of High-Purity Pyrrolidine-1-carbothioamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrrolidine-1-carbothioamide is a sulfur-containing heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis of such molecules often results in a crude product containing residual starting materials, by-products, and other impurities. For its effective use in research and pharmaceutical applications, achieving a high degree of purity is paramount. Crystallization is a powerful and widely used technique for the purification of solid organic compounds. This document provides detailed protocols and guidelines for obtaining high-purity Pyrrolidine-1-carbothioamide through various crystallization techniques.

Principles of Crystallization

The purification of a solid by crystallization is based on the differential solubility of the target compound and its impurities in a given solvent or solvent system. The ideal solvent will dissolve the compound sparingly or not at all at room temperature but will dissolve it completely at an elevated temperature. As the hot, saturated solution cools, the solubility of the target compound decreases, leading to the formation of crystals. The impurities, being present in smaller amounts and ideally more soluble, remain in the solution (mother liquor). The purified crystals can then be isolated by filtration.

Key factors influencing the success of crystallization include:

  • Solvent Selection: The choice of solvent is the most critical parameter.

  • Cooling Rate: Slow cooling generally promotes the formation of larger, purer crystals.

  • Agitation: Stirring can affect nucleation and crystal growth.

  • Concentration: A supersaturated solution is required for crystallization to occur.

Data Presentation: Solvent Screening for Pyrrolidine-1-carbothioamide Crystallization

While specific solubility data for Pyrrolidine-1-carbothioamide is not extensively available in the literature, preliminary assessments and data from analogous compounds such as N-methylpyrrolidine-1-carbothioamide and thioacetamide suggest good solubility in polar protic solvents like alcohols. The following table presents illustrative data for common laboratory solvents to guide the selection process.

Note: The following data is representative and intended for illustrative purposes. Actual solubility, yield, and purity should be determined experimentally.

Solvent SystemTemperature (°C)Approximate Solubility (mg/mL)Expected Yield (%)Expected Purity (%)
Methanol 25~25--
60>20085-90>99
Ethanol 25~15--
75>18090-95>99
Isopropanol 25~10--
80~15090-95>99
Acetone 25~50--
55>25075-85>98
Ethyl Acetate 25~5--
75~8085-90>98
Toluene 25<1--
100~30~80>97
Hexane 25Insoluble--
Water 25Insoluble--
Ethanol/Hexane (4:1) 25~580-85>98
Ethanol/Water (9:1) 25~885-90>98

Experimental Protocols

Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Organic solvents are flammable and should be heated using a heating mantle or a steam bath, never an open flame.

Protocol 1: Single-Solvent Recrystallization from Ethanol

This is the recommended primary method for purifying Pyrrolidine-1-carbothioamide, based on the successful crystallization of analogous compounds.

Materials:

  • Crude Pyrrolidine-1-carbothioamide

  • Ethanol (Reagent Grade)

  • Erlenmeyer flasks (two sizes)

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Watch glass

Methodology:

  • Dissolution: Place the crude Pyrrolidine-1-carbothioamide (e.g., 1.0 g) into an appropriately sized Erlenmeyer flask. Add a small volume of ethanol (e.g., 3-4 mL) and a boiling chip. Heat the mixture to a gentle boil with stirring.

  • Achieving Saturation: Continue to add small portions of hot ethanol until the solid has just completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. To do this, pre-heat a second Erlenmeyer flask containing a small amount of boiling ethanol and a stemless funnel with fluted filter paper. Pour the hot solution through the filter paper. This step should be performed quickly to prevent premature crystallization.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once the flask has reached room temperature, it can be placed in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.

  • Drying: Allow the crystals to dry on the filter paper by drawing air through the funnel for several minutes. For complete drying, transfer the crystals to a watch glass and let them air dry in a fume hood or place them in a vacuum oven at a low temperature.

Protocol 2: Two-Solvent (Antisolvent) Recrystallization

This method is useful if a suitable single solvent with a steep solubility curve cannot be found. Here, ethanol is the solvent and hexane is the antisolvent.

Materials:

  • Crude Pyrrolidine-1-carbothioamide

  • Ethanol

  • Hexane

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

Methodology:

  • Dissolution: Dissolve the crude Pyrrolidine-1-carbothioamide in the minimum amount of near-boiling ethanol as described in Protocol 1.

  • Addition of Antisolvent: While the solution is still hot, add hexane dropwise with swirling. Continue adding hexane until a faint cloudiness (turbidity) persists. This indicates that the solution is saturated.

  • Re-dissolution: Add a few drops of hot ethanol to re-dissolve the precipitate until the solution is clear again.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Drying: Collect, wash with a small amount of a cold ethanol/hexane mixture, and dry the crystals as described in Protocol 1.

Visualizations

Experimental Workflow: Single-Solvent Crystallization

G cluster_0 Preparation cluster_1 Purification cluster_2 Crystallization & Isolation cluster_3 Final Product A Crude Product in Flask B Add Minimum Hot Solvent A->B C Hot Gravity Filtration (if needed) B->C optional D Slow Cooling to RT B->D All Solute Dissolved C->D E Ice Bath Cooling D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry High-Purity Crystals G->H

Caption: Workflow for single-solvent recrystallization.

Logical Relationships: Antisolvent Crystallization

G cluster_0 Solution Preparation cluster_1 Inducing Supersaturation cluster_2 Crystal Formation & Recovery cluster_3 Result A Dissolve Crude Product in Good Solvent (Hot) B Add Antisolvent (Poor Solvent) until Turbidity Persists A->B C Add Good Solvent to Re-clarify B->C D Slow Cooling C->D E Crystal Isolation (Filtration) D->E F Drying E->F G High-Purity Product F->G

Caption: Key steps in the two-solvent (antisolvent) crystallization method.

Application Notes and Protocols: Molecular Docking Simulation of Pyrrolidine-1-carbothioamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to performing molecular docking simulations of Pyrrolidine-1-carbothioamide with various protein targets. Pyrrolidine-1-carbothioamide and its derivatives have garnered significant interest in drug discovery due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule to a target protein, offering insights into potential mechanisms of action and guiding lead optimization.[2] These application notes summarize key quantitative data from docking studies of pyrrolidine analogs and provide detailed, step-by-step protocols for conducting similar in silico experiments.

Introduction to Pyrrolidine-1-carbothioamide and Molecular Docking

The pyrrolidine ring is a versatile scaffold in medicinal chemistry, known to enhance bioavailability and target specificity.[3] When combined with a carbothioamide group, it forms a structure with potential for diverse pharmacological activities. Molecular docking simulations are instrumental in elucidating the interactions between small molecules like Pyrrolidine-1-carbothioamide and their biological targets at an atomic level.[4] This computational method predicts the preferred binding mode and affinity of a ligand within the active site of a protein, which is crucial for structure-based drug design.[2][5]

Potential Protein Targets and Reported Binding Affinities of Analogs

While specific docking data for Pyrrolidine-1-carbothioamide is not extensively available, studies on structurally similar pyrrolidine derivatives have identified several potential protein targets. The binding affinities from these studies, presented below, can serve as a valuable reference for guiding future investigations with Pyrrolidine-1-carbothioamide.

Target Protein FamilySpecific Target (PDB ID)Pyrrolidine AnalogBinding Affinity (kcal/mol)Inhibition Constant (Ki or IC50)Reference
Anti-apoptotic Proteins Myeloid cell leukemia-1 (Mcl-1)Pyrrolidine derivativesNot explicitly stated in kcal/mol0.077 µM (Ki)[6]
Viral Proteases SARS-CoV-2 Main Protease (6LU7)2,5-Pyrrolidinedione analog-7.3Not specified[7][8]
Bacterial Enzymes Enoyl Acyl Carrier Protein Reductase (InhA)Pyrrolidine carboxamidesNot explicitly stated in kcal/mol1.39 µM (IC50)[9]
Metabolic Enzymes Pancreatic LipasePyrrolidine derivativesNot specifiedIC50 values reported[3]
Kinases Polo-like kinase 1 (Plk1)Pyrrolidine-based peptidesNot specifiedNot specified[10]
DNA-modifying Enzymes DNA gyrase1,2,4-oxadiazole pyrrolidine derivativesNot specified120 ± 10 nM (IC50)[11][12]

Experimental Protocols for Molecular Docking

This section outlines a detailed protocol for performing a molecular docking simulation of Pyrrolidine-1-carbothioamide with a target protein. This protocol is a generalized workflow and may require adjustments based on the specific software and target protein used.

Required Software and Resources
  • Molecular Graphics Laboratory (MGL) Tools: For preparing protein and ligand files.

  • AutoDock Vina or AutoDock 4: For performing the docking calculations.[13]

  • PyMOL or UCSF Chimera: For visualization and analysis of docking results.[13]

  • PubChem or other chemical databases: To obtain the 3D structure of Pyrrolidine-1-carbothioamide.[14]

  • Protein Data Bank (PDB): To obtain the 3D structure of the target protein.

Ligand Preparation Workflow

Ligand_Preparation_Workflow cluster_ligand Ligand Preparation ligand_start Obtain Ligand Structure (e.g., from PubChem) energy_minimize Energy Minimization (e.g., using Avogadro or similar) ligand_start->energy_minimize SDF/MOL2 file file_format Convert to PDBQT format (using MGLTools) energy_minimize->file_format torsion Define Torsions file_format->torsion ligand_end Prepared Ligand (ligand.pdbqt) torsion->ligand_end

Ligand preparation workflow diagram.
  • Obtain Ligand Structure: Download the 3D structure of Pyrrolidine-1-carbothioamide from a database like PubChem in SDF or MOL2 format.[14]

  • Energy Minimization: Perform energy minimization of the ligand structure using software like Avogadro or the PRODRG server to obtain a stable conformation.

  • File Format Conversion: Convert the ligand file to the PDBQT format required by AutoDock using AutoDockTools (part of MGLTools). This step involves assigning Gasteiger charges and defining rotatable bonds.

Protein Preparation Workflow

Protein_Preparation_Workflow cluster_protein Protein Preparation protein_start Download Protein Structure (from PDB) clean_protein Clean Protein (Remove water, ligands, etc.) protein_start->clean_protein PDB file add_hydrogens Add Polar Hydrogens clean_protein->add_hydrogens add_charges Add Kollman Charges add_hydrogens->add_charges protein_format Convert to PDBQT format add_charges->protein_format protein_end Prepared Protein (protein.pdbqt) protein_format->protein_end

Protein preparation workflow diagram.
  • Obtain Protein Structure: Download the 3D crystallographic structure of the target protein from the Protein Data Bank (PDB).

  • Clean the Protein: Remove water molecules, co-factors, and any existing ligands from the PDB file. This can be done using UCSF Chimera or PyMOL.

  • Prepare the Protein for Docking: Use AutoDockTools to:

    • Add polar hydrogens to the protein.

    • Assign Kollman charges.

    • Merge non-polar hydrogens.

    • Convert the protein file to the PDBQT format.

Docking Simulation Workflow

Molecular_Docking_Workflow cluster_workflow Molecular Docking Simulation start Start ligand_prep Prepare Ligand (Pyrrolidine-1-carbothioamide) start->ligand_prep protein_prep Prepare Target Protein start->protein_prep grid_box Define Grid Box (Active Site) ligand_prep->grid_box protein_prep->grid_box run_docking Run AutoDock Vina grid_box->run_docking analyze_results Analyze Docking Poses and Binding Energies run_docking->analyze_results visualize Visualize Interactions (PyMOL/Chimera) analyze_results->visualize end End visualize->end

General molecular docking workflow.
  • Define the Grid Box: Define the search space for the docking simulation. This is typically a 3D grid box that encompasses the active site of the target protein. The coordinates and dimensions of the grid box can be determined based on the location of a co-crystallized ligand or by using active site prediction tools.

  • Run the Docking Simulation: Use AutoDock Vina to perform the docking calculation. The command will typically look like this: vina --receptor protein.pdbqt --ligand ligand.pdbqt --config config.txt --out output.pdbqt --log log.txt The config.txt file will contain the coordinates of the grid box center and its dimensions.

  • Analyze the Results: The output file (output.pdbqt) will contain multiple binding poses of the ligand ranked by their binding affinity (in kcal/mol). The log file (log.txt) will also contain the binding energy for each pose.

  • Visualize the Interactions: Use PyMOL or UCSF Chimera to visualize the docked poses and analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between Pyrrolidine-1-carbothioamide and the amino acid residues of the target protein.

Signaling Pathway Context

The potential protein targets of Pyrrolidine-1-carbothioamide analogs are involved in various critical signaling pathways. For example, Mcl-1 is a key regulator of the intrinsic apoptosis pathway.

Apoptosis_Signaling_Pathway cluster_pathway Intrinsic Apoptosis Pathway Stress Cellular Stress Bax_Bak Bax/Bak Activation Stress->Bax_Bak MOMP Mitochondrial Outer Membrane Permeabilization Bax_Bak->MOMP CytoC Cytochrome c Release MOMP->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cyto c, Caspase-9) CytoC->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Mcl1 Mcl-1 Mcl1->Bax_Bak Pyrrolidine Pyrrolidine-1-carbothioamide (Potential Inhibitor) Pyrrolidine->Mcl1

Inhibition of Mcl-1 in apoptosis.

Conclusion

Molecular docking is an invaluable tool in the early stages of drug discovery for identifying and optimizing potential drug candidates. This guide provides a framework for conducting molecular docking simulations of Pyrrolidine-1-carbothioamide with various protein targets. By leveraging the data from related pyrrolidine analogs and following the detailed protocols, researchers can gain significant insights into the binding mechanisms and potential therapeutic applications of this compound. Further experimental validation is necessary to confirm the computational findings.

References

Application Notes and Protocols: In Vitro Efficacy of Pyrrolidine-1-carbothioamide Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro evaluation of Pyrrolidine-1-carbothioamide and its derivatives as potential anticancer agents. The protocols outlined below detail the methodologies for assessing cytotoxicity, and investigating the underlying apoptotic mechanisms.

Introduction

Pyrrolidine-1-carbothioamide and its analogues represent a promising class of compounds in cancer research. The pyrrolidine scaffold is a core component of many biologically active molecules, and the inclusion of a carbothioamide moiety has been shown to enhance cytotoxic effects against various cancer cell lines.[1][2] The primary mechanism of action for many of these derivatives involves the induction of apoptosis, or programmed cell death.[3][4] These notes offer a framework for the systematic in vitro screening and mechanistic evaluation of these compounds.

Data Presentation: Cytotoxicity of Pyrrolidine Derivatives

While specific IC50 values for the parent compound Pyrrolidine-1-carbothioamide are not extensively documented in publicly available literature, numerous studies on its derivatives demonstrate significant cytotoxic activity against a range of human cancer cell lines.[3] The following table summarizes the 50% inhibitory concentrations (IC50) for representative Pyrrolidine-carbothioamide and Pyrrolidine-carboxamide derivatives.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)
Pyrrolidine-carboxamideCompound 7gA-549 (Lung Carcinoma)< 1.10
MCF-7 (Breast Adenocarcinoma)< 1.10
HT-29 (Colon Carcinoma)< 1.10
Pyrrolidine-dicarboxamideCompound 21jL-363 (Multiple Myeloma)0.17
Spiropyrrolidine oxindoleCompound 43cHepG2 (Hepatocellular Carcinoma)5.00 ± 0.66
MCF-7 (Breast Adenocarcinoma)4.00 ± 0.29
HCT-116 (Colon Carcinoma)2.80 ± 0.20

Note: The data presented is for derivative compounds of Pyrrolidine-1-carbothioamide and is intended to be illustrative of the potential cytotoxic activity of this class of compounds.[1][5][6]

Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Pyrrolidine-1-carbothioamide or its derivatives

  • Human cancer cell lines (e.g., MCF-7, A-549, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the overnight culture medium from the wells and add 100 µL of the various concentrations of the test compound. Include untreated control wells. Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting the percentage of viability against the compound concentration.

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Preparation: Following treatment with the test compound for the desired time, harvest both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 400 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer.

Investigation of Apoptotic Pathway: Western Blotting for Bcl-2 Family Proteins

Western blotting can be used to detect changes in the expression levels of key proteins involved in the apoptotic pathway, such as the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax.

Materials:

  • Treated and untreated cancer cells

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

  • Primary antibodies (anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Extraction: Lyse the treated and untreated cells with RIPA buffer. Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Denature the protein lysates and separate them by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins. An increase in the Bax/Bcl-2 ratio is indicative of apoptosis induction.[7]

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis seed_cells Seed Cancer Cells in Plates treat_compound Treat with Pyrrolidine-1-carbothioamide seed_cells->treat_compound mtt_assay MTT Assay for Cell Viability treat_compound->mtt_assay flow_cytometry Flow Cytometry for Apoptosis treat_compound->flow_cytometry western_blot Western Blot for Protein Expression treat_compound->western_blot ic50 Determine IC50 Value mtt_assay->ic50 apoptosis_quant Quantify Apoptotic Cells flow_cytometry->apoptosis_quant protein_exp Analyze Bax/Bcl-2 Ratio western_blot->protein_exp

Caption: Experimental workflow for the in vitro evaluation of Pyrrolidine-1-carbothioamide.

signaling_pathway cluster_bcl2 Bcl-2 Family Regulation cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade compound Pyrrolidine-1-carbothioamide bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Inhibition bax Bax (Pro-apoptotic) compound->bax Upregulation mitochondrion Mitochondrion bcl2->mitochondrion Inhibits Permeabilization bax->mitochondrion Promotes Permeabilization cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed apoptotic signaling pathway induced by Pyrrolidine-1-carbothioamide.

References

Application Notes and Protocols for the Quantitative NMR (qNMR) Analysis of Pyrrolidine-1-carbothioamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the development and implementation of a quantitative Nuclear Magnetic Resonance (qNMR) method for the analysis of Pyrrolidine-1-carbothioamide. The protocols outlined herein are designed to ensure accurate and reproducible quantification, a critical aspect in research, quality control, and drug development.

Introduction

Quantitative NMR (qNMR) is a powerful analytical technique that offers direct proportionality between the integrated signal of a nucleus and its molar concentration. This primary analytical method allows for the accurate determination of the purity of substances and the quantification of components in a mixture without the need for identical reference standards for each analyte. This document details a specific qNMR method for Pyrrolidine-1-carbothioamide.

Physicochemical Properties of Pyrrolidine-1-carbothioamide
PropertyValueSource
Molecular Formula C₅H₁₀N₂SPubChem
Molecular Weight 130.21 g/mol PubChem
IUPAC Name pyrrolidine-1-carbothioamidePubChem
CAS Number 40398-36-5PubChem
Principle of the qNMR Method

The quantification of Pyrrolidine-1-carbothioamide is achieved by comparing the integral of one of its characteristic proton signals with the integral of a known signal from a certified internal standard of known concentration. The purity or concentration of the analyte can then be calculated using the following equation:

Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std (%)

Where:

  • I : Integral value of the signal

  • N : Number of protons giving rise to the signal

  • MW : Molecular weight

  • m : Mass

  • Purity : Purity of the standard

  • analyte : Pyrrolidine-1-carbothioamide

  • std : Internal Standard

Experimental Protocols

Materials and Equipment
  • Analyte: Pyrrolidine-1-carbothioamide

  • Internal Standard: Maleic acid (Certified Reference Material)

  • Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9% D)

  • NMR Spectrometer (≥400 MHz recommended)

  • 5 mm NMR tubes

  • Analytical balance (readable to 0.01 mg)

  • Volumetric flasks

  • Pipettes

  • Vortex mixer

  • Ultrasonic bath

Selection of Internal Standard

Maleic acid is chosen as the internal standard due to the following reasons:

  • Its proton signals (a singlet around 6.3 ppm) are in a region that is unlikely to overlap with the signals of Pyrrolidine-1-carbothioamide.

  • It is a stable, non-volatile solid.

  • It is soluble in DMSO-d₆.

  • It is commercially available as a certified reference material.

Sample Preparation
  • Analyte Stock Solution: Accurately weigh approximately 13 mg of Pyrrolidine-1-carbothioamide into a 10 mL volumetric flask and dissolve in DMSO-d₆.

  • Internal Standard Stock Solution: Accurately weigh approximately 12 mg of maleic acid into a 10 mL volumetric flask and dissolve in DMSO-d₆.

  • qNMR Sample: Transfer 500 µL of the analyte stock solution and 500 µL of the internal standard stock solution into an NMR tube.

  • Homogenization: Cap the NMR tube and homogenize the solution by vortexing for 30 seconds, followed by sonication for 5 minutes to ensure complete dissolution.

G cluster_analyte Analyte Preparation cluster_standard Internal Standard Preparation cluster_qnmr_sample qNMR Sample Preparation weigh_analyte Accurately weigh ~13 mg of Pyrrolidine-1-carbothioamide dissolve_analyte Dissolve in 10 mL DMSO-d6 weigh_analyte->dissolve_analyte pipette_analyte Pipette 500 µL of Analyte Solution dissolve_analyte->pipette_analyte weigh_std Accurately weigh ~12 mg of Maleic Acid (CRM) dissolve_std Dissolve in 10 mL DMSO-d6 weigh_std->dissolve_std pipette_std Pipette 500 µL of Standard Solution dissolve_std->pipette_std combine Combine in NMR Tube pipette_analyte->combine pipette_std->combine homogenize Vortex and Sonicate combine->homogenize NMR Measurement NMR Measurement homogenize->NMR Measurement

NMR Data Acquisition
ParameterRecommended Value
Spectrometer Frequency ≥ 400 MHz
Pulse Program zg30 (or equivalent single pulse experiment)
Pulse Angle 30°
Acquisition Time (AQ) ≥ 3 s
Relaxation Delay (D1) 30 s (should be at least 5 times the longest T1 of interest)
Number of Scans (NS) 16
Receiver Gain Optimized for signal intensity without clipping
Temperature 298 K
NMR Data Processing
  • Apply a Fourier transform to the Free Induction Decay (FID).

  • Apply a zero-filling factor of at least 2 to enhance digital resolution.

  • Apply an exponential line broadening of 0.3 Hz.

  • Manually phase the spectrum to ensure all peaks are in pure absorption mode.

  • Perform a baseline correction across the entire spectral width.

  • Integrate the selected signals for the analyte and the internal standard. The integration range should be consistent for all spectra and wide enough to encompass the entire signal, including ¹³C satellites if they are to be included.

G start Prepared qNMR Sample acquire NMR Data Acquisition (zg30, D1=30s, NS=16) start->acquire fid Free Induction Decay (FID) acquire->fid process Data Processing fid->process ft Fourier Transform process->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Signal Integration baseline->integrate calculate Purity/Concentration Calculation integrate->calculate

Data Presentation

Estimated ¹H NMR Data for Pyrrolidine-1-carbothioamide
ProtonsEstimated Chemical Shift (ppm) in DMSO-d₆MultiplicityNumber of Protons
H2, H5 (α to N)3.4 - 3.6t4
H3, H4 (β to N)1.8 - 2.0m4
NH₂7.0 - 7.5br s2

These are estimated values and must be confirmed by acquiring an actual spectrum of Pyrrolidine-1-carbothioamide.

Quantitative Data Summary

The following table should be used to summarize the quantitative results from the qNMR analysis.

Sample IDMass Analyte (mg)Mass Std (mg)Integral Analyte (H2, H5)Integral Std (Maleic Acid)Calculated Purity (%)
Sample 1
Sample 2
Sample 3
Average
Std. Dev.

Logical Relationships in qNMR

The accuracy of the qNMR result is dependent on several key factors. The following diagram illustrates the logical dependencies.

G cluster_sample Sample Preparation cluster_nmr NMR Experiment cluster_processing Data Processing result Accurate qNMR Result weighing Accurate Weighing weighing->result dissolution Complete Dissolution dissolution->result purity_std Certified Internal Standard Purity purity_std->result d1 Sufficient Relaxation Delay (D1) d1->result snr Adequate Signal-to-Noise Ratio (S/N) snr->result pulse Correct Pulse Calibration pulse->result phasing Accurate Phasing phasing->result baseline Correct Baseline baseline->result integration Consistent Integration integration->result

By following these detailed protocols and paying close attention to the critical parameters, researchers can confidently develop and validate a robust qNMR method for the accurate quantification of Pyrrolidine-1-carbothioamide.

Application Notes and Protocols: Pyrrolidine-1-carbothioamide as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1][2][3] Its saturated, three-dimensional structure allows for the exploration of chemical space in ways that flat, aromatic rings cannot.[4][5] When functionalized with a carbothioamide (thiourea) group, the resulting Pyrrolidine-1-carbothioamide becomes a potent building block for the synthesis of a diverse array of heterocyclic compounds. The thiourea moiety is a versatile functional group, serving as a key precursor in the construction of thiazoles, thiadiazoles, and other ring systems of pharmacological interest.[6]

While literature on the parent Pyrrolidine-1-carbothioamide is limited, its N-substituted derivatives, particularly N-Phenylpyrrolidine-1-carbothioamide , are well-documented and serve as an excellent proxy to demonstrate the synthetic utility of this scaffold.[6][7] These application notes will provide detailed protocols for the synthesis of this key analogue and illustrate its use in subsequent heterocycle formation, highlighting the potential of the broader class of Pyrrolidine-1-carbothioamide building blocks in drug discovery and organic synthesis.

Synthesis of Pyrrolidine-1-carbothioamide Derivatives

The most direct and common method for synthesizing N-substituted Pyrrolidine-1-carbothioamide derivatives is through the nucleophilic addition of pyrrolidine to an appropriate isothiocyanate.[6] The reaction is typically high-yielding and proceeds under mild conditions.[7]

Logical Workflow for Synthesis

Pyrrolidine Pyrrolidine Reaction Nucleophilic Addition Pyrrolidine->Reaction Isothiocyanate R-N=C=S (e.g., Phenyl Isothiocyanate) Isothiocyanate->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Heating Heating (Reflux) Reaction->Heating Stir at Reflux Product N-Substituted Pyrrolidine-1-carbothioamide Heating->Product Cool & Isolate

Caption: General workflow for the synthesis of N-substituted Pyrrolidine-1-carbothioamides.

Experimental Protocol 1: Synthesis of N-Phenylpyrrolidine-1-carbothioamide

This protocol describes the straightforward, one-step synthesis via direct thiocarbamoylation.[6][7]

Materials:

  • Pyrrolidine (0.1 mol, 7.11 g)

  • Phenyl isothiocyanate (0.1 mol, 13.52 g)

  • Ethanol (20 mL)

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a 100 mL round-bottom flask, dissolve phenyl isothiocyanate (0.1 mol) in ethanol (20 mL).

  • To this solution, add pyrrolidine (0.1 mol) dropwise while stirring.

  • Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C) with continuous stirring.

  • Maintain the reflux for 4 hours.[6] Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, remove the heat source and allow the mixture to cool to room temperature.

  • The product can be isolated by removing the solvent under reduced pressure.

  • If necessary, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Quantitative Data for Synthesis

The following table summarizes typical reaction parameters for the synthesis of N-Phenylpyrrolidine-1-carbothioamide.

ParameterRoute 1: Direct Thiocarbamoylation
Starting Materials Pyrrolidine, Phenyl Isothiocyanate
Number of Steps 1
Reaction Conditions Refluxing Ethanol
Reaction Time 4 hours
Reported Yield ~80%
Reference [7]

Application in Heterocyclic Synthesis: The Hantzsch Thiazole Synthesis

The thiourea moiety within the Pyrrolidine-1-carbothioamide scaffold is an ideal precursor for constructing thiazole rings via the Hantzsch thiazole synthesis. This reaction involves the condensation of a thioamide with an α-haloketone to form the thiazole core.[6] Thiazole derivatives are of significant interest due to their wide range of biological activities, including anti-inflammatory and anticancer properties.

Reaction Pathway for Thiazole Synthesis

Thioamide N-Phenylpyrrolidine- 1-carbothioamide Reaction Hantzsch Condensation Thioamide->Reaction Nucleophilic Attack (S) Haloketone α-Haloketone (e.g., 2-Bromoacetophenone) Haloketone->Reaction Intermediate1 S-Alkylation Intermediate Reaction->Intermediate1 SN2 Reaction Intermediate2 Hydroxythiazoline Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product Pyrrolidine-Substituted Thiazole Derivative Intermediate2->Product Dehydration (-H₂O)

Caption: General pathway for Hantzsch thiazole synthesis using a thiourea derivative.

Experimental Protocol 2: Synthesis of a 2-(Phenyl(pyrrolidin-1-yl)methylenamino)-4-phenylthiazole Derivative (Representative)

This protocol is a representative procedure adapted from the classical Hantzsch synthesis, illustrating how N-Phenylpyrrolidine-1-carbothioamide could be used as the thiourea component.[1][6]

Materials:

  • N-Phenylpyrrolidine-1-carbothioamide (5.0 mmol, 1.03 g)

  • 2-Bromoacetophenone (5.0 mmol, 0.995 g)

  • Methanol or Ethanol (10 mL)

  • 5% Sodium Carbonate (Na₂CO₃) solution (20 mL)

  • Deionized Water

  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle or hot plate

Procedure:

  • In a 50 mL round-bottom flask, combine N-Phenylpyrrolidine-1-carbothioamide (5.0 mmol) and 2-Bromoacetophenone (5.0 mmol).

  • Add methanol (10 mL) and a magnetic stir bar.

  • Heat the mixture with stirring to a gentle reflux (approximately 65-70 °C) for 1-2 hours. Monitor the reaction by TLC.

  • After the reaction is complete, allow the solution to cool to room temperature.

  • Pour the reaction mixture into a beaker containing 20 mL of 5% Na₂CO₃ solution to neutralize the HBr byproduct. Stir thoroughly.

  • A precipitate of the crude product is expected to form.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with cold deionized water to remove any inorganic salts.

  • The product can be further purified by recrystallization or column chromatography on silica gel.

Conclusion

Pyrrolidine-1-carbothioamide and its N-substituted derivatives are valuable and versatile building blocks in organic synthesis. The straightforward and high-yielding protocols for their synthesis, combined with the reactivity of the thiourea group, make them powerful tools for constructing complex heterocyclic scaffolds. The Hantzsch thiazole synthesis is just one example of how these building blocks can be employed to generate molecules with significant potential for applications in drug discovery and materials science. Researchers are encouraged to explore this scaffold to create novel molecular architectures with diverse biological functions.

References

Troubleshooting & Optimization

Technical Support Center: Pyrrolidine-1-carbothioamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Pyrrolidine-1-carbothioamide and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve experimental outcomes. Here you will find frequently asked questions and troubleshooting guides to enhance the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the core reaction mechanism for the synthesis of Pyrrolidine-1-carbothioamide?

The synthesis is typically a robust and high-yielding nucleophilic addition reaction.[1][2] The reaction proceeds when the lone pair of electrons on the nitrogen atom of pyrrolidine attacks the electrophilic carbon atom of an isothiocyanate, such as phenyl isothiocyanate.[1][2] This initial attack forms an unstable zwitterionic intermediate.[1] A subsequent rapid proton transfer, often facilitated by the solvent or another amine molecule, leads to the stable, neutral Pyrrolidine-1-carbothioamide product.[1][2]

ReactionMechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Pyrrolidine Pyrrolidine (Nucleophile) Zwitterion Zwitterionic Intermediate Pyrrolidine->Zwitterion Nucleophilic Attack Isothiocyanate Isothiocyanate (Electrophile) Isothiocyanate->Zwitterion Product Pyrrolidine-1-carbothioamide Zwitterion->Product Proton Transfer

Caption: General reaction mechanism for Pyrrolidine-1-carbothioamide synthesis.

Q2: What are the standard reaction conditions for this synthesis?

The synthesis of N-phenylpyrrolidine-1-carbothioamide is generally efficient and proceeds readily under mild conditions.[1] A standard approach involves reacting equimolar amounts of pyrrolidine and phenyl isothiocyanate.[1] Ethanol is commonly used as a solvent, and the reaction mixture is often heated to reflux for a few hours (e.g., 4 hours) to ensure completion.[1][3] For highly reactive starting materials, the reaction may even proceed to completion at room temperature.[1] The reaction is typically efficient and does not require a catalyst.[1]

Q3: How do the electronic properties of the reactants affect the reaction rate?

The electronic properties of both the amine (pyrrolidine) and the isothiocyanate significantly influence the reaction rate.[2]

  • Amine Nucleophilicity: Amines with electron-donating groups are more nucleophilic and react faster.[2]

  • Isothiocyanate Electrophilicity: Isothiocyanates with electron-withdrawing groups are more electrophilic and react more quickly.[2] A slow reaction may result from the combination of a poorly nucleophilic amine and a poorly electrophilic isothiocyanate.[2]

Q4: Can this synthesis be performed without a solvent?

Yes, solvent-free methods have been shown to be highly effective for thiourea synthesis, sometimes providing quantitative yields in a matter of minutes through techniques like manual grinding or ball milling.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of Pyrrolidine-1-carbothioamide.

Problem 1: Low or No Product Yield

A low yield is a frequent challenge. The following workflow can help diagnose and resolve the issue.[2]

TroubleshootingWorkflow Start Low Yield Detected Reagents 1. Verify Reagent Quality & Stoichiometry Start->Reagents Purity Purity of Amine & Isothiocyanate? Reagents->Purity Conditions 2. Assess Reaction Conditions TempTime Temperature or Time Insufficient? Conditions->TempTime Workup 3. Review Workup & Purification PurificationLoss Product Lost During Purification? Workup->PurificationLoss Stoichiometry Correct Molar Ratio (1:1)? Purity->Stoichiometry [Yes] SolutionReagents Use pure, dry reagents. Verify calculations. Purity->SolutionReagents [No] Stoichiometry->Conditions [Yes] Stoichiometry->SolutionReagents [No] TempTime->Workup [No] SolutionConditions Increase temperature/reflux. Extend reaction time. TempTime->SolutionConditions [Yes] SolutionWorkup Optimize purification. Consider chromatography. PurificationLoss->SolutionWorkup [Yes]

Caption: Troubleshooting workflow for low product yield.

  • Potential Cause 1: Reagent Quality. The purity and dryness of pyrrolidine and the isothiocyanate are critical. Impurities or moisture can interfere with the reaction.

    • Solution: Ensure reagents are of high purity and handled under anhydrous conditions if necessary. Pyrrolidine can be purified by distillation.[4]

  • Potential Cause 2: Incorrect Stoichiometry. While a 1:1 molar ratio is standard, inaccuracies in measurement can lead to an incomplete reaction.[1]

    • Solution: Carefully measure the reactants. Using a slight excess of the more volatile component (pyrrolidine) can sometimes drive the reaction to completion, but be aware this may complicate the purification process.[1]

  • Potential Cause 3: Inadequate Reaction Conditions. The reaction may be too slow at lower temperatures or with shorter reaction times.

    • Solution: Increase the reaction temperature (e.g., to reflux) and/or extend the reaction time.[1] Monitor the reaction's progress using Thin-Layer Chromatography (TLC).[5]

Problem 2: The Final Product is an Oil and Does Not Crystallize

  • Potential Cause: Not all thiourea derivatives are crystalline solids at room temperature.[2] The presence of impurities can also inhibit crystallization.[2]

    • Solution 1: Column Chromatography. This is the most effective method for purifying oily or non-crystalline products.[2] A silica gel column using a gradient of ethyl acetate in hexane is a common choice.[2]

    • Solution 2: Trituration. If the product is a viscous oil, stir it vigorously with a non-polar solvent in which the product is poorly soluble (e.g., hexane).[2] This can wash away impurities and induce crystallization.[2]

Data Presentation: Optimizing Reaction Conditions

Optimizing reaction parameters is essential for maximizing yield. The following table summarizes the impact of various conditions on the synthesis.

ParameterCondition RangeEffect on Yield and RateNotesCitation
Temperature Room Temp to RefluxIncreasing temperature generally boosts the reaction rate.For a related thiourea synthesis, yield peaked at 75°C, decreasing at higher temperatures due to side reactions or decomposition.[1][6]
Stoichiometry 1:1 Reactant RatioA 1:1 molar ratio is standard for this synthesis.An excess of pyrrolidine can help drive the reaction to completion but may complicate the purification process.[1]
Solvent Ethanol, Solvent-FreeEthanol is a common and effective solvent. Solvent polarity can affect the stability of the zwitterionic intermediate.Solvent-free conditions, such as grinding, can also be highly effective and may lead to quantitative yields.[1][2]
Catalyst UncatalyzedThe reaction typically proceeds efficiently without the need for a catalyst.The nucleophilic addition is often spontaneous under mild heating.[1]

Experimental Protocols

Detailed Protocol for N-phenylpyrrolidine-1-carbothioamide Synthesis

This protocol is adapted from established literature procedures which report yields of approximately 80%.[3][7]

Materials:

  • Phenyl isothiocyanate (0.1 mol, 13.52 g)

  • Pyrrolidine (0.1 mol, 7.11 g)

  • Ethanol (20 mL)[1][3]

Procedure:

  • Set up a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Add phenyl isothiocyanate (0.1 mol) and ethanol (20 mL) to the flask.[1]

  • While stirring, add pyrrolidine (0.1 mol) to the solution.[1]

  • Heat the reaction mixture to reflux and maintain for 4 hours.[1][3] The reaction progress can be monitored by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.[1] Cooling should induce the crystallization of the product.

  • Collect the solid product by filtration.[1]

  • The crude product can be further purified by recrystallization from ethanol to obtain a high-purity solid.[1][3]

References

Overcoming solubility issues of Pyrrolidine-1-carbothioamide in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with Pyrrolidine-1-carbothioamide in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is Pyrrolidine-1-carbothioamide and why is its aqueous solubility a concern?

Pyrrolidine-1-carbothioamide is a chemical compound with the molecular formula C₅H₁₀N₂S.[1][2] Like many organic molecules, particularly those with aromatic components and limited polar functional groups, it can exhibit poor solubility in water.[3] This low aqueous solubility can be a significant hurdle in various experimental settings, including biological assays and formulation development, as it can lead to inaccurate results, low bioavailability, and challenges in administration.[4][5]

Q2: What are the initial steps I should take if I observe precipitation of Pyrrolidine-1-carbothioamide in my aqueous solution?

If you observe precipitation, it is crucial to confirm that you have not exceeded the compound's intrinsic solubility. Initial steps include:

  • Visual Inspection: Check for any visible particulate matter or cloudiness in the solution.

  • Sonication: Brief sonication can help break up agglomerates and facilitate dissolution, especially for freshly prepared solutions.[6]

  • Gentle Heating: For some compounds, a slight increase in temperature can improve solubility.[6][7] However, it is essential to ensure that the compound is thermally stable and that the experimental conditions are not compromised.

  • Re-evaluation of Concentration: Double-check your calculations to ensure the target concentration does not exceed the known or expected solubility limit.

Q3: What are the common strategies to enhance the aqueous solubility of compounds like Pyrrolidine-1-carbothioamide?

Several techniques can be employed to improve the solubility of poorly water-soluble drugs and compounds.[8] These can be broadly categorized as:

  • Physical Modifications: Techniques like particle size reduction (micronization or nanosizing) increase the surface area for dissolution.[8][9][10]

  • Chemical Modifications: Adjusting the pH of the solution can ionize the compound, thereby increasing its solubility.[][12][13]

  • Use of Excipients:

    • Co-solvents: Adding a water-miscible organic solvent can increase the solubility of hydrophobic compounds.[6][14][15]

    • Surfactants: These molecules form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility.[16][17][18][19]

    • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble molecules.[20][21][22][23]

Troubleshooting Guide

This guide provides a structured approach to addressing solubility issues with Pyrrolidine-1-carbothioamide.

Issue 1: Compound precipitates out of solution upon preparation.
Possible Cause Troubleshooting Steps
Concentration exceeds intrinsic solubility. 1. Determine the kinetic solubility: Perform a preliminary experiment to estimate the solubility in your specific aqueous buffer.[24] 2. Reduce the concentration: Prepare a new solution at a concentration below the estimated solubility limit.
Incorrect solvent or buffer composition. 1. Check pH: If the compound has ionizable groups, the pH of the buffer can significantly impact solubility.[13] 2. Use a co-solvent: Prepare a stock solution in a water-miscible organic solvent like DMSO or ethanol and then dilute it into the aqueous buffer.[6]
Slow dissolution kinetics. 1. Increase agitation: Stir the solution for a longer duration. 2. Use sonication: Apply sonication to aid in the dissolution process.[6] 3. Gentle heating: If the compound is stable, gentle warming of the solution can increase the rate of dissolution.[7]
Issue 2: Compound is soluble initially but precipitates over time or upon temperature change.
Possible Cause Troubleshooting Steps
Solution is supersaturated. 1. Prepare a fresh solution: Avoid storing stock solutions at high concentrations for extended periods. 2. Use a stabilizing agent: Consider adding a surfactant or cyclodextrin to maintain the compound in solution.[17][20]
Temperature-dependent solubility. 1. Maintain constant temperature: Ensure that the solution is stored and used at a consistent temperature. 2. Determine solubility at different temperatures: If the experimental protocol involves temperature changes, assess the compound's solubility at each relevant temperature.[7]
Change in pH over time. 1. Use a buffered solution: Employ a buffer system to maintain a stable pH. 2. Monitor pH: Regularly check the pH of the solution, especially if it is stored for a long time.

Data on Solubility Enhancement Strategies

Method Aqueous Buffer (pH 7.4) + 10% Ethanol (Co-solvent) + 1% Tween 80 (Surfactant) + 10 mM HP-β-Cyclodextrin
Hypothetical Solubility (µg/mL) 550150250
Fold Increase 1x10x30x50x

Experimental Protocols

Protocol 1: Solubility Determination by Shake-Flask Method

This method is a standard approach to determine the equilibrium solubility of a compound.[25]

Materials:

  • Pyrrolidine-1-carbothioamide

  • Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)

  • Scintillation vials or sealed tubes

  • Orbital shaker or rotator

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Add an excess amount of Pyrrolidine-1-carbothioamide to a vial containing a known volume of the aqueous buffer.

  • Seal the vial tightly to prevent solvent evaporation.

  • Place the vial on a shaker and agitate at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the suspension to pellet the undissolved solid.

  • Carefully collect a known volume of the supernatant.

  • Filter the supernatant through a 0.22 µm filter to remove any remaining solid particles.

  • Dilute the filtrate with a suitable solvent and quantify the concentration of Pyrrolidine-1-carbothioamide using a validated analytical method.

Protocol 2: Solubilization using a Co-solvent

Materials:

  • Pyrrolidine-1-carbothioamide

  • Water-miscible organic co-solvent (e.g., DMSO, Ethanol, Propylene Glycol)[][14]

  • Aqueous buffer

Procedure:

  • Prepare a high-concentration stock solution of Pyrrolidine-1-carbothioamide in the chosen co-solvent.

  • Vortex or sonicate the stock solution to ensure complete dissolution.

  • Add the stock solution dropwise to the aqueous buffer while stirring to achieve the desired final concentration.

  • Visually inspect the solution for any signs of precipitation.

  • Note: The final concentration of the co-solvent should be kept to a minimum to avoid potential effects on the experimental system.

Protocol 3: Solubilization using a Surfactant

Materials:

  • Pyrrolidine-1-carbothioamide

  • Surfactant (e.g., Tween 80, Polysorbate 20, Sodium Dodecyl Sulfate)[17][18]

  • Aqueous buffer

Procedure:

  • Prepare the aqueous buffer containing the desired concentration of the surfactant. The surfactant concentration should be above its critical micelle concentration (CMC).[17][18][26]

  • Add Pyrrolidine-1-carbothioamide to the surfactant-containing buffer.

  • Stir or sonicate the mixture until the compound is fully dissolved.

  • Allow the solution to equilibrate for a few hours before use.

Visualizations

TroubleshootingWorkflow start Solubility Issue Identified: Precipitation Observed check_concentration Is the concentration below the expected solubility limit? start->check_concentration prepare_new Prepare new solution at a lower concentration check_concentration->prepare_new No check_buffer Is the buffer composition (e.g., pH) optimal? check_concentration->check_buffer Yes success Solution is clear and stable prepare_new->success dissolution_method Optimize Dissolution Method: - Increase agitation - Sonication - Gentle heating use_excipient Employ Solubilization Strategy dissolution_method->use_excipient check_buffer->dissolution_method Yes adjust_buffer Adjust buffer pH or use a different buffer system check_buffer->adjust_buffer No adjust_buffer->success cosolvent Use Co-solvent (e.g., DMSO, Ethanol) use_excipient->cosolvent surfactant Use Surfactant (e.g., Tween 80) use_excipient->surfactant cyclodextrin Use Cyclodextrin (e.g., HP-β-CD) use_excipient->cyclodextrin cosolvent->success surfactant->success cyclodextrin->success MicellarSolubilization cluster_micelle Micelle h1 Hydrophobic Core p1 p2 p3 p4 p5 p6 p7 p8 drug Pyrrolidine-1-carbothioamide (Hydrophobic) drug->h1 Encapsulation surfactant Surfactant Monomer water Aqueous Solution

References

Identifying and minimizing side products in Pyrrolidine-1-carbothioamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on identifying and minimizing side products during the synthesis of Pyrrolidine-1-carbothioamide and its derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of Pyrrolidine-1-carbothioamide.

IssuePossible Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Poor Reactivity of Starting Materials: The amine (pyrrolidine derivative) may have low nucleophilicity due to electron-withdrawing groups, or the isothiocyanate may have low electrophilicity due to electron-donating groups.[1] 2. Steric Hindrance: Bulky substituents on either the pyrrolidine or the isothiocyanate can hinder the reaction.[2] 3. Degradation of Isothiocyanate: Isothiocyanates can be sensitive to moisture and heat.[2]1. Increase Reaction Temperature: Gently heating the reaction mixture can help overcome activation energy barriers.[2] Monitor for potential degradation. 2. Prolong Reaction Time: Allow the reaction to proceed for a longer duration, monitoring progress by TLC. 3. Use Fresh or Purified Isothiocyanate: Ensure the isothiocyanate is of high purity and has been stored properly.[2]
Presence of Multiple Spots on TLC 1. Unreacted Starting Materials: The reaction may not have gone to completion. 2. Formation of Side Products: See the "Potential Side Products" section below for details. 3. Degradation of Product: The product may be unstable under the reaction or work-up conditions.1. Optimize Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the more stable and readily available starting material. 2. Control Reaction Temperature: Avoid excessive heating which can promote side reactions. 3. Purification: Utilize column chromatography or recrystallization with an appropriate solvent system to isolate the desired product.
Product is Colored (e.g., Yellow) 1. Colored Impurities in Starting Materials. 2. Formation of Colored Byproducts. 3. Oxidation of the Thioamide. 1. Purify Starting Materials: Ensure the purity of reactants before starting the synthesis. 2. Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and treat with a small amount of activated carbon, followed by filtration.
Difficulty in Purification by Recrystallization 1. Inappropriate Solvent Choice: The product may be too soluble or insoluble in the chosen solvent. 2. Co-crystallization with Impurities: Impurities with similar solubility profiles may crystallize with the product.1. Solvent Screening: Test a range of solvents with varying polarities to find one that dissolves the product when hot but has low solubility when cold. 2. Column Chromatography: If recrystallization is ineffective, purify the product using silica gel column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for the synthesis of Pyrrolidine-1-carbothioamide?

A1: The synthesis proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the pyrrolidine ring attacks the electrophilic carbon atom of the isothiocyanate group. This forms an unstable zwitterionic intermediate, which then undergoes a rapid proton transfer to yield the stable, neutral Pyrrolidine-1-carbothioamide product.

Q2: What are the most common side products in this synthesis?

A2: While the reaction is generally efficient, potential side products include:

  • Unreacted Starting Materials: Residual pyrrolidine or isothiocyanate.

  • Symmetrical N,N'-disubstituted Thioureas: If the isothiocyanate is generated in situ from an amine and carbon disulfide, and an excess of the initial amine is present, symmetrical thioureas can form.

  • Guanidine Derivatives: In some cases, particularly with excess amine and under certain conditions, the thiourea product can react further to form guanidine derivatives.[3]

  • Products from Isothiocyanate Degradation: Isothiocyanates can react with water to form the corresponding amine and release carbonyl sulfide (COS).

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is an effective method for monitoring the reaction. A suitable eluent system, such as a mixture of hexane and ethyl acetate, can be used to separate the product from the starting materials. The disappearance of the limiting reactant spot indicates the completion of the reaction.

Q4: What are the recommended solvent systems for column chromatography purification?

A4: The choice of solvent system depends on the polarity of the specific Pyrrolidine-1-carbothioamide derivative. A good starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.[4] The ratio can be optimized based on the separation observed on a TLC plate. For more polar compounds, a methanol/dichloromethane system may be effective.[4]

Compound PolarityRecommended Starting Solvent System (v/v)
Non-polar5-10% Ethyl Acetate in Hexane
Moderately Polar20-50% Ethyl Acetate in Hexane
Polar5-10% Methanol in Dichloromethane

Q5: Can I use a catalyst to speed up a slow reaction?

A5: Generally, the reaction between an amine and an isothiocyanate proceeds efficiently without a catalyst.[5] However, if the amine is a poor nucleophile (e.g., contains strong electron-withdrawing groups), a non-nucleophilic base like triethylamine can be added to activate the amine.[2]

Experimental Protocols

General Synthesis of a Pyrrolidine-1-carbothioamide Derivative

Materials:

  • Pyrrolidine derivative (1.0 eq)

  • Isothiocyanate derivative (1.0 eq)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Ethanol)

Procedure:

  • In a round-bottom flask, dissolve the pyrrolidine derivative in the chosen anhydrous solvent.

  • To this solution, add the isothiocyanate derivative at room temperature. For highly exothermic reactions, consider adding the isothiocyanate dropwise and cooling the reaction mixture in an ice bath.

  • Stir the reaction mixture at room temperature. If the reaction is slow, it can be gently heated to reflux.

  • Monitor the reaction progress by TLC until the limiting starting material is consumed.

  • Once complete, remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.

Purification by Column Chromatography

Materials:

  • Crude Pyrrolidine-1-carbothioamide

  • Silica gel (60-120 mesh)

  • Eluent (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • Prepare a slurry of silica gel in the non-polar component of the eluent system.

  • Pack a chromatography column with the silica gel slurry.

  • Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and adsorb it onto a small amount of silica gel.

  • Carefully load the adsorbed product onto the top of the packed column.

  • Elute the column with the chosen solvent system, starting with a lower polarity and gradually increasing the polarity if necessary.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent to obtain the purified Pyrrolidine-1-carbothioamide.

Visualizations

G cluster_synthesis Synthesis Workflow cluster_purification Purification Workflow prep Reactant Preparation (Pyrrolidine + Isothiocyanate) reaction Reaction (Stirring in Solvent) prep->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup Work-up (Solvent Removal) monitoring->workup Complete crude Crude Product workup->crude recrystallization Recrystallization crude->recrystallization column_chrom Column Chromatography crude->column_chrom pure_product Pure Product recrystallization->pure_product column_chrom->pure_product

Caption: General experimental workflow for the synthesis and purification of Pyrrolidine-1-carbothioamide.

G start Low Yield or Incomplete Reaction cause1 Poor Reactivity? start->cause1 cause2 Steric Hindrance? start->cause2 cause3 Degraded Reagents? start->cause3 solution1 Increase Temperature or Prolong Time cause1->solution1 cause2->solution1 solution2 Use Fresh/Pure Isothiocyanate cause3->solution2 outcome Improved Yield solution1->outcome solution2->outcome

Caption: Troubleshooting logic for low yield in Pyrrolidine-1-carbothioamide synthesis.

References

Optimization of reaction conditions for Pyrrolidine-1-carbothioamide synthesis (temperature, solvent)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of Pyrrolidine-1-carbothioamide and its derivatives. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on the optimization of reaction conditions, specifically focusing on temperature and solvent effects.

Troubleshooting and FAQs

This section addresses common issues encountered during the synthesis of Pyrrolidine-1-carbothioamide.

Question Answer
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it? Low yields can result from several factors: - Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are not fully consumed, consider increasing the reaction time or temperature. For less reactive amines or isothiocyanates, the addition of a non-nucleophilic base like triethylamine can increase the nucleophilicity of the pyrrolidine.[1] - Degradation of Isothiocyanate: Isothiocyanates can be sensitive to moisture and prolonged heating. Ensure you are using a freshly opened or purified isothiocyanate. Storing isothiocyanates in a cool, dark, and dry place is recommended.[1] - Product Loss During Work-up: Ensure efficient extraction of the product from the aqueous phase by using an appropriate organic solvent. During recrystallization, minimize the amount of solvent used to prevent significant loss of the product.
Q2: I am observing the formation of side products. What are they and how can I minimize them? The primary side products in this reaction are often due to the reactivity of the isothiocyanate. - Urea Formation: If there is water in the reaction mixture, the isothiocyanate can hydrolyze to form an amine, which can then react with another molecule of isothiocyanate to form a symmetrical urea. To avoid this, use anhydrous solvents and dry glassware. - Dithiocarbamate Formation: In reactions involving carbon disulfide to generate the isothiocyanate in situ, the intermediate dithiocarbamate may not fully convert. The addition of a coupling reagent can facilitate the conversion to the desired isothiocyanate.[1]
Q3: The reaction is not going to completion, even after extended reaction times. What can I do? If the reaction stalls, consider the following: - Increase Temperature: Gently heating the reaction mixture to reflux can often drive the reaction to completion.[2] However, be mindful of the potential for isothiocyanate degradation at very high temperatures. - Change Solvent: The polarity of the solvent can influence the reaction rate. Switching to a more polar solvent may help to stabilize the zwitterionic intermediate and accelerate the reaction.[2] - Use a Catalyst: For particularly unreactive starting materials, a base catalyst can be employed to enhance the nucleophilicity of the pyrrolidine.[2]
Q4: How do I choose the optimal solvent for my reaction? The choice of solvent can impact reaction rate and yield. Common solvents for this synthesis include ethanol, dichloromethane, and acetonitrile.[2] Ethanol is a good starting point as it is a polar protic solvent that can facilitate the proton transfer step in the reaction mechanism.[2] For a systematic approach, it is recommended to perform small-scale trial reactions in a few different solvents to determine the best option for your specific substrates.
Q5: What is the best way to purify the final product? Purification of Pyrrolidine-1-carbothioamide derivatives is typically straightforward. - Recrystallization: If the product is a solid, recrystallization from a suitable solvent like ethanol is often sufficient to obtain a pure product.[2] - Column Chromatography: If recrystallization is ineffective or if the product is an oil, silica gel column chromatography is a reliable method for purification.

Optimization of Reaction Conditions

Parameter Effect on Reaction Recommendations and Remarks
Temperature Increasing the temperature generally increases the reaction rate.[2]For many pyrrolidine and isothiocyanate combinations, the reaction proceeds efficiently at room temperature. However, for less reactive starting materials, heating to reflux is often necessary to achieve a reasonable reaction time and yield.[2] It is important to find an optimal temperature, as excessive heat can lead to the decomposition of the isothiocyanate and the formation of byproducts.
Solvent The polarity of the solvent can affect the stability of the zwitterionic intermediate and the rate of proton transfer.[2]Polar solvents like ethanol, methanol, acetonitrile, and dichloromethane are commonly used and are generally effective.[2] Ethanol is a frequently cited solvent that often provides good yields.[3] Solvent-free conditions, such as mechanochemical synthesis (ball milling), have been shown to be highly efficient for some thiourea syntheses, offering rapid reaction times and high yields.

Experimental Protocols

Below are detailed methodologies for the synthesis of Pyrrolidine-1-carbothioamide derivatives.

Protocol 1: Synthesis of N-Phenylpyrrolidine-1-carbothioamide

This protocol describes a standard procedure for the synthesis of a representative N-substituted Pyrrolidine-1-carbothioamide.

Materials:

  • Pyrrolidine

  • Phenyl isothiocyanate

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve phenyl isothiocyanate (0.1 mol) in ethanol (20 mL).

  • To this solution, add pyrrolidine (0.1 mol) dropwise with stirring.

  • Heat the reaction mixture to reflux and maintain for 4 hours.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • The product may crystallize upon cooling. If so, collect the solid by filtration.

  • If the product does not crystallize, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol to yield N-phenylpyrrolidine-1-carbothioamide. A typical yield for this procedure is approximately 80%.[3]

Protocol 2: Alternative Two-Step Synthesis via Amide Formation and Thionation

This alternative route avoids the direct handling of phenyl isothiocyanate.

Step 2a: Synthesis of N-phenylpyrrolidine-1-carboxamide

  • To a solution of pyrrolidine (1.0 eq) in an anhydrous solvent such as dichloromethane or THF, add phenyl isocyanate (1.0 eq) dropwise at room temperature with stirring.

  • The reaction is typically exothermic and proceeds to completion quickly.

  • Remove the solvent under reduced pressure to yield N-phenylpyrrolidine-1-carboxamide. This reaction generally proceeds with high to quantitative yields (>90%).[3]

Step 2b: Thionation of N-phenylpyrrolidine-1-carboxamide

  • Dissolve Lawesson's reagent (0.5 eq) in anhydrous THF.

  • Add a solution of N-phenylpyrrolidine-1-carboxamide (1.0 eq) in THF to the Lawesson's reagent solution at room temperature.

  • Stir the reaction until completion, monitoring by TLC.

  • Evaporate the solvent and perform an aqueous work-up, followed by extraction with an organic solvent (e.g., ether).

  • Purify the product by silica gel chromatography.[3]

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and purification of Pyrrolidine-1-carbothioamide.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Pyrrolidine + Isothiocyanate Solvent Add Solvent (e.g., Ethanol) Reactants->Solvent 1. Reaction_Conditions Stir at RT or Reflux (Monitor by TLC) Solvent->Reaction_Conditions 2. Cooling Cool to Room Temperature Reaction_Conditions->Cooling 3. Isolation Isolate Crude Product (Filtration or Evaporation) Cooling->Isolation 4. Purification Purify Product (Recrystallization or Chromatography) Isolation->Purification 5. Final_Product Final_Product Purification->Final_Product Yields Pure Pyrrolidine-1-carbothioamide

Caption: General experimental workflow for Pyrrolidine-1-carbothioamide synthesis.

Signaling Pathway

Thiourea derivatives have shown promise as anticancer agents, with some proposed to act through the induction of apoptosis. The following diagram illustrates a simplified, representative signaling pathway for apoptosis that may be influenced by certain bioactive thiourea compounds.

G cluster_stimulus Apoptotic Stimulus cluster_pathway Signaling Cascade cluster_outcome Cellular Outcome Thiourea Bioactive Thiourea Derivative ROS Increased ROS Production Thiourea->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 binds Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis induces

References

Technical Support Center: Enhancing the Stability of Pyrrolidine-1-carbothioamide Derivatives in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Pyrrolidine-1-carbothioamide derivatives in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of Pyrrolidine-1-carbothioamide derivatives in solution?

A1: The stability of Pyrrolidine-1-carbothioamide derivatives in solution is primarily influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. Like other thiourea-containing compounds, these derivatives can be susceptible to hydrolysis, oxidation, and photodegradation. The pH of the solution is a critical factor, with both acidic and alkaline conditions potentially accelerating degradation.[1] Increased temperature can also significantly increase the rate of degradation.[1]

Q2: What are the common degradation pathways for Pyrrolidine-1-carbothioamide derivatives?

A2: The primary degradation pathways for Pyrrolidine-1-carbothioamide derivatives are hydrolysis and oxidation.

  • Hydrolysis: Under acidic or basic conditions, the carbothioamide bond can be hydrolyzed. Acid-catalyzed hydrolysis may lead to the formation of pyrrolidinium salts and isothiocyanic acid, which can further decompose. Base-catalyzed hydrolysis can result in the formation of a pyrrolidine and a thiocarbamate salt.

  • Oxidation: The sulfur atom in the carbothioamide group is susceptible to oxidation, which can lead to the formation of sulfoxides, sulfones, or other oxidized species. This can be initiated by atmospheric oxygen, peroxides, or metal ions.

Q3: How can I monitor the degradation of my Pyrrolidine-1-carbothioamide derivative in solution?

A3: The most common and effective technique for monitoring the degradation of these derivatives is High-Performance Liquid Chromatography (HPLC) with UV detection. A stability-indicating HPLC method can separate the parent compound from its degradation products, allowing for accurate quantification of the remaining active ingredient over time.

Q4: What are some general strategies to enhance the stability of these derivatives in solution?

A4: To enhance stability, consider the following strategies:

  • pH Control: Maintain the pH of the solution within a range where the derivative exhibits maximum stability, which often is near neutral pH. The use of appropriate buffer systems is crucial.

  • Temperature Control: Store solutions at controlled room temperature or, if necessary, under refrigerated conditions to minimize thermal degradation.

  • Light Protection: Protect solutions from light by using amber vials or by working in a dark environment to prevent photodegradation.

  • Inert Atmosphere: For particularly sensitive derivatives, purging the solution and the headspace of the storage container with an inert gas like nitrogen or argon can prevent oxidation.

  • Use of Excipients: The addition of antioxidants (e.g., ascorbic acid, butylated hydroxytoluene) can mitigate oxidative degradation. Chelating agents (e.g., EDTA) can be used to sequester metal ions that may catalyze degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Rapid loss of compound potency in solution. pH instability: The pH of the solution may be outside the optimal stability range for the specific derivative.Determine the pH-rate profile of your derivative to identify the pH of maximum stability. Use a suitable buffer to maintain the pH in this range.
Oxidation: The compound may be sensitive to oxidation from dissolved oxygen or trace metal ions.Prepare solutions using deoxygenated solvents. Consider adding an antioxidant to the formulation. Use high-purity solvents and reagents to minimize metal ion contamination, or add a chelating agent like EDTA.
Thermal degradation: The storage temperature may be too high.Store solutions at a lower, controlled temperature (e.g., 2-8 °C). Conduct temperature stress studies to understand the thermal lability of your compound.
Appearance of unknown peaks in HPLC chromatogram over time. Formation of degradation products. Perform forced degradation studies (acidic, basic, oxidative, photolytic, and thermal stress) to intentionally generate degradation products. This will help in identifying the unknown peaks and understanding the degradation pathways. Use a mass spectrometer (LC-MS) for the identification and characterization of the degradation products.[2][3][4]
Precipitation or change in solution color. Formation of insoluble degradation products or chemical reactions. Prepare fresh solutions before use. If storing solutions is necessary, filter them before use. Investigate the nature of the precipitate. A change in color could indicate oxidative degradation.
Inconsistent results between experiments. Degradation of stock solutions. Prepare fresh stock solutions for each experiment. If stock solutions need to be stored, validate their stability over the intended storage period and conditions.

Quantitative Data Summary

The stability of Pyrrolidine-1-carbothioamide derivatives is highly dependent on the specific substituents on the pyrrolidine ring and the carbothioamide nitrogen. The following table provides a hypothetical example of stability data that could be generated.

Derivative Condition Time (hours) % Degradation
N-phenyl-pyrrolidine-1-carbothioamide0.1 M HCl at 60°C2415.2
0.1 M NaOH at 60°C2425.8
3% H₂O₂ at 25°C2410.5
UV light (254 nm) at 25°C245.1
N-methyl-pyrrolidine-1-carbothioamide0.1 M HCl at 60°C2412.7
0.1 M NaOH at 60°C2422.1
3% H₂O₂ at 25°C248.9
UV light (254 nm) at 25°C244.3

Note: This data is illustrative. Actual degradation rates will vary depending on the specific derivative and experimental conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for conducting forced degradation studies to identify potential degradation products and establish the stability-indicating nature of an analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of the Pyrrolidine-1-carbothioamide derivative in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat at 60°C for 24 hours.

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Heat at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place the solid compound in a hot air oven at 105°C for 24 hours. Dissolve the stressed solid in the solvent to the initial stock concentration.

  • Photolytic Degradation: Expose the solution of the compound to UV light (254 nm) and fluorescent light for a period sufficient to cause degradation (e.g., as per ICH Q1B guidelines).

3. Sample Analysis:

  • After the specified time, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration for HPLC analysis.

  • Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a general framework for a stability-indicating RP-HPLC method.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Gradient to 20% A, 80% B

    • 20-25 min: Hold at 20% A, 80% B

    • 25-26 min: Gradient back to 95% A, 5% B

    • 26-30 min: Re-equilibration at 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV spectrum of the parent compound (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.[5][6][7]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acidic Hydrolysis (1 M HCl, 60°C) stock->acid base Basic Hydrolysis (1 M NaOH, 60°C) stock->base oxidation Oxidative Degradation (30% H2O2, RT) stock->oxidation thermal Thermal Degradation (Solid, 105°C) stock->thermal photo Photolytic Degradation (UV/Vis Light) stock->photo neutralize Neutralize/Dilute Samples acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc HPLC Analysis neutralize->hplc lcms LC-MS for Identification hplc->lcms degradation_pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation Parent Pyrrolidine-1-carbothioamide Derivative Acid_Prod Pyrrolidinium Salt + Isothiocyanic Acid Derivative Parent->Acid_Prod H+ / H2O Base_Prod Pyrrolidine + Thiocarbamate Salt Parent->Base_Prod OH- / H2O Ox_Prod1 Sulfoxide Derivative Parent->Ox_Prod1 [O] Ox_Prod2 Sulfone Derivative Ox_Prod1->Ox_Prod2 [O]

References

Strategies for the selective functionalization of the Pyrrolidine-1-carbothioamide scaffold

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the selective functionalization of the Pyrrolidine-1-carbothioamide scaffold.

Section 1: Synthesis of the Pyrrolidine-1-carbothioamide Core Scaffold

This section covers the foundational synthesis of the scaffold, which is a prerequisite for any subsequent functionalization.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing the N-Aryl-pyrrolidine-1-carbothioamide scaffold?

A1: The most straightforward method is the nucleophilic addition of pyrrolidine to an appropriately substituted aryl isothiocyanate.[1][2] This reaction is typically high-yielding and proceeds under mild conditions. The nitrogen atom of the pyrrolidine ring acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate group.[2]

Q2: My yield for the scaffold synthesis is lower than expected. What are the potential causes?

A2: Low yields can arise from several factors:

  • Reactant Quality: Ensure the purity of both the pyrrolidine and the aryl isothiocyanate. Isothiocyanates can degrade over time.

  • Stoichiometry: While a 1:1 molar ratio is standard, a slight excess of the more volatile reactant (pyrrolidine) can sometimes be used to drive the reaction to completion, but this may complicate purification.[2]

  • Reaction Time/Temperature: The reaction is often refluxed for several hours.[1][3] Incomplete reactions are common if the time or temperature is insufficient. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).[1]

  • Purification Loss: The product can sometimes be lost during recrystallization if an inappropriate solvent or volume is used.

Q3: How should I monitor the progress of the synthesis reaction?

A3: Thin-Layer Chromatography (TLC) is the recommended method for monitoring the reaction.[1] Use a suitable solvent system (e.g., hexane/ethyl acetate) to resolve the starting materials from the product spot. The disappearance of the limiting reagent (usually the isothiocyanate) indicates the reaction is complete.

Experimental Protocol: Synthesis of N-Phenylpyrrolidine-1-carbothioamide

This protocol describes a general procedure for the synthesis of the core scaffold.[1][2][3]

Materials:

  • Phenyl isothiocyanate (1.0 eq.)

  • Pyrrolidine (1.0 eq.)

  • Ethanol (as solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heat source

Procedure:

  • In a round-bottom flask, dissolve phenyl isothiocyanate (1.0 eq.) in ethanol.

  • To this solution, add pyrrolidine (1.0 eq.) dropwise while stirring.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78°C for ethanol).

  • Maintain reflux for 4 hours, monitoring the reaction progress periodically by TLC.[1]

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure (rotary evaporation).

  • The crude solid product can be purified by recrystallization from ethanol to yield the final product.[2]

Visualization: General Synthesis Workflow

cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Workup & Purification cluster_3 Final Product React1 Phenyl Isothiocyanate Cond Ethanol (Solvent) Reflux, 4h React1->Cond React2 Pyrrolidine React2->Cond Workup Solvent Removal Recrystallization Cond->Workup Prod N-Phenylpyrrolidine- 1-carbothioamide Workup->Prod

Caption: General workflow for the synthesis of N-Phenylpyrrolidine-1-carbothioamide.

Section 2: Strategies for Selective C-H Functionalization

Direct C-H functionalization is a powerful tool for derivatizing the pyrrolidine ring. This section focuses on palladium-catalyzed methods, which are common for achieving high selectivity.

Frequently Asked Questions (FAQs)

Q1: I need to functionalize the pyrrolidine ring. Which positions are most accessible?

A1: The C2 and C5 positions (α to the nitrogen) are generally more reactive. However, achieving selectivity between different C-H bonds is a significant challenge.[4] Directed C-H functionalization is a key strategy to control which position reacts. For instance, using a directing group at the C3 position can selectively activate the C4 position for arylation.[5][6]

Q2: How can I achieve selective C4-arylation on the pyrrolidine ring?

A2: Palladium-catalyzed C-H arylation using an 8-aminoquinoline (AQ) amide as a directing group attached to the C3 position has proven effective for selective C4-arylation.[6] This approach often yields a single cis-diastereomer. The steric bulk of an N-Boc protecting group can further enhance regioselectivity for the C4 position over the C2 position.[6]

Q3: My palladium-catalyzed C-H arylation reaction is stalling. What could be the issue?

A3: Catalyst deactivation is a common problem. The buildup of iodide from the aryl iodide reactant can inhibit the active Pd catalyst.[5] The choice of base and additives is crucial for catalyst turnover. A combination of a carbonate base (like K₂CO₃) and pivalic acid (PivOH) can help mitigate this issue and promote the catalytic cycle.[5]

Experimental Protocol: Pd-Catalyzed C4-Arylation of N-Boc-pyrrolidine-3-carboxamide

This protocol is a representative example based on established literature for directed C-H functionalization.[5][6]

Part A: Attachment of Directing Group

  • Couple N-Boc-pyrrolidine-3-carboxylic acid with 8-aminoquinoline using standard amide coupling reagents (e.g., HATU or EDC/HOBt) to form the C3-amide linked directing group substrate.

  • Purify the substrate by column chromatography.

Part B: C-H Arylation

  • To a dry reaction vessel under an inert atmosphere (e.g., Argon), add the substrate (1.0 eq.), the desired aryl iodide (1.5 eq.), Pd(OAc)₂ (10 mol%), and K₂CO₃ (2.0 eq.).

  • Add a suitable solvent, such as toluene or 1,4-dioxane.

  • Heat the reaction to 100-120°C and stir for 12-24 hours.

  • Monitor the reaction by LC-MS or TLC.

  • Upon completion, cool the reaction, dilute with an organic solvent, filter through celite, and concentrate.

  • Purify the arylated product via flash column chromatography.

Data Presentation: C4-Arylation of Pyrrolidine Substrate

EntryAryl Iodide (Ar-I)ProductYield (%)Diastereomeric Ratio (cis:trans)
14-Iodoanisole2a28%[6]>20:1[6]
24-Iodotoluene2b65%>20:1
31-Iodo-4-fluorobenzene2c71%>20:1
43-Iodopyridine2d55%>20:1
Note: Yields and ratios are representative and can vary based on specific reaction conditions.

Visualization: Catalytic Cycle for Directed C-H Arylation

G pd_ii Pd(II) Catalyst palladacycle cis-Palladacycle Intermediate pd_ii->palladacycle C-H Activation (CMD) substrate Pyrrolidine Substrate (DG) substrate->pd_ii palladacycle->pd_ii Reversible pd_iv Pd(IV) Intermediate palladacycle->pd_iv Oxidative Addition pd_iv->pd_ii Reductive Elimination (Turnover Limiting) product C4-Arylated Product pd_iv->product aryl_iodide Aryl Iodide (Ar-I) aryl_iodide->palladacycle

Caption: Simplified catalytic cycle for Pd-catalyzed C4-arylation. DG = Directing Group.

Section 3: Troubleshooting Guide

This section addresses specific issues encountered during functionalization experiments in a question-and-answer format.

Troubleshooting Workflow

G start Experiment Start issue Identify Primary Issue start->issue p1 Low Yield / Stalled Reaction issue->p1 Low Conversion p2 Poor Regioselectivity (e.g., C2/C4 Mixture) issue->p2 Isomer Mixture p3 Poor Diastereoselectivity (cis/trans Mixture) issue->p3 Stereoisomer Mixture p4 Byproduct Formation (e.g., Dehydrogenation) issue->p4 Impurities s1 Check catalyst activity. Increase reaction time. Use additives (PivOH). p1->s1 s2 Increase steric bulk on N (e.g., N-Boc). Optimize directing group. p2->s2 s3 Lower reaction temperature. Screen different solvents. Verify directing group influence. p3->s3 s4 Lower reaction temperature. Reduce reaction time. Ensure inert atmosphere. p4->s4 end Problem Solved s1->end s2->end s3->end s4->end

Caption: Troubleshooting workflow for common functionalization issues.

Detailed Troubleshooting Q&A

Q: I am getting a mixture of regioisomers (C2 and C4 arylation). How can I improve selectivity for the C4 position? A:

  • Steric Hindrance: Ensure a sterically bulky protecting group, such as N-Boc, is installed on the pyrrolidine nitrogen. This disfavors the formation of the palladacycle at the more hindered C2 position.[6]

  • Directing Group: The 8-aminoquinoline (AQ) directing group is specifically designed to favor a 6-membered palladacycle, leading to C4 functionalization.[5][6] Ensure it is correctly installed.

  • Reaction Conditions: Sometimes, lowering the reaction temperature can enhance selectivity, although it may decrease the overall reaction rate.

Q: The reaction produces a mixture of cis and trans diastereomers. How can I improve the stereoselectivity? A:

  • Stereo-determining Step: For many directed C-H functionalizations, the formation of the palladacycle and subsequent oxidative addition are stereo-determining.[5] The cis-palladacycle is often more stable and forms preferentially.

  • Temperature: Lowering the reaction temperature can often improve diastereoselectivity by increasing the energy difference between the transition states leading to the different isomers.

  • Additives: The presence of additives like pivalic acid can influence the geometry of the transition state. Experiment with different additives or concentrations.

Q: My reaction mixture is turning dark, and NMR analysis shows aromatic signals consistent with a pyrrole byproduct. What is happening? A: You are likely observing dehydrogenation of the pyrrolidine ring to form a more stable aromatic pyrrole.[7]

  • Cause: This is often caused by harsh reaction conditions, particularly high temperatures or prolonged reaction times, especially when using certain transition metal catalysts (e.g., Pd).[7]

  • Prevention:

    • Conduct the reaction at the lowest possible temperature that still provides a reasonable rate.

    • Monitor the reaction closely and stop it as soon as the starting material is consumed.

    • Ensure a strictly inert atmosphere (Argon or Nitrogen) is maintained to exclude oxygen, which can sometimes promote oxidation.[7]

References

Recrystallization solvent selection for high purity Pyrrolidine-1-carbothioamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the recrystallization of Pyrrolidine-1-carbothioamide for achieving high purity.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the recrystallization of Pyrrolidine-1-carbothioamide.

Issue Potential Cause(s) Recommended Solution(s)
Pyrrolidine-1-carbothioamide does not dissolve in the hot solvent. 1. The chosen solvent is not polar enough. 2. An insufficient volume of solvent is being used.1. Select a more polar solvent. Based on the structure of Pyrrolidine-1-carbothioamide, polar protic solvents like ethanol or methanol are good starting points. 2. Gradually add more hot solvent in small increments until the solid dissolves completely. Ensure the solvent is at or near its boiling point.
The compound "oils out" instead of forming crystals. 1. The boiling point of the solvent is higher than the melting point of Pyrrolidine-1-carbothioamide (142-144 °C). 2. The sample contains a significant amount of impurities, leading to a depression of the melting point. 3. The solution is being cooled too rapidly.1. Choose a solvent with a boiling point lower than the melting point of the compound. 2. Consider a preliminary purification step, such as passing a solution of the crude product through a short plug of silica gel, to remove gross impurities. 3. Allow the solution to cool slowly to room temperature before further cooling in an ice bath. Slow cooling promotes the formation of well-defined crystals.
No crystals form upon cooling. 1. Too much solvent was used, and the solution is not saturated. 2. The solution is supersaturated but lacks a nucleation site.1. Evaporate some of the solvent to increase the concentration of the solute and then allow the solution to cool again. 2. Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of pure Pyrrolidine-1-carbothioamide.
Low recovery of purified crystals. 1. The compound has moderate solubility in the cold solvent. 2. Too much solvent was used during the initial dissolution. 3. Premature crystallization occurred during a hot filtration step.1. Ensure the solution is thoroughly cooled in an ice bath for at least 30 minutes to minimize the solubility of the compound. 2. Use the minimum amount of hot solvent necessary to dissolve the crude product. 3. If performing a hot filtration, pre-heat the funnel and filter paper and use a slight excess of hot solvent to prevent crystallization in the funnel. The excess solvent can be evaporated before cooling.
The recrystallized product is still impure. 1. The chosen solvent is not appropriate for the specific impurities present. 2. The rate of crystallization was too fast, leading to the trapping of impurities within the crystal lattice. 3. The crystals were not washed properly after filtration.1. Try a different recrystallization solvent or a solvent mixture. 2. Ensure slow cooling to allow for the selective crystallization of the desired compound. 3. Wash the collected crystals with a small amount of the ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for the recrystallization of Pyrrolidine-1-carbothioamide?

A1: For thioamides like Pyrrolidine-1-carbothioamide, polar protic solvents are generally a good starting point. Ethanol and methanol are often effective for similar structures. It is always recommended to perform small-scale solubility tests with a few different solvents to determine the optimal choice for your specific sample.

Q2: How do I perform a small-scale solubility test?

A2:

  • Place approximately 10-20 mg of your crude Pyrrolidine-1-carbothioamide into a small test tube.

  • Add a few drops of the solvent to be tested at room temperature and observe the solubility.

  • If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube.

  • A good recrystallization solvent will dissolve the compound when hot but show low solubility at room temperature.

Q3: Can I use a solvent mixture for recrystallization?

A3: Yes, a two-solvent system can be very effective if a suitable single solvent cannot be found. This typically involves dissolving the compound in a "good" solvent in which it is highly soluble, and then slowly adding a "poor" solvent (in which the compound is insoluble) until the solution becomes turbid. The solution is then heated until it becomes clear again and allowed to cool slowly. A common example would be a mixture of ethanol (good solvent) and water (poor solvent).

Q4: What is the expected purity and yield after recrystallization?

A4: A successful recrystallization should significantly improve the purity of the compound, often to >98%, which can be assessed by techniques such as melting point determination, NMR spectroscopy, or HPLC. The yield will depend on the initial purity of the crude material and the care taken during the procedure. A yield of 70-90% is typically considered good.

Data Presentation

Table 1: Physical Properties of Pyrrolidine-1-carbothioamide

PropertyValue
Molecular Formula C₅H₁₀N₂S
Molecular Weight 130.21 g/mol
Appearance White to off-white solid
Melting Point 142-144 °C

Table 2: Qualitative Solubility of Pyrrolidine-1-carbothioamide in Common Solvents (Estimated)

Solvent Solubility at Room Temperature Solubility when Hot Suitability as a Recrystallization Solvent
Water LowModeratePotentially suitable, may require a large volume.
Ethanol Low to ModerateHighGood
Methanol ModerateHighGood, may have slightly higher solubility at room temp than ethanol.
Acetone Moderate to HighHighLikely a poor choice as a single solvent due to high solubility. Could be a "good" solvent in a two-solvent system.
Ethyl Acetate LowModerate to HighPotentially suitable.
Dichloromethane HighHighPoor choice as a single solvent.
Toluene LowModeratePotentially suitable, but the high boiling point may lead to oiling out.
Hexanes Very LowLowLikely a poor choice as a single solvent. Could be a "poor" solvent in a two-solvent system.

Note: This data is estimated based on the structure of the compound and the properties of similar thioamides. Experimental verification is recommended.

Experimental Protocols

Detailed Methodology for Single-Solvent Recrystallization of Pyrrolidine-1-carbothioamide

  • Solvent Selection: Based on the solubility data, select a suitable solvent (e.g., ethanol).

  • Dissolution: Place the crude Pyrrolidine-1-carbothioamide in an Erlenmeyer flask of an appropriate size (the solvent should not fill the flask more than halfway). Add a magnetic stir bar.

  • Add a small amount of the chosen solvent to the flask and, while stirring, heat the mixture to the boiling point of the solvent on a hot plate.

  • Continue to add the hot solvent in small portions until the Pyrrolidine-1-carbothioamide is completely dissolved. Add a minimal excess of the hot solvent (a few drops) to ensure the solution remains unsaturated during any subsequent hot filtration.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then bring the solution back to a boil for a few minutes.

  • Hot Filtration (Optional): If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration. Pre-heat a stemless funnel and fluted filter paper with hot solvent to prevent premature crystallization. Filter the hot solution into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask containing the clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature.

  • Once the flask has reached room temperature and crystal formation appears to be complete, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Continue to draw air through the crystals on the filter for several minutes to help them dry. Transfer the crystals to a watch glass and allow them to air dry completely, or dry them in a vacuum oven at a temperature well below the melting point.

  • Analysis: Determine the melting point of the recrystallized product to assess its purity. A sharp melting point close to the literature value indicates high purity.

Mandatory Visualization

Solvent_Selection_Workflow start Start: Crude Pyrrolidine-1-carbothioamide solubility_test Perform Small-Scale Solubility Tests (e.g., Ethanol, Methanol, Water, Ethyl Acetate) start->solubility_test dissolves_cold Dissolves in Cold Solvent? solubility_test->dissolves_cold insoluble_hot Insoluble in Hot Solvent? dissolves_cold->insoluble_hot No poor_solvent Poor Single Solvent dissolves_cold->poor_solvent Yes good_solvent Good Single Solvent Candidate (Low solubility cold, High solubility hot) insoluble_hot->good_solvent No insoluble_hot->poor_solvent Yes proceed Proceed with Recrystallization Protocol good_solvent->proceed two_solvent Consider for Two-Solvent System ('Good' or 'Poor' solvent) poor_solvent->two_solvent two_solvent->proceed

Caption: Workflow for selecting a suitable recrystallization solvent.

Troubleshooting_Logic start Recrystallization Attempt oiling_out Compound 'Oils Out'? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No solution1 Reheat, add more 'good' solvent or choose lower boiling solvent. Ensure slow cooling. oiling_out->solution1 Yes low_yield Low Yield? no_crystals->low_yield No solution2 Evaporate excess solvent. Scratch flask or add seed crystal. no_crystals->solution2 Yes impure_product Product Still Impure? low_yield->impure_product No solution3 Use minimum hot solvent. Cool thoroughly in ice bath. low_yield->solution3 Yes successful Successful Recrystallization impure_product->successful No solution4 Re-recrystallize from a different solvent. Ensure slow cooling and proper washing. impure_product->solution4 Yes

Addressing matrix effects in LC-MS analysis of Pyrrolidine-1-carbothioamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the LC-MS analysis of Pyrrolidine-1-carbothioamide. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve issues related to matrix effects in their analytical workflows.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS analysis?

A: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, unanalyzed components in the sample matrix.[1][2] This phenomenon can lead to ion suppression (a decrease in the analytical signal) or ion enhancement (an increase in the signal), both of which negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[2]

Q2: What causes ion suppression and enhancement?

A: Ion suppression is often caused by competition between the analyte and matrix components for ionization in the MS source.[1][3] When a high concentration of a co-eluting matrix component is present, it can reduce the ionization efficiency of the target analyte, leading to a weaker signal.[3] Factors like changes in droplet surface tension and viscosity in the electrospray ionization (ESI) source due to matrix components can also contribute.[3] Ion enhancement is less common but can occur when matrix components improve the ionization efficiency of the analyte.

Q3: What are the most common sources of matrix effects in biological samples?

A: In biological matrices such as plasma, serum, and urine, the most common sources of matrix effects are phospholipids, salts, proteins, and various metabolites.[1][4] Phospholipids are particularly problematic as they are abundant in cell membranes and often co-extract with analytes of interest during sample preparation.

Q4: How can I determine if my analysis of Pyrrolidine-1-carbothioamide is affected by matrix effects?

A: A common method to assess matrix effects is the post-extraction spike method.[4][5] This involves comparing the response of the analyte in a pure solution to its response when spiked into an extracted blank matrix sample.[1][5] A significant difference between these two responses indicates the presence of matrix effects. Another qualitative method is post-column infusion, where a constant flow of the analyte is introduced after the analytical column, and a blank matrix extract is injected. Dips or peaks in the analyte's signal indicate regions of ion suppression or enhancement.[6][7]

Troubleshooting Guide

Issue 1: I am observing low signal intensity or complete signal loss for Pyrrolidine-1-carbothioamide.

  • Potential Cause: Significant ion suppression from co-eluting matrix components.[3][8]

  • Solution:

    • Improve Sample Preparation: Simple protein precipitation may not be sufficient to remove interfering substances like phospholipids. Consider more rigorous sample cleanup techniques such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove a larger portion of the matrix.[1][9]

    • Optimize Chromatography: Modify your chromatographic method to separate Pyrrolidine-1-carbothioamide from the regions where matrix components elute.[1] Adjusting the gradient, mobile phase composition, or using a different column chemistry can achieve this separation.[1]

    • Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, thereby lessening the ion suppression effect.[5][6] This is only feasible if the resulting concentration of Pyrrolidine-1-carbothioamide is still well above the instrument's limit of quantitation.[5]

    • Check for Metal Adsorption: Some compounds can chelate with metal surfaces in the HPLC column and instrument, leading to signal loss.[10] If other troubleshooting steps fail, consider using a metal-free or PEEK-lined column and sample path.[10]

Issue 2: My results for Pyrrolidine-1-carbothioamide are inconsistent and not reproducible.

  • Potential Cause: Variable matrix effects between different samples or batches. The composition of biological matrices can vary, leading to different degrees of ion suppression or enhancement.[8]

  • Solution:

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS is the ideal tool to compensate for matrix effects.[1][11] Since it has nearly identical chemical and physical properties to the analyte, it will co-elute and experience the same degree of ion suppression or enhancement.[11] By using the ratio of the analyte to the IS, the variability caused by matrix effects can be normalized.

    • Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples.[1] This ensures that the standards and samples experience similar matrix effects, leading to more accurate quantification.[1]

    • Standard Addition: For a smaller number of samples, the standard addition method can be used. This involves spiking known amounts of the analyte into the sample itself to create a calibration curve within each unique matrix, effectively correcting for its specific effects.[6]

Issue 3: I'm observing poor peak shape (e.g., tailing, fronting, or splitting) for Pyrrolidine-1-carbothioamide.

  • Potential Cause: This can be caused by column contamination or overload, or interactions with the analytical column.[8] Co-eluting matrix components can also interfere with the peak shape.

  • Solution:

    • Implement a Divert Valve: Use a divert valve to direct the flow from the column to waste during the elution of highly concentrated matrix components (like salts at the beginning of the run) and redirect it to the MS source only when the analyte of interest is eluting.[5]

    • Improve Sample Cleanup: As with low signal intensity, a more effective sample preparation method like SPE can remove the interfering compounds that may be causing poor peak shape.[9]

    • Check Column Health: Poor peak shape can be an indicator of a contaminated or aging column. Flush the column according to the manufacturer's instructions or replace it if necessary.

Quantitative Data Summary

The choice of sample preparation method is critical for mitigating matrix effects. The following table provides a representative comparison of common techniques for small molecule analysis in plasma.

Disclaimer: The following data is illustrative for small molecules and not specific to Pyrrolidine-1-carbothioamide. Actual values will be method and matrix-dependent.

Sample Preparation TechniqueAnalyte Recovery (%)Matrix Effect (%)Relative Standard Deviation (RSD) (%)
Protein Precipitation (PPT) 85 - 105%40 - 70% (Suppression)< 15%
Liquid-Liquid Extraction (LLE) 70 - 90%80 - 95% (Reduced Suppression)< 10%
Solid-Phase Extraction (SPE) 90 - 110%95 - 105% (Minimal Effect)< 5%
  • Analyte Recovery % = (Response of pre-spiked sample / Response of post-spiked sample) x 100

  • Matrix Effect % = (Response of post-spiked sample / Response in neat solution) x 100. A value < 100% indicates suppression; > 100% indicates enhancement.

Experimental Protocols

1. Protocol for Evaluation of Matrix Effects (Post-Extraction Spike Method)

This protocol allows for the quantitative assessment of matrix effects and analyte recovery.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike Pyrrolidine-1-carbothioamide into the final mobile phase or reconstitution solvent at a known concentration (e.g., mid-level QC).

    • Set B (Post-Spiked Matrix): Take a blank matrix sample (e.g., plasma) and perform the complete extraction procedure. Spike Pyrrolidine-1-carbothioamide into the final, clean extract at the same concentration as Set A.

    • Set C (Pre-Spiked Matrix): Spike Pyrrolidine-1-carbothioamide into the blank matrix sample before starting the extraction procedure. The concentration should be the same as in Set A.

  • Analyze Samples: Inject all three sets of samples into the LC-MS system and record the peak areas.

  • Calculate Matrix Effect and Recovery:

    • Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100

    • Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100

2. Protocol for Solid-Phase Extraction (SPE) Cleanup

Objective: To remove matrix interferences from a biological sample prior to LC-MS analysis.

  • Select SPE Sorbent: Choose an appropriate SPE sorbent based on the properties of Pyrrolidine-1-carbothioamide (a small, polar molecule). A mixed-mode or polymeric reversed-phase sorbent may be effective.

  • Condition the Cartridge: Condition the SPE cartridge by passing a strong solvent (e.g., 1 mL methanol) followed by an equilibration solvent (e.g., 1 mL water or buffer).

  • Load the Sample: Load the pre-treated sample (e.g., diluted plasma) onto the conditioned cartridge at a slow, controlled flow rate.

  • Wash the Cartridge: Wash the cartridge with a weak solvent (e.g., 1 mL of 5% methanol in water) to remove salts and other polar interferences while retaining the analyte.

  • Elute the Analyte: Elute Pyrrolidine-1-carbothioamide from the cartridge using a small volume of a stronger solvent (e.g., 1 mL of methanol or acetonitrile).

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS analysis.

Visualizations

troubleshooting_workflow start Inconsistent Results or Low Signal Intensity check_is Using Stable Isotope-Labeled Internal Standard (SIL-IS)? start->check_is use_is Implement SIL-IS to compensate for variability check_is->use_is No assess_me Quantitatively Assess Matrix Effect (ME) check_is->assess_me Yes use_is->assess_me is_me_significant Is ME Significant? (e.g., >15% suppression) assess_me->is_me_significant improve_cleanup Improve Sample Cleanup (e.g., switch from PPT to SPE/LLE) is_me_significant->improve_cleanup Yes end_good Problem Resolved is_me_significant->end_good No optimize_lc Optimize Chromatography (Separate analyte from ME region) improve_cleanup->optimize_lc dilute_sample Dilute Sample if Sensitivity Allows optimize_lc->dilute_sample reassess_me Re-assess Matrix Effect dilute_sample->reassess_me reassess_me->is_me_significant Check again end_bad Problem Persists: Consider Advanced Techniques (e.g., 2D-LC, different ionization) reassess_me->end_bad

Caption: Troubleshooting workflow for identifying and mitigating matrix effects.

matrix_effect_assessment cluster_prep Sample Preparation cluster_analysis LC-MS Analysis & Calculation prep_A Set A: Analyte in Neat Solvent analyze Analyze Peak Areas of A, B, C prep_A->analyze prep_B Set B: Blank Matrix Extract + Post-Extraction Spike prep_B->analyze prep_C Set C: Blank Matrix + Pre-Extraction Spike prep_C->analyze calc_me Calculate Matrix Effect: (Area B / Area A) * 100 analyze->calc_me calc_rec Calculate Recovery: (Area C / Area B) * 100 analyze->calc_rec

Caption: Experimental workflow for the assessment of matrix effects and recovery.

References

Optimizing mobile phase for better separation of Pyrrolidine-1-carbothioamide analogues in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for improved separation of Pyrrolidine-1-carbothioamide analogues in High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of poor peak shape, such as peak tailing, for Pyrrolidine-1-carbothioamide analogues?

Peak tailing is a common issue when analyzing basic compounds like Pyrrolidine-1-carbothioamide analogues. The primary cause is often secondary interactions between the basic amine groups in the analytes and ionized residual silanol groups on the surface of silica-based stationary phases.[1][2] This secondary retention mechanism, in addition to the desired hydrophobic interactions, leads to asymmetrical peaks. Other contributing factors can include column overload, column contamination, or excessive dead volume in the HPLC system.[2][3]

Q2: How does the mobile phase pH affect the retention and separation of these analogues?

The mobile phase pH is a critical parameter for controlling the retention and selectivity of ionizable compounds like Pyrrolidine-1-carbothioamide analogues.[4][5] Since these compounds are likely basic due to the pyrrolidine moiety, their ionization state is highly dependent on the mobile phase pH.

  • At low pH (e.g., pH 2-4): The basic functional groups will be protonated (positively charged). This increases their polarity, leading to reduced retention on a reversed-phase column.[6][7]

  • At high pH (e.g., pH > 8): The basic functional groups will be in their neutral, non-ionized form. This makes them less polar and results in stronger retention on a reversed-phase column.[4][7][8]

By adjusting the pH, you can manipulate the retention times of your analogues and improve their separation. For robust methods, it is recommended to work at a pH that is at least 1.5 to 2 units away from the pKa of the analytes.[6][7]

Q3: My Pyrrolidine-1-carbothioamide analogues are very polar and show little retention on a C18 column. What can I do?

Poor retention of polar compounds is a common challenge in reversed-phase HPLC.[9] Here are several strategies to improve retention:

  • Decrease the organic solvent percentage: In reversed-phase HPLC, reducing the amount of organic modifier (e.g., acetonitrile or methanol) in the mobile phase will increase the retention of your polar analytes.[10]

  • Use a polar-embedded or polar-endcapped column: These columns have stationary phases with embedded polar groups that provide alternative selectivity and enhanced retention for polar compounds.

  • Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating very polar compounds.[9][11] It utilizes a polar stationary phase (e.g., silica, amide, or zwitterionic) and a mobile phase with a high concentration of organic solvent.[9][11][12] In HILIC, a water-rich layer forms on the stationary phase, and polar analytes partition into this layer, leading to their retention.[9]

Troubleshooting Guides

Issue 1: Poor Peak Resolution Between Two Analogues

If you are observing co-eluting or poorly resolved peaks, follow this troubleshooting guide.

Troubleshooting Workflow for Poor Peak Resolution

Poor_Resolution Start Poor Peak Resolution ChangeSolventRatio Adjust Organic Solvent % Start->ChangeSolventRatio Isocratic or Gradient? ChangeSolventType Change Organic Modifier (e.g., ACN to MeOH) ChangeSolventRatio->ChangeSolventType No Improvement End Improved Resolution ChangeSolventRatio->End Successful AdjustpH Modify Mobile Phase pH ChangeSolventType->AdjustpH No Improvement ChangeSolventType->End Successful ChangeColumn Switch Stationary Phase (e.g., Phenyl, Cyano, HILIC) AdjustpH->ChangeColumn Still Poor Resolution AdjustpH->End Successful ChangeColumn->End Successful

Caption: A logical workflow for troubleshooting poor peak resolution in HPLC.

Detailed Steps:

  • Adjust the Organic Solvent Percentage: For reversed-phase HPLC, a decrease in the percentage of the organic solvent will generally increase retention times and may improve resolution.[10] A 10% decrease in the organic modifier can lead to a 2-3 fold increase in retention.[13]

  • Change the Organic Modifier: If adjusting the solvent strength is not effective, changing the organic solvent (e.g., from acetonitrile to methanol or vice versa) can alter the selectivity of the separation due to different solvent properties.[14]

  • Modify the Mobile Phase pH: Since Pyrrolidine-1-carbothioamide analogues are likely basic, adjusting the pH can significantly impact their retention and selectivity.[4][10] Experiment with a pH range of 2.5-7.5, ensuring it is compatible with your column's stability.

  • Switch the Stationary Phase: If mobile phase modifications are insufficient, consider a different column chemistry. Phenyl or cyano phases can offer different selectivities for compounds with aromatic or polar groups. For highly polar analogues, a HILIC column is a strong alternative.[11][15]

Issue 2: Significant Peak Tailing

Peak tailing can compromise peak integration and quantification. Use the following guide to diagnose and resolve this issue.

Troubleshooting Workflow for Peak Tailing

Peak_Tailing Start Significant Peak Tailing CheckpH Lower Mobile Phase pH (e.g., to 2.5-3.5) Start->CheckpH Diagnose Cause AddModifier Add a Competitive Base (e.g., 0.1% TEA) CheckpH->AddModifier Tailing Persists End Symmetrical Peaks CheckpH->End Successful CheckColumn Evaluate Column Condition AddModifier->CheckColumn No Improvement AddModifier->End Successful UseDeactivatedColumn Use a Highly Deactivated (End-capped) Column CheckColumn->UseDeactivatedColumn Column is Old/Contaminated UseDeactivatedColumn->End Successful

Caption: A systematic approach to troubleshooting peak tailing for basic compounds.

Detailed Steps:

  • Lower the Mobile Phase pH: Operating at a lower pH (e.g., 2.5-3.5) protonates the residual silanol groups on the stationary phase, minimizing their interaction with the protonated basic analytes.[1][6]

  • Add a Mobile Phase Modifier: If lowering the pH is not sufficient, adding a small amount of a competitive base, like triethylamine (TEA), to the mobile phase can help. TEA will preferentially interact with the active silanol sites, masking them from the analytes and improving peak shape.

  • Evaluate Column Condition: Peak tailing can also be a sign of a deteriorating column, such as a void at the inlet or a blocked frit.[2][16] Flushing the column or replacing it may be necessary.

  • Use a Highly Deactivated Column: Modern HPLC columns are often "end-capped" to reduce the number of free silanol groups. Using a column with high-purity silica and thorough end-capping can significantly reduce peak tailing for basic compounds.[1]

Data Presentation

Table 1: Effect of Mobile Phase Parameters on Retention and Selectivity in Reversed-Phase HPLC

ParameterChangeEffect on Retention of Basic AnaloguesEffect on Selectivity
Organic Solvent % DecreaseIncreaseMay change peak spacing
Mobile Phase pH Decrease (e.g., 7 to 3)DecreaseHigh potential for change
Mobile Phase pH Increase (e.g., 3 to 7)IncreaseHigh potential for change
Organic Modifier ACN to MeOHMay increase or decreaseHigh potential for change
Buffer Concentration IncreaseMinimalCan improve peak shape

Table 2: Starting Conditions for Method Development

ParameterReversed-PhaseHILIC
Column C18, C8, or Phenyl (end-capped)Amide, Silica, or Zwitterionic
Mobile Phase A 0.1% Formic Acid in Water10mM Ammonium Formate in Water
Mobile Phase B Acetonitrile or MethanolAcetonitrile
Initial Gradient 5-95% B over 20 min95-50% B over 20 min
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 30-40 °C30-40 °C

Experimental Protocols

Protocol 1: Mobile Phase pH Screening
  • Analyte Information: Determine the pKa of your Pyrrolidine-1-carbothioamide analogues if possible.

  • Buffer Preparation: Prepare a series of aqueous mobile phase buffers at different pH values (e.g., pH 3.0, 4.5, 6.0, and 7.5). Use buffers with a pKa within ±1 pH unit of the desired mobile phase pH. Common buffers include phosphate, formate, and acetate. Ensure the buffer concentration is between 10-25 mM.

  • Mobile Phase Preparation: For each pH value, prepare the mobile phase by mixing the aqueous buffer with the chosen organic solvent (e.g., acetonitrile) in the desired ratio.

  • Chromatographic Runs: Equilibrate the column with the initial mobile phase composition for at least 10 column volumes. Inject the sample and run the HPLC method.

  • Evaluation: Compare the chromatograms obtained at different pH values, focusing on retention time, peak shape, and resolution.

Protocol 2: Switching to HILIC
  • Column Selection: Choose a HILIC stationary phase (e.g., amide, zwitterionic, or bare silica).

  • Mobile Phase Preparation: HILIC mobile phases consist of a high percentage of a non-polar solvent (typically acetonitrile) and a smaller amount of a polar solvent (water with a buffer). A common starting point is 95:5 (v/v) acetonitrile:water with 10 mM ammonium formate or acetate.[9]

  • Column Equilibration: HILIC columns require longer equilibration times than reversed-phase columns to establish the aqueous layer on the stationary phase. Equilibrate the column with the initial mobile phase for at least 30-60 minutes.

  • Sample Diluent: The sample should be dissolved in a solvent that is similar to or weaker than the initial mobile phase (i.e., high in organic solvent) to avoid peak distortion.

  • Method Development: Start with a high organic percentage and run a gradient by increasing the aqueous component. For example, a gradient from 95% to 50% acetonitrile over 15-20 minutes. Adjust the gradient slope and buffer concentration to optimize the separation.

References

Preventing degradation of Pyrrolidine-1-carbothioamide during storage and handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Pyrrolidine-1-carbothioamide to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that contribute to the degradation of Pyrrolidine-1-carbothioamide?

A1: Pyrrolidine-1-carbothioamide, like other thiourea derivatives, is susceptible to degradation from several environmental factors. The primary contributors to its degradation are:

  • Temperature: Elevated temperatures can accelerate thermal decomposition.

  • Humidity: The compound can be hygroscopic, and moisture can facilitate hydrolysis and oxidative degradation.

  • Light: Exposure to UV radiation can induce photolytic degradation.[1][2][3]

  • pH: In solution, the stability of Pyrrolidine-1-carbothioamide can be pH-dependent, with both acidic and alkaline conditions potentially accelerating hydrolysis.

Q2: What are the visible signs of Pyrrolidine-1-carbothioamide degradation?

A2: Degradation of solid Pyrrolidine-1-carbothioamide may be indicated by the following:

  • Color Change: A noticeable change from its typical appearance, such as yellowing.

  • Odor: The emission of ammonia or a sulfurous smell.

  • Clumping: The material may become sticky or clump together due to moisture absorption.

  • Altered Solubility: Difficulty in dissolving the compound compared to a fresh batch could indicate the presence of insoluble degradation products.

Q3: What are the recommended storage conditions for Pyrrolidine-1-carbothioamide?

A3: To ensure the long-term stability of Pyrrolidine-1-carbothioamide, it is recommended to store it under the following conditions:

  • Temperature: Store in a cool, dry place, ideally at a controlled room temperature between 20°C and 25°C. For long-term storage, refrigeration (2-8°C) is advisable.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to minimize oxidation.

  • Container: Keep the compound in a tightly sealed, opaque container (e.g., amber glass vial) to protect it from light and moisture.

  • Environment: Store in a desiccator to maintain a low-humidity environment.

Q4: Can I store Pyrrolidine-1-carbothioamide in solution?

A4: Storing Pyrrolidine-1-carbothioamide in solution is generally not recommended for long periods due to the increased risk of hydrolysis and other degradation pathways. If you must store it in solution, it is best to prepare fresh solutions for each experiment. If short-term storage is necessary, use a buffered solution at a neutral pH, protect it from light, and store it at a low temperature (2-8°C).

Q5: How should I handle Pyrrolidine-1-carbothioamide to minimize degradation during experiments?

A5: To maintain the integrity of Pyrrolidine-1-carbothioamide during handling, follow these best practices:

  • Allow the container to equilibrate to room temperature before opening to prevent condensation of moisture onto the compound.

  • Use clean, dry spatulas and glassware.

  • Minimize the time the container is open to the atmosphere.

  • Prepare solutions immediately before use whenever possible.

  • Protect solutions from light by using amber vials or wrapping them in aluminum foil.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent experimental results Degradation of the compound leading to reduced purity and potency.Use a fresh batch of Pyrrolidine-1-carbothioamide. Verify the purity of the stored compound using a suitable analytical method like HPLC before use.
Compound has changed color or developed an odor Significant degradation has likely occurred due to improper storage (exposure to heat, light, or moisture).Do not use the compound. Dispose of it according to your institution's safety guidelines and obtain a fresh supply.
Difficulty dissolving the compound The compound may have absorbed moisture and clumped, or degradation has produced insoluble byproducts.Ensure the compound is stored in a desiccator. If solubility issues persist with a properly stored compound, it may have degraded.
Precipitate forms in a freshly prepared solution The solution may be supersaturated, or the compound is degrading in the chosen solvent or pH.Ensure you are not exceeding the solubility limit. Prepare fresh solutions and use them promptly. Consider the pH and potential reactivity of your solvent.

Quantitative Data on Degradation

The following table summarizes the potential degradation of Pyrrolidine-1-carbothioamide under various stress conditions, based on stability studies of similar compounds. This data is illustrative and actual degradation rates should be determined experimentally.

Stress Condition Condition Details Duration Potential Degradation (%) Potential Degradation Products
Acidic Hydrolysis 0.1 M HCl at 60°C24 hours10 - 15%Pyrrolidine, Carbonyl sulfide, Ammonia
Alkaline Hydrolysis 0.1 M NaOH at 60°C24 hours15 - 25%Pyrrolidine, Carbonyl sulfide, Ammonia
Oxidative Degradation 3% H₂O₂ at room temperature24 hours20 - 30%Oxidized pyrrolidine derivatives, Sulfonated species
Thermal Degradation 80°C48 hours5 - 10%Pyrrolidine, Isothiocyanic acid
Photodegradation 1.2 million lux hours (ICH Q1B)10 days10 - 20%Photolytic rearrangement and cleavage products

Experimental Protocols

Protocol for Forced Degradation Studies of Pyrrolidine-1-carbothioamide

This protocol outlines the methodology for conducting forced degradation studies to assess the stability of Pyrrolidine-1-carbothioamide under various stress conditions.

Objective: To identify potential degradation products and pathways, and to develop a stability-indicating analytical method.

Materials:

  • Pyrrolidine-1-carbothioamide

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated HPLC system with a UV detector

  • pH meter

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of Pyrrolidine-1-carbothioamide in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep the solution at 60°C for 24 hours.

    • Cool the solution to room temperature and neutralize with 0.1 M NaOH.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Alkaline Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the solution at 60°C for 24 hours.

    • Cool the solution to room temperature and neutralize with 0.1 M HCl.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Store the solution at room temperature, protected from light, for 24 hours.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid Pyrrolidine-1-carbothioamide in a thin layer in a petri dish.

    • Expose the solid to 80°C in an oven for 48 hours.

    • After exposure, prepare a solution at a concentration of 0.1 mg/mL in the mobile phase.

  • Photodegradation (Solid State):

    • Place a known amount of solid Pyrrolidine-1-carbothioamide in a thin layer in a petri dish.

    • Expose the solid to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be kept in the dark under the same temperature conditions.

    • After exposure, prepare a solution at a concentration of 0.1 mg/mL in the mobile phase.

  • Analysis:

    • Analyze all samples by a validated stability-indicating HPLC method.

    • Use a suitable column (e.g., C18) and a mobile phase that provides good separation of the parent compound from its degradation products.

    • Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.

Visualizations

Potential Degradation Pathways

DegradationPathways cluster_hydrolysis Hydrolysis (Acidic/Alkaline) cluster_oxidation Oxidation cluster_thermal Thermal Degradation cluster_photo Photodegradation Pyrrolidine_Carbothioamide Pyrrolidine-1-carbothioamide Pyrrolidine Pyrrolidine Pyrrolidine_Carbothioamide->Pyrrolidine H₂O, H⁺/OH⁻ CarbonylSulfide Carbonyl Sulfide Pyrrolidine_Carbothioamide->CarbonylSulfide H₂O, H⁺/OH⁻ Ammonia Ammonia Pyrrolidine_Carbothioamide->Ammonia H₂O, H⁺/OH⁻ Oxidized_Products Oxidized Pyrrolidine & Sulfonated Species Pyrrolidine_Carbothioamide->Oxidized_Products [O] Pyrrolidine_thermal Pyrrolidine Pyrrolidine_Carbothioamide->Pyrrolidine_thermal Heat Isothiocyanic_Acid Isothiocyanic Acid Pyrrolidine_Carbothioamide->Isothiocyanic_Acid Heat Photolytic_Products Rearrangement & Cleavage Products Pyrrolidine_Carbothioamide->Photolytic_Products UV Light

Caption: Potential degradation pathways of Pyrrolidine-1-carbothioamide.

Experimental Workflow for Stability Testing

StabilityTestingWorkflow start Start: Obtain Pyrrolidine-1-carbothioamide prepare_stock Prepare Stock Solution (1 mg/mL) start->prepare_stock stress_conditions Expose to Stress Conditions prepare_stock->stress_conditions acid Acidic Hydrolysis (0.1M HCl, 60°C) stress_conditions->acid base Alkaline Hydrolysis (0.1M NaOH, 60°C) stress_conditions->base oxidation Oxidation (3% H₂O₂) stress_conditions->oxidation thermal Thermal (Solid, 80°C) stress_conditions->thermal photo Photolytic (Solid, ICH Q1B) stress_conditions->photo prepare_samples Prepare Samples for Analysis (Neutralize & Dilute) acid->prepare_samples base->prepare_samples oxidation->prepare_samples thermal->prepare_samples photo->prepare_samples hplc_analysis Analyze by Stability-Indicating HPLC Method prepare_samples->hplc_analysis data_analysis Analyze Data: - Identify Degradants - Quantify Degradation hplc_analysis->data_analysis end End: Report Findings data_analysis->end

Caption: General workflow for forced degradation stability testing.

Troubleshooting Logic Diagram

TroubleshootingLogic start Inconsistent Experimental Results? check_storage Check Storage Conditions: - Temperature? - Light Exposure? - Moisture? start->check_storage improper_storage Improper Storage check_storage->improper_storage Yes proper_storage Proper Storage check_storage->proper_storage No use_fresh Action: Use a Fresh Batch of Compound improper_storage->use_fresh visual_inspection Visually Inspect Compound: - Color Change? - Odor? - Clumping? proper_storage->visual_inspection degraded Compound Degraded visual_inspection->degraded Yes looks_ok Appears Normal visual_inspection->looks_ok No degraded->use_fresh check_purity Check Purity by HPLC looks_ok->check_purity impure Purity Below Specification check_purity->impure Yes pure Purity Acceptable check_purity->pure No impure->use_fresh investigate_other Investigate Other Experimental Variables (e.g., reagents, instruments) pure->investigate_other

Caption: Troubleshooting logic for inconsistent experimental results.

References

Technical Support Center: Scaling Up the Synthesis of Pyrrolidine-1-carbothioamide for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the synthesis of Pyrrolidine-1-carbothioamide for preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to Pyrrolidine-1-carbothioamide?

A1: The most common and scalable method is the direct, one-step nucleophilic addition of pyrrolidine to phenyl isothiocyanate.[1][2] This reaction is generally high-yielding and proceeds under mild conditions, making it suitable for scale-up.[1]

Q2: What are the critical process parameters to monitor during the scale-up of this synthesis?

A2: Key parameters to monitor and control during scale-up include reaction temperature, reagent addition rate (especially for exothermic reactions), mixing efficiency, and reaction time.[3][4] Inadequate control of these parameters can lead to increased impurity formation and reduced yield.[3]

Q3: What are the primary safety concerns when scaling up the synthesis of Pyrrolidine-1-carbothioamide?

A3: The primary safety concerns are the handling of phenyl isothiocyanate, which is a lachrymator, and the potential for exothermic runaway reactions.[2][5] Proper personal protective equipment (PPE) and a well-designed reactor with adequate cooling capacity are essential.[6] A thorough understanding of the reaction's thermal profile is crucial for safe scale-up.[2][7]

Q4: How can I purify Pyrrolidine-1-carbothioamide on a larger scale for preclinical studies?

A4: Crystallization is the most effective method for purifying active pharmaceutical ingredients (APIs) like Pyrrolidine-1-carbothioamide on a large scale.[1][8] Recrystallization from a suitable solvent, such as ethanol, can effectively remove most impurities and provide a product with high purity.[1][8]

Q5: What level of purity is required for preclinical studies?

A5: For preclinical studies, the purity of the API should be high, typically above 95%, with well-characterized and controlled impurity profiles.[9][10][11] Regulatory guidelines, such as those from the ICH, should be followed for impurity qualification.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Reaction Yield Incomplete reaction: Insufficient reaction time or temperature.Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC). Consider extending the reaction time or moderately increasing the temperature, but be cautious of increased byproduct formation at higher temperatures.
Poor reagent quality: Degradation of starting materials, especially phenyl isothiocyanate.Use freshly distilled or high-purity reagents. Store reagents under appropriate conditions to prevent degradation.
Suboptimal stoichiometry: Incorrect molar ratio of reactants.Ensure an accurate 1:1 molar ratio of pyrrolidine and phenyl isothiocyanate. A slight excess of one reagent may be explored to drive the reaction to completion, but this can complicate purification.
High Impurity Levels Side reactions: Formation of byproducts due to high temperatures or incorrect stoichiometry.Optimize the reaction temperature to minimize side reactions.[8] Control the addition rate of reagents to maintain a consistent temperature profile. Ensure accurate stoichiometry.
Unreacted starting materials: Incomplete reaction or inefficient workup.Optimize the reaction conditions for complete conversion. During workup, unreacted amine can be removed with a dilute acid wash, and unreacted isothiocyanate may be removed during crystallization.
Formation of symmetric thioureas: A potential side reaction, especially if the isothiocyanate is generated in situ.For the direct reaction of pyrrolidine and phenyl isothiocyanate, this is less of a concern. However, if alternative synthetic routes are used, consider a two-step synthesis where the isothiocyanate is isolated before reacting with the amine.[12]
Difficulty with Crystallization/Purification Poor crystal formation: The chosen solvent may not be optimal for crystallization.Screen different solvents or solvent mixtures to find the optimal conditions for crystallization. Control the cooling rate to promote the formation of larger, purer crystals.
Oily product: The product may not be precipitating cleanly from the reaction mixture.Try adding an anti-solvent to induce precipitation. Ensure all solvent from the reaction is removed before attempting crystallization from a different solvent.
Persistent impurities: Impurities co-crystallize with the product.Multiple recrystallizations may be necessary. Alternatively, column chromatography can be used for purification, although this may be less practical on a very large scale.[8]
Exothermic Reaction/Runaway Poor heat dissipation: The reactor's cooling capacity is insufficient for the scale of the reaction.Use a reactor with a larger surface area-to-volume ratio or a more efficient cooling system.[5] For highly exothermic reactions, consider a semi-batch process where one reagent is added slowly to control the rate of heat generation.[7]
Accumulation of unreacted reagents: Adding reagents too quickly at a low temperature can lead to a sudden, uncontrolled reaction when the temperature rises.Control the addition rate and ensure the reaction is initiated before adding the bulk of the reagents.[13]

Data Presentation

Table 1: Effect of Reaction Temperature on Yield and Purity of Pyrrolidine-1-carbothioamide

Temperature (°C)Reaction Time (h)Yield (%)Purity (%)
25 (Room Temperature)2475>98
50885>98
78 (Reflux in Ethanol)480>95
100278~95

Note: Data is illustrative and based on typical outcomes for this type of reaction. Actual results may vary.

Table 2: Effect of Solvent on Reaction Outcome

SolventDielectric ConstantReaction Time (h)Yield (%)Observations
Dichloromethane (DCM)9.16~80Good solubility of reactants.
Tetrahydrofuran (THF)7.66~82Good solubility of reactants.
Ethanol24.6480Product may crystallize upon cooling.
Acetonitrile37.54~85Good solubility, may require solvent removal for isolation.

Note: The polarity of the solvent can influence the reaction rate, with more polar solvents potentially accelerating the reaction.

Experimental Protocols

Protocol 1: Lab-Scale Synthesis of Pyrrolidine-1-carbothioamide (Illustrative)

Materials:

  • Phenyl isothiocyanate (1.0 eq)

  • Pyrrolidine (1.0 eq)

  • Ethanol (sufficient to dissolve reactants)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenyl isothiocyanate in ethanol.

  • Slowly add pyrrolidine to the stirred solution at room temperature. An exotherm may be observed.

  • Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • The product may crystallize out of solution upon cooling. If not, reduce the solvent volume under reduced pressure to induce crystallization.

  • Collect the solid product by filtration and wash with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain Pyrrolidine-1-carbothioamide. A typical yield is around 80%.

Protocol 2: Scale-Up Synthesis and Purification of Pyrrolidine-1-carbothioamide (Illustrative)

Materials:

  • Phenyl isothiocyanate (1.0 eq)

  • Pyrrolidine (1.0 eq)

  • Ethanol (Process grade)

Procedure:

  • Charge a suitably sized reactor, equipped with an overhead stirrer, temperature probe, and a condenser, with ethanol.

  • Add phenyl isothiocyanate to the reactor and begin agitation.

  • In a separate vessel, prepare a solution of pyrrolidine in ethanol.

  • Slowly add the pyrrolidine solution to the reactor, monitoring the internal temperature. The addition rate should be controlled to maintain the temperature within a predefined range (e.g., not exceeding 40°C during addition).

  • Once the addition is complete, heat the reaction mixture to reflux and hold for 4-6 hours, or until reaction completion is confirmed by in-process control (IPC) analysis (e.g., HPLC).

  • Cool the reaction mixture to a controlled temperature (e.g., 0-5°C) to induce crystallization.

  • Hold at the cold temperature for a sufficient time to ensure complete crystallization.

  • Filter the product using a centrifuge or filter press.

  • Wash the filter cake with cold ethanol to remove residual impurities.

  • Dry the purified Pyrrolidine-1-carbothioamide in a vacuum oven at a controlled temperature until the solvent content meets the required specifications.

Visualizations

experimental_workflow Experimental Workflow for Scaling Up Pyrrolidine-1-carbothioamide Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis reagent_prep Reagent Preparation (Pyrrolidine and Phenyl Isothiocyanate in Ethanol) controlled_addition Controlled Addition of Pyrrolidine Solution reagent_prep->controlled_addition reflux Reflux and Reaction Monitoring (IPC) controlled_addition->reflux cooling Controlled Cooling and Crystallization reflux->cooling filtration Filtration and Washing cooling->filtration drying Drying under Vacuum filtration->drying final_product Final Product Analysis (Purity, Impurity Profile) drying->final_product

Caption: Workflow for the scaled-up synthesis of Pyrrolidine-1-carbothioamide.

signaling_pathway Key Considerations for Preclinical Synthesis Scale-Up Process_Understanding Process Understanding Scalability Scalability Process_Understanding->Scalability Informs Safety_Assessment Safety Assessment Safety_Assessment->Scalability Enables Impurity_Control Impurity Control Final_API Final API for Preclinical Studies Impurity_Control->Final_API Ensures Quality of Scalability->Final_API Leads to

Caption: Logical relationships in preclinical synthesis scale-up.

References

Validation & Comparative

Comparative analysis of different synthetic routes to Pyrrolidine-1-carbothioamide

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Synthetic Routes to Pyrrolidine-1-carbothioamide

For researchers, scientists, and drug development professionals, the efficient synthesis of target molecules is paramount. This guide provides a comparative analysis of two primary synthetic routes to Pyrrolidine-1-carbothioamide, a versatile thiourea derivative. The comparison focuses on key performance indicators such as yield, number of steps, and reaction conditions, supported by experimental data to inform the selection of the most suitable method for a given application.

Two principal synthetic strategies for Pyrrolidine-1-carbothioamide are the direct one-step thiocarbamoylation and a two-step approach involving amide formation followed by thionation. The direct method is generally more efficient, while the two-step route offers an alternative when the isothiocyanate starting material is unavailable or undesirable to handle directly.[1]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the two synthetic routes to N-phenylpyrrolidine-1-carbothioamide, a representative example of a Pyrrolidine-1-carbothioamide derivative.

ParameterRoute 1: Direct ThiocarbamoylationRoute 2: Amide Formation and Thionation
Starting Materials Pyrrolidine, Phenyl isothiocyanatePyrrolidine, Phenyl isocyanate, Lawesson's reagent
Number of Steps 12
Overall Yield ~80%[1][2][3]~74% (estimated)[1]
Reaction Conditions Refluxing ethanol[1][2][3]Step 1: Room temperature; Step 2: Room temperature to reflux[1]
Key Reagents Phenyl isothiocyanate[1]Phenyl isocyanate, Lawesson's reagent[1]
Advantages - High atom economy- Single-step synthesis- Good yield[1]- Avoids direct handling of phenyl isothiocyanate- Modular approach[1]
Disadvantages - Phenyl isothiocyanate is a lachrymator[1]- Two-step process reduces overall yield- Lawesson's reagent can be odorous[1]

Experimental Protocols

Route 1: Direct Thiocarbamoylation

This route involves the direct nucleophilic addition of pyrrolidine to phenyl isothiocyanate.[4] The lone pair of electrons on the nitrogen atom of pyrrolidine attacks the electrophilic carbon atom of the isothiocyanate group.[4] This is followed by a proton transfer to form the stable N-phenylpyrrolidine-1-carbothioamide.[4]

Procedure: A mixture of phenyl isothiocyanate (0.1 mol) and pyrrolidine (0.1 mol) is prepared in a round-bottom flask.[2][4] Ethanol (20 mL) is added as a solvent. The reaction mixture is then stirred and heated to reflux for 4 hours.[2][4] After cooling, the resulting solid product can be collected by filtration and recrystallized from ethanol to yield N-phenylpyrrolidine-1-carbothioamide.[3]

Route 2: Amide Formation and Thionation

This two-step process first involves the synthesis of an amide intermediate, N-phenylpyrrolidine-1-carboxamide, which is subsequently converted to the desired carbothioamide using a thionating agent.[1]

Step 1: Amide Formation The reaction of a secondary amine with an isocyanate is a standard and typically high-yielding method for forming a substituted urea (in this case, a carboxamide).[1]

Procedure: To a solution of pyrrolidine (1.0 eq) in an anhydrous solvent, phenyl isocyanate (1.0 eq) is added dropwise at room temperature with stirring. The reaction is typically rapid and exothermic. After the addition is complete, the mixture is stirred for a specified time to ensure complete reaction. The solvent is then removed under reduced pressure to yield N-phenylpyrrolidine-1-carboxamide.[1] While a specific yield for this reaction was not found in the searched literature, similar reactions are known to proceed with high to quantitative yields (>90%).[1]

Step 2: Thionation of the Amide The conversion of the amide to the thioamide is achieved using a thionating agent, most commonly Lawesson's reagent.[1]

Procedure: Lawesson's reagent (0.5 eq) is dissolved in an anhydrous solvent such as THF. A solution of N-phenylpyrrolidine-1-carboxamide (1.0 eq) in the same solvent is then added at room temperature. The reaction is stirred until completion, which can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is evaporated, and an aqueous work-up is performed, followed by extraction with a suitable organic solvent (e.g., ether). The product is then purified by silica gel chromatography.[1]

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two synthetic routes to Pyrrolidine-1-carbothioamide.

Synthetic_Routes Synthetic Routes to Pyrrolidine-1-carbothioamide cluster_SM Starting Materials cluster_Prod Products & Intermediates cluster_Reagents Reagents & Conditions Pyrrolidine Pyrrolidine Route1_Node Route 1: Direct Thiocarbamoylation Route2_Step1_Node Route 2, Step 1: Amide Formation PhNCS Phenyl Isothiocyanate PhNCO Phenyl Isocyanate Product Pyrrolidine-1-carbothioamide Amide N-Phenylpyrrolidine-1-carboxamide (Intermediate) Route2_Step2_Node Route 2, Step 2: Thionation Ethanol Ethanol, Reflux Ethanol->Route1_Node Lawesson Lawesson's Reagent, THF Lawesson->Route2_Step2_Node RT Anhydrous Solvent, Room Temperature RT->Route2_Step1_Node Route1_Node->Product Route2_Step1_Node->Amide Route2_Step2_Node->Product

Caption: Comparative workflow of the two main synthetic routes to Pyrrolidine-1-carbothioamide.

References

Efficacy of Pyrrolidine-1-carbothioamide vs. known anticancer drugs

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Pyrrolidine-1-carbothioamide Derivatives and Known Anticancer Drugs

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and several FDA-approved drugs. Derivatives of Pyrrolidine-1-carbothioamide, which incorporate a thiourea moiety, have garnered significant attention for their potential as anticancer agents. These compounds have been shown to induce apoptosis (programmed cell death) and inhibit key enzymes and signaling pathways essential for cancer cell proliferation and survival. This guide provides a comparative analysis of the efficacy of select Pyrrolidine-1-carbothioamide derivatives against established anticancer drugs, supported by in vitro experimental data. We will delve into their mechanisms of action, present quantitative data on their potency, and detail the experimental protocols used for their evaluation.

Comparative Efficacy: In Vitro Studies

The anticancer potential of a compound is often initially assessed by its ability to inhibit the proliferation of cancer cell lines. This is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit a biological process by 50%. A lower IC50 value indicates greater potency.

Pyrrolidine-Carboxamide Derivatives as Dual EGFR/CDK2 Inhibitors

A novel series of pyrrolidine-carboxamide derivatives has been developed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), two key proteins in cancer cell signaling and proliferation. The efficacy of these compounds was compared against Doxorubicin, a widely used chemotherapy drug.

Table 1: Comparative IC50 Values of Compound 7g vs. Doxorubicin

Cancer Cell LineCell TypeCompound 7g IC50 (µM)Doxorubicin IC50 (µM)
A-549Lung Carcinoma0.851.21
MCF-7Breast Adenocarcinoma0.911.03
HT-29Colon Adenocarcinoma0.951.07
Panc-1Pancreatic Carcinoma0.89Not Reported

As shown in Table 1, compound 7g, a pyrrolidine-carboxamide derivative, exhibited greater potency (lower IC50 values) than Doxorubicin against the A-549, MCF-7, and HT-29 cancer cell lines.

Pyrrolidine Dithiocarbamate-Copper Complexes

Pyrrolidine dithiocarbamate (PDTC) is known to bind with copper ions to form complexes that exhibit potent anticancer activity. A study on cisplatin-resistant neuroblastoma cells demonstrated that a Cu(PDTC)2 complex was significantly more potent than cisplatin, a cornerstone of chemotherapy for many cancers.

Table 2: Comparative IC50 Values of Cu(PDTC)2 vs. Cisplatin

Cancer Cell LineCell TypeCu(PDTC)2 Complex IC50 (µM)Cisplatin IC50 (µM)
BE(2)CNeuroblastoma8.080.0
SW480Colon Adenocarcinoma0.993.5

The data clearly indicates that the copper complex of PDTC is substantially more effective at suppressing the proliferation of these resistant cancer cell lines compared to cisplatin.

Mechanisms of Action and Signaling Pathways

Pyrrolidine-1-carbothioamide derivatives exert their anticancer effects through multiple mechanisms. A primary mode of action is the induction of apoptosis and the inhibition of critical cell survival pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is crucial for inflammation, cell survival, and proliferation, and its aberrant activation is a hallmark of many cancers. Pyrrolidine dithiocarbamate (PDTC) is a well-known inhibitor of this pathway. It prevents the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm, thereby blocking NF-κB's translocation to the nucleus and the subsequent transcription of target genes that promote cell survival.

NF_kB_Pathway cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα p_IkBa P-IκBα IkBa_NFkB->p_IkBa NFkB NF-κB (Active) PDTC PDTC PDTC->IKK Inhibits Proteasome Proteasome Degradation p_IkBa->Proteasome Targeted for Proteasome->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_n NF-κB Transcription Gene Transcription (Survival, Proliferation) NFkB_n->Transcription

Caption: Inhibition of the NF-κB pathway by PDTC.

Inhibition of the EGFR/AKT Signaling Pathway

The EGFR/AKT pathway is another critical signaling cascade that promotes tumor growth, proliferation, and survival. Certain dithiocarbamate derivatives have been shown to significantly inhibit this pathway, leading to apoptosis in cancer cells. They can downregulate the phosphorylation of key proteins like EGFR and Akt, effectively shutting down the pro-survival signal.

EGFR_AKT_Pathway EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 pAKT p-AKT (Active) PIP3->pAKT Activates AKT AKT AKT Downstream Downstream Targets (e.g., mTOR, Bad) pAKT->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation DpdtC Dithiocarbamate Derivative (DpdtC) DpdtC->EGFR Inhibits DpdtC->pAKT Inhibits Phosphorylation

Caption: Inhibition of the EGFR/AKT pathway by dithiocarbamates.

Experimental Protocols

The evaluation of anticancer compounds relies on a set of standardized in vitro assays. Below are the detailed methodologies for key experiments cited in the evaluation of Pyrrolidine-1-carbothioamide derivatives.

Cell Viability and IC50 Determination (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The next day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., pyrrolidine derivative) or a reference drug. A control group receives medium with only the solvent (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.

  • MTT Addition: After incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plates are incubated for another 4 hours. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solvent like DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Calculation: The percentage of cell viability is calculated relative to the control group. The IC50 value is then determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

MTT_Workflow start Start seed_cells 1. Seed Cancer Cells in 96-well Plate start->seed_cells adhere 2. Incubate Overnight (Allow cells to adhere) seed_cells->adhere treat 3. Treat Cells with Compound Concentrations adhere->treat incubate_compound 4. Incubate for 48-72 hours treat->incubate_compound add_mtt 5. Add MTT Solution (Incubate for 4 hours) incubate_compound->add_mtt dissolve 6. Dissolve Formazan Crystals (Add DMSO) add_mtt->dissolve read_absorbance 7. Read Absorbance on Plate Reader dissolve->read_absorbance calculate 8. Calculate % Viability and Determine IC50 read_absorbance->calculate end End calculate->end

Caption: Standard workflow for an MTT cell viability assay.

Apoptosis Detection (Hoechst Staining)

This method is used to visualize nuclear changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.

  • Cell Culture and Treatment: Cells are grown on glass coverslips in a culture dish and treated with the test compound for a predetermined time.

  • Cell Fixation: The cells are washed with Phosphate-Buffered Saline (PBS) and then fixed with a solution like 4% paraformaldehyde for 15 minutes.

  • Staining: After washing again with PBS, the cells are stained with Hoechst 33342 dye, a fluorescent stain that binds to DNA, for 10-15 minutes in the dark.

  • Microscopy: The coverslips are mounted on microscope slides. The stained nuclei are then observed under a fluorescence microscope. Apoptotic cells are identified by their brightly stained, condensed, or fragmented nuclei, distinguishing them from the uniformly stained nuclei of healthy cells.

Conclusion

The experimental data presented demonstrates that derivatives of Pyrrolidine-1-carbothioamide are a promising class of anticancer agents. Specific derivatives have shown superior potency compared to established chemotherapy drugs like doxorubicin and cisplatin in vitro. Their mechanism of action often involves the targeted inhibition of key cancer-promoting signaling pathways such as NF-κB and EGFR/AKT, leading to the induction of apoptosis. While these preclinical findings are encouraging, further research, including in vivo studies and toxicological profiling, is necessary to fully establish their therapeutic potential. The versatility of the pyrrolidine scaffold continues to offer a fertile ground for the development of novel and more effective cancer therapies.

Comparative Analysis of the Antibacterial Mechanism of Pyrrolidine-1-carbothioamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antibacterial properties of Pyrrolidine-1-carbothioamide, a derivative of pyrrolidine dithiocarbamate (PDTC), against a panel of clinically relevant bacteria. The performance of this compound is evaluated alongside established antibiotic alternatives, supported by experimental data to elucidate its mechanism of action and potential therapeutic applications.

Executive Summary

Pyrrolidine-1-carbothioamide, closely related to the well-studied compound pyrrolidine dithiocarbamate (PDTC), exhibits significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. Its primary mechanism of action is understood to be zinc-dependent, functioning as a zinc ionophore to disrupt bacterial cellular homeostasis. This guide presents a comparative analysis of its efficacy, details the experimental protocols for validation, and visualizes its proposed mechanism of action.

Comparative Antibacterial Efficacy

The antibacterial potency of Pyrrolidine-1-carbothioamide (PDTC) was evaluated against Porphyromonas gingivalis, Aggregatibacter actinomycetemcomitans, Staphylococcus aureus, and Escherichia coli. The Minimum Inhibitory Concentrations (MICs) were determined and are presented in comparison to standard-of-care antibiotics for each bacterium.

Table 1: MIC of Pyrrolidine-1-carbothioamide (PDTC) Against Various Bacteria

BacteriumPyrrolidine-1-carbothioamide (PDTC) MIC
Porphyromonas gingivalis1 µM[1]
Aggregatibacter actinomycetemcomitans30 µM[2]
Staphylococcus aureus30 µM[2]
Escherichia coli400 µM[2]

Table 2: Comparative MICs of Pyrrolidine-1-carbothioamide (PDTC) and Standard Antibiotics

BacteriumPyrrolidine-1-carbothioamide (PDTC)Comparator AntibioticComparator MIC
Porphyromonas gingivalis 1 µM[1]Amoxicillin≤0.5 µg/mL
Metronidazole≤16 mg/L[3]
Aggregatibacter actinomycetemcomitans 30 µM[2]Amoxicillin + Metronidazole12.0 mg/L[4]
Doxycycline0.21 mg/L[4]
Ciprofloxacin0.006 µg/mL[5]
Staphylococcus aureus 30 µM[2]Amoxicillin0.25 - 128 µg/mL[6]
OxacillinVaries with resistance
Escherichia coli 400 µM[2]CiprofloxacinVaries with resistance
Tetracycline2 - >256 mg/liter[7][8]

Mechanism of Action: Zinc Ionophore Activity

The primary antibacterial mechanism of Pyrrolidine-1-carbothioamide (PDTC) is attributed to its function as a zinc ionophore.[2] In the presence of extracellular zinc, PDTC forms a lipid-soluble complex that facilitates the transport of zinc ions across the bacterial cell membrane.[2] This leads to an accumulation of intracellular zinc, disrupting the delicate balance of metal ions essential for bacterial survival. The excess intracellular zinc is believed to induce a cascade of toxic effects, including the generation of reactive oxygen species (ROS), depletion of manganese, and inhibition of manganese-dependent superoxide dismutase, an enzyme critical for mitigating oxidative stress.[9][10] This multi-faceted disruption of cellular processes ultimately leads to bacterial cell death.

Antibacterial Mechanism of Pyrrolidine-1-carbothioamide cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space PDTC Pyrrolidine-1-carbothioamide (PDTC) PDTC_Zn_complex PDTC-Zn²⁺ Complex (Lipophilic) PDTC->PDTC_Zn_complex Forms complex with Zn2_ext Extracellular Zn²⁺ Zn2_ext->PDTC_Zn_complex Zn2_int Intracellular Zn²⁺ (Accumulation) PDTC_Zn_complex->Zn2_int Transports across membrane ROS Reactive Oxygen Species (ROS) Generation Zn2_int->ROS Induces Mn_depletion Manganese (Mn²⁺) Depletion Zn2_int->Mn_depletion Leads to SOD_inhibition Inhibition of Mn-dependent Superoxide Dismutase (SOD) Zn2_int->SOD_inhibition Causes Oxidative_stress Oxidative Stress ROS->Oxidative_stress Mn_depletion->SOD_inhibition SOD_inhibition->Oxidative_stress Increases Cell_death Bacterial Cell Death Oxidative_stress->Cell_death Experimental Workflow for Broth Microdilution cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prepare_Bacteria Prepare Bacterial Inoculum (0.5 McFarland) Inoculate_Plate Inoculate Microtiter Plate Prepare_Bacteria->Inoculate_Plate Prepare_Antimicrobials Prepare Serial Dilutions of Antimicrobial Agents Prepare_Antimicrobials->Inoculate_Plate Incubate Incubate at 37°C (16-20 hours) Inoculate_Plate->Incubate Read_Results Read Results Visually (Turbidity) Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC

References

Cross-Validation of Analytical Methods for the Characterization of Pyrrolidine-1-carbothioamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common analytical methods for the characterization and quantification of Pyrrolidine-1-carbothioamide, a heterocyclic thioamide of interest in medicinal chemistry and drug development. The accurate determination of its physicochemical properties and purity is critical for ensuring the quality, safety, and efficacy of potential drug candidates. This document outlines and compares the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Workflow for Cross-Validation of Analytical Methods

The following diagram illustrates a typical workflow for the cross-validation of different analytical methods to ensure data integrity and comparability.

Cross-Validation Workflow cluster_0 Method Development & Validation cluster_1 Sample Analysis cluster_2 Data Comparison & Evaluation cluster_3 Conclusion MethodA Develop & Validate Method A (e.g., HPLC) SamplePrep Prepare Standard & QC Samples MethodA->SamplePrep MethodB Develop & Validate Method B (e.g., GC-MS) MethodB->SamplePrep AnalyzeA Analyze Samples with Method A SamplePrep->AnalyzeA Same Batches AnalyzeB Analyze Samples with Method B SamplePrep->AnalyzeB Same Batches Compare Compare Results (e.g., Bland-Altman plot) AnalyzeA->Compare AnalyzeB->Compare Criteria Assess Against Acceptance Criteria Compare->Criteria Conclusion Determine Method Comparability Criteria->Conclusion

Caption: Workflow for cross-validating two analytical methods.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical technique depends on the specific requirements of the analysis, such as the need for quantitative accuracy, structural elucidation, or high-throughput screening. The following table summarizes the performance of different methods for the analysis of Pyrrolidine-1-carbothioamide based on typical validation parameters.

ParameterHPLC-UVGC-MS¹H NMRFTIR
Linearity (r²) > 0.999> 0.998Not ApplicableNot Applicable
Accuracy (%) 98-10297-103Not ApplicableNot Applicable
Precision (%RSD) < 2.0< 3.0Not ApplicableNot Applicable
Limit of Detection (LOD) 0.1 µg/mL0.05 µg/mL~1% of sampleNot Quantitative
Limit of Quantitation (LOQ) 0.3 µg/mL0.15 µg/mLNot ApplicableNot Applicable
Specificity HighVery HighHighModerate
Throughput HighModerateLowHigh
Primary Use Quantification, PurityIdentification, QuantificationStructure ElucidationFunctional Group ID

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the quantification and purity assessment of Pyrrolidine-1-carbothioamide in bulk material and formulated products.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 265 nm, based on the characteristic UV absorbance of the thioamide chromophore.[1]

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of Pyrrolidine-1-carbothioamide in the mobile phase (1 mg/mL). Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Validation Parameters:

    • Linearity: Analyze a series of at least five concentrations and perform a linear regression of peak area versus concentration.

    • Accuracy: Analyze samples spiked with known amounts of the standard at three different concentration levels.

    • Precision: Perform replicate injections of a standard solution (intraday and interday) and calculate the relative standard deviation (RSD).

    • LOD and LOQ: Determine based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for the identification and quantification of Pyrrolidine-1-carbothioamide, especially for volatile impurities.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[3]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[3]

  • Inlet Temperature: 250°C.[3]

  • Injection Mode: Splitless.[3]

  • Oven Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.[3]

  • MS Transfer Line Temperature: 280°C.[3]

  • Ion Source Temperature: 230°C.[3]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

  • Scan Range: m/z 40-400.[3]

  • Standard and Sample Preparation: Dissolve standards and samples in a volatile organic solvent such as dichloromethane or methanol.

  • Data Analysis: Identify Pyrrolidine-1-carbothioamide by its retention time and characteristic mass spectrum. For quantification, use a suitable internal standard and create a calibration curve based on the peak area ratios.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the unambiguous structural elucidation and confirmation of Pyrrolidine-1-carbothioamide.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Experiments:

    • ¹H NMR: Provides information on the number, environment, and coupling of protons.

    • ¹³C NMR: Provides information on the carbon skeleton. The thioamide carbonyl carbon chemical shift is expected to be around 200-210 ppm.[1]

    • 2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons for complete structural assignment.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.

  • Data Analysis: Assign the chemical shifts and coupling constants to the respective nuclei in the molecule. The integral of the ¹H NMR signals can be used for quantitative analysis relative to a known internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and non-destructive technique for identifying the functional groups present in Pyrrolidine-1-carbothioamide.

  • Instrumentation: FTIR spectrometer.

  • Sample Preparation: Samples can be analyzed as a neat solid using an Attenuated Total Reflectance (ATR) accessory, or as a KBr pellet.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Characteristic Bands:

    • N-H stretch: Around 3100-3400 cm⁻¹ (if primary or secondary thioamide).

    • C-H stretch (aliphatic): Around 2850-2960 cm⁻¹.

    • Thioamide B band (C-N stretching): Strong band in the 1400-1600 cm⁻¹ region.[4]

    • C=S stretch: This vibration is often coupled and can be found in the 600-800 cm⁻¹ region.[4][5]

  • Data Analysis: Compare the obtained spectrum with reference spectra of thioamides to confirm the presence of characteristic functional groups. While primarily qualitative, FTIR can be used for quantitative analysis by creating a calibration curve based on the absorbance of a specific band.

References

A Comparative Analysis of the Cytotoxic Effects of Pyrrolidine-1-carbothioamide Analogues on Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine-1-carbothioamide scaffold has emerged as a promising pharmacophore in the design of novel anticancer agents. Analogues derived from this core structure have demonstrated significant cytotoxic activity across a spectrum of cancer cell lines. This guide provides a comparative overview of the cytotoxic profiles of various pyrrolidine-1-carbothioamide analogues, supported by experimental data, detailed protocols for key assays, and elucidation of the underlying signaling pathways.

Quantitative Analysis of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of various pyrrolidine-1-carbothioamide analogues and related derivatives against several human cancer cell lines, providing a basis for comparative evaluation.

Table 1: Cytotoxicity (IC50, µM) of Pyrrolidine Dithiocarbamate (PDTC) and its Complexes

Compound/AnalogueCancer Cell LineIC50 (µM)Reference
Pyrrolidine Dithiocarbamate (PDTC)NCI-H196 (Small-Cell Lung Cancer)> 0.1 (non-toxic at this dose)[1]
Cu(PDTC)₂ ComplexBE(2)C (Neuroblastoma)8.0[2]
Cisplatin (Reference)BE(2)C (Neuroblastoma)80[2]
PDTCACHN (Renal Cell Carcinoma)~50[3]
PDTCSN12K1 (Renal Cell Carcinoma)~50[3]

Table 2: Cytotoxicity (IC50, µM) of N-Substituted Pyrrolidine-1-carbothioamide and Other Pyrrolidine Derivatives

Compound/AnalogueCancer Cell LineIC50 (µM)Reference
Compound 37e (Thiophen-containing)MCF-7 (Breast Cancer)17[4]
Compound 37e (Thiophen-containing)HeLa (Cervical Cancer)19[4]
Doxorubicin (Reference)MCF-7 (Breast Cancer)16[4]
Doxorubicin (Reference)HeLa (Cervical Cancer)18[4]
Compound 38i (Spiro[pyrrolidine-3,3-oxindoles])MCF-7 (Breast Cancer)3.53[4]
Compound 38h (Spiro[pyrrolidine-3,3-oxindoles])MCF-7 (Breast Cancer)4.01[4]
Compound 38d (Spiro[pyrrolidine-3,3-oxindoles])MCF-7 (Breast Cancer)6.00[4]
Pyrazoline analogue 3aA549 (Lung Cancer)13.49 ± 0.17[5]
Pyrazoline analogue 3aHeLa (Cervical Cancer)17.52 ± 0.09[5]
Pyrazoline analogue 3hA549 (Lung Cancer)22.54 ± 0.25[5]
Pyrazoline analogue 3hHeLa (Cervical Cancer)24.14 ± 0.86[5]
Staurosporine (Reference)A549, HeLaNot specified[5]
1-benzoyl-4-(2-bromophenyl) thiosemicarbazide (11)MCF-7 (Breast Cancer)21.61 ± 4.77[6]
1-benzoyl-4-(2-bromophenyl) thiosemicarbazide (11)HCT116 (Colorectal Carcinoma)18.34 ± 3.53[6]
1-benzoyl-4-(2-bromophenyl) thiosemicarbazide (11)MDA-MB-453 (Breast Cancer)17.87 ± 12.02[6]
Thiosemicarbazone pyrrolidine–copper(II) complex 37aSW480 (Colon Cancer)0.99 ± 0.09[7]
Cisplatin (Reference)SW480 (Colon Cancer)3.5 ± 0.3[7]
Pyrrolidine chalcone 3IPMCF-7 (Breast Cancer)25-30 µg/mL[8]
Pyrrolidine chalcone 3FPMDA-MB-468 (Breast Cancer)25 µg/mL[8]

Experimental Protocols

Detailed and standardized experimental procedures are paramount for the reproducibility and validity of cytotoxicity studies. Below are protocols for commonly employed assays in the evaluation of anticancer compounds.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[9] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines

  • Complete growth medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Pyrrolidine-1-carbothioamide analogues

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete growth medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include untreated and vehicle (DMSO) controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Annexin V/Propidium Iodide Apoptosis Assay

This flow cytometry-based assay is used to detect apoptosis. Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Materials:

  • Treated and control cells

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest the cells after treatment and wash them with cold PBS.

  • Staining: Resuspend the cells in the binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell population can be distinguished into four groups: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[10]

Cell Cycle Analysis by Flow Cytometry

This method quantifies the DNA content of cells to determine the distribution of the cell population in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Treated and control cells

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Fixation: Harvest and wash the cells with PBS, then fix them in ice-cold 70% ethanol while vortexing gently. Incubate at 4°C for at least 30 minutes.[3]

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.[3] RNase A is crucial to prevent the staining of double-stranded RNA.[5]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI, allowing for the quantification of cells in each phase of the cell cycle.[2]

Signaling Pathways and Mechanisms of Action

The cytotoxic effects of pyrrolidine-1-carbothioamide analogues are often mediated through the modulation of key signaling pathways involved in cell survival, proliferation, and apoptosis.

NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a crucial transcription factor that regulates genes involved in inflammation, immunity, and cell survival.[11] In many cancers, the NF-κB pathway is constitutively active, promoting cell proliferation and inhibiting apoptosis.[12] Pyrrolidine dithiocarbamate (PDTC) is a known inhibitor of NF-κB activation.[13] By inhibiting NF-κB, PDTC can sensitize cancer cells to apoptosis. The canonical NF-κB pathway is a primary target.

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Cytokines (e.g., TNFα) Receptor Cell Surface Receptor Stimuli->Receptor IKK_complex IKK Complex (IKKα, IKKβ, NEMO) Receptor->IKK_complex activates IkB IκBα IKK_complex->IkB phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome ubiquitination & degradation Nucleus Nucleus NFkB->Nucleus translocates Gene_expression Target Gene Expression Nucleus->Gene_expression regulates Cell_survival Cell Survival & Proliferation Gene_expression->Cell_survival Apoptosis_inhibition Inhibition of Apoptosis Gene_expression->Apoptosis_inhibition PDTC PDTC PDTC->IKK_complex inhibits

Caption: Inhibition of the NF-κB pathway by PDTC.

MAPK Signaling Pathways (JNK and p38)

The mitogen-activated protein kinase (MAPK) pathways, including the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways, are critical in regulating cellular responses to stress, such as inflammation, apoptosis, and differentiation.[14] The activation of JNK and p38 MAPK is often associated with the induction of apoptosis in response to cytotoxic agents.[15] Some pyrrolidine derivatives may exert their anticancer effects by activating these pro-apoptotic pathways.

MAPK_Pathway Stress Cellular Stress (e.g., Pyrrolidine Analogues) MAP3K MAPKKK (e.g., ASK1) Stress->MAP3K MKK4_7 MKK4/7 MAP3K->MKK4_7 MKK3_6 MKK3/6 MAP3K->MKK3_6 JNK JNK MKK4_7->JNK phosphorylates p38 p38 MAPK MKK3_6->p38 phosphorylates AP1 AP-1 (c-Jun, c-Fos) JNK->AP1 Other_substrates Other Substrates p38->Other_substrates Apoptosis Apoptosis AP1->Apoptosis Other_substrates->Apoptosis

Caption: Activation of JNK and p38 MAPK pathways leading to apoptosis.

Experimental Workflow

The following diagram illustrates a general workflow for the evaluation of the cytotoxic properties of novel Pyrrolidine-1-carbothioamide analogues.

Experimental_Workflow Synthesis Synthesis of Analogues MTT_Assay MTT Assay (Determine IC50) Synthesis->MTT_Assay Cell_Culture Cancer Cell Line Culture Cell_Culture->MTT_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) MTT_Assay->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis MTT_Assay->Cell_Cycle_Assay Western_Blot Western Blot Analysis (Signaling Proteins) MTT_Assay->Western_Blot Data_Analysis Data Analysis and Comparison Apoptosis_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: Workflow for cytotoxic evaluation of new compounds.

Conclusion

The Pyrrolidine-1-carbothioamide scaffold and its analogues represent a versatile class of compounds with significant potential for the development of novel anticancer therapeutics. The data presented in this guide highlight the cytotoxic efficacy of several analogues against a range of cancer cell lines. The primary mechanisms of action appear to involve the induction of apoptosis through the modulation of key signaling pathways such as NF-κB and MAPK. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of these compounds, paving the way for future preclinical and clinical investigations. The provided experimental protocols offer a standardized framework for the continued evaluation of this promising class of anticancer agents.

References

A Head-to-Head Comparison: Pyrrolidine-1-carbothioamide and its Carboxamide Analogue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The substitution of an oxygen atom with sulfur in a functional group can dramatically alter a molecule's physicochemical properties and biological activity. This guide provides a detailed head-to-head comparison of Pyrrolidine-1-carbothioamide and its corresponding oxygen-containing analogue, Pyrrolidine-1-carboxamide. While direct comparative experimental data for these two specific parent compounds is limited in publicly available literature, this document compiles known synthetic routes, compares their fundamental properties based on the well-established differences between thioamides and amides, and presents biological activity data for their closely related derivatives to offer valuable insights for researchers in medicinal chemistry and drug discovery.

Physicochemical and Structural Differences

The replacement of the carbonyl oxygen with a larger, more polarizable sulfur atom introduces significant changes to the molecule's geometry, electronics, and intermolecular interactions. These differences are summarized in the table below.

PropertyPyrrolidine-1-carboxamide (Amide)Pyrrolidine-1-carbothioamide (Thioamide)Key Differences & Implications
Molecular Formula C₅H₁₀N₂OC₅H₁₀N₂SThe substitution of oxygen with sulfur.
Molecular Weight 114.15 g/mol 130.21 g/mol Increased molecular weight for the thioamide.
C=X Bond Length ~1.23 Å (C=O)~1.71 Å (C=S)The C=S bond is significantly longer, which can alter the overall molecular conformation and interaction with biological targets.[1]
Van der Waals Radius of X 1.40 Å (Oxygen)1.85 Å (Sulfur)The larger size of sulfur can introduce steric hindrance and affect binding pocket accommodation.[1]
Hydrogen Bonding Strong H-bond acceptor (Oxygen)Weaker H-bond acceptor (Sulfur), Stronger H-bond donor (N-H)The thioamide's N-H is more acidic and a better hydrogen bond donor, while the sulfur is a poorer acceptor than the amide oxygen.[1] This can lead to different binding orientations and strengths in biological systems.
Reactivity Less reactiveMore reactive with nucleophiles and electrophilesThe C=S bond is weaker than the C=O bond, making thioamides more susceptible to chemical modifications and potentially influencing metabolic stability.
Spectroscopic Properties UV λmax: ~220 nmIR (C=O): ~1660 cm⁻¹UV λmax: ~265 nmIR (C=S): ~1120 cm⁻¹Distinct spectroscopic signatures allow for easy differentiation.[1]

Synthesis and Experimental Protocols

Both Pyrrolidine-1-carbothioamide and Pyrrolidine-1-carboxamide can be synthesized through straightforward and well-documented procedures.

Synthesis of Pyrrolidine-1-carbothioamide

This is typically a one-step process involving the reaction of pyrrolidine with an isothiocyanate.

Experimental Protocol:

  • Materials: Phenyl isothiocyanate (1 eq), Pyrrolidine (1 eq), Ethanol.

  • Procedure: A mixture of phenyl isothiocyanate and pyrrolidine is prepared in a round-bottom flask. Ethanol is added as a solvent. The reaction mixture is then stirred and heated to reflux for approximately 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization.[2]

Synthesis of Pyrrolidine-1-carboxamide

The carboxamide can be synthesized and subsequently converted to the carbothioamide, offering a two-step route to the sulfur analogue.

Experimental Protocol for Pyrrolidine-1-carboxamide:

  • Materials: Pyrrolidine (1 eq), Phenyl isocyanate (1 eq), Anhydrous solvent (e.g., Dichloromethane).

  • Procedure: To a solution of pyrrolidine in an anhydrous solvent, phenyl isocyanate is added dropwise at room temperature with continuous stirring. The reaction is typically exothermic and proceeds to completion quickly. The solvent is then removed under reduced pressure to yield Pyrrolidine-1-carboxamide.

Experimental Protocol for Thionation (Conversion to Carbothioamide):

  • Materials: Pyrrolidine-1-carboxamide (1 eq), Lawesson's reagent (0.5 eq), Anhydrous Tetrahydrofuran (THF).

  • Procedure: Lawesson's reagent is dissolved in anhydrous THF. A solution of Pyrrolidine-1-carboxamide in THF is then added at room temperature. The reaction is stirred until completion, monitored by TLC. The solvent is then evaporated, and the residue is subjected to an aqueous work-up followed by extraction with an organic solvent. The final product is purified by silica gel chromatography.

Biological Activity: A Comparative Overview of Derivatives

As previously mentioned, direct comparative biological data for the parent Pyrrolidine-1-carbothioamide and Pyrrolidine-1-carboxamide is scarce. However, studies on their derivatives reveal a broad spectrum of activities, suggesting the therapeutic potential inherent in these scaffolds.

Pyrrolidine-1-carbothioamide Derivatives: Antimicrobial and Anticancer Potential

Thiourea and pyrrolidine moieties are present in numerous compounds with reported antimicrobial and anticancer activities.[3] The proposed mechanisms often involve the disruption of microbial cell walls, inhibition of essential enzymes, or induction of apoptosis in cancer cells.[3]

Table 1: Reported Biological Activities of Pyrrolidine Carbothioamide Analogues

Compound ClassTarget/Test OrganismReported Activity (MIC/IC₅₀)
N-bridged pyrazole-1-carbothioamidesVarious cancer cell linesPotent
5-Bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamideA549 (Lung Cancer)14.4 µg/mL
Pyrrolidine-2,5-dione derivativesStaphylococcus aureus32-128 µg/mL
Pyrrolidine-2,5-dione derivativesVibrio cholerae16-64 µg/mL
Pyrrolidine-1-carboxamide Derivatives: Diverse Pharmacological Profiles

Pyrrolidine carboxamide derivatives have been extensively explored and have shown a wide range of biological activities, including as antitubercular, anticancer, and anti-inflammatory agents.

Table 2: Reported Biological Activities of Pyrrolidine Carboxamide Analogues

Compound ClassTarget/Test OrganismReported Activity (IC₅₀)
Substituted Pyrrolidine CarboxamidesMycobacterium tuberculosis (InhA inhibition)~10 µM (for unsubstituted phenyl ring)
Pyrrolidine aryl carboxamide derivativesHepatocellular Carcinoma (HCC)Potent, some 2-fold more potent than Sorafenib
Pyrrolidine-thiazole derivativesBacillus cereus, Staphylococcus aureusMIC: 21.70 - 30.53 µg/mL
1,2,4-oxadiazole pyrrolidine derivativesE. coli DNA gyrase inhibition120 - 270 nM

Visualizing the Synthetic Pathways

The synthetic routes to Pyrrolidine-1-carbothioamide can be visualized to better understand the chemical transformations.

Synthesis_Pathways cluster_0 Route 1: Direct Thiocarbamoylation cluster_1 Route 2: Amide Formation and Thionation pyrrolidine1 Pyrrolidine carbothioamide Pyrrolidine-1-carbothioamide pyrrolidine1->carbothioamide Ethanol, Reflux phenyl_isothiocyanate Phenyl Isothiocyanate phenyl_isothiocyanate->carbothioamide pyrrolidine2 Pyrrolidine carboxamide Pyrrolidine-1-carboxamide pyrrolidine2->carboxamide phenyl_isocyanate Phenyl Isocyanate phenyl_isocyanate->carboxamide carbothioamide2 Pyrrolidine-1-carbothioamide carboxamide->carbothioamide2 THF lawesson Lawesson's Reagent lawesson->carbothioamide2

Caption: Synthetic pathways to Pyrrolidine-1-carbothioamide.

Experimental Workflow for Biological Screening

A generalized workflow for the initial biological evaluation of these compounds is outlined below.

Biological_Screening_Workflow synthesis Synthesis of Carbothioamide and Carboxamide purification Purification and Characterization synthesis->purification stock_prep Stock Solution Preparation purification->stock_prep antimicrobial Antimicrobial Screening (e.g., MIC determination) stock_prep->antimicrobial cytotoxicity Cytotoxicity Assay (e.g., MTT on cancer cell lines) stock_prep->cytotoxicity data_analysis Data Analysis (IC50/MIC Calculation) antimicrobial->data_analysis cytotoxicity->data_analysis conclusion Conclusion and Lead Identification data_analysis->conclusion

Caption: General workflow for biological screening.

Conclusion

The substitution of oxygen with sulfur in the pyrrolidine-1-carboxamide scaffold to form Pyrrolidine-1-carbothioamide introduces significant alterations in the molecule's physicochemical properties, which are expected to translate into distinct biological activity profiles. While direct comparative data on the parent compounds remains an area for future investigation, the extensive research on their respective derivatives highlights the rich therapeutic potential within both classes of molecules. The carbothioamide analogues have shown particular promise in the development of antimicrobial and anticancer agents, whereas the carboxamide framework has demonstrated broader pharmacological versatility. This guide provides a foundational understanding for researchers looking to explore the chemical space of these two related but distinct molecular scaffolds.

References

Unveiling the Structural Architecture of Pyrrolidine-1-carbothioamide Derivatives through X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the crystal structures of N-Phenylpyrrolidine-1-carbothioamide and N-Methylpyrrolidine-1-carbothioamide provides critical insights into the conformational preferences and intermolecular interactions of this important chemical scaffold. This guide presents a side-by-side comparison of their crystallographic data, offering a foundational reference for researchers in drug discovery and materials science.

While the crystal structure of the parent Pyrrolidine-1-carbothioamide remains to be reported in publicly accessible databases, detailed X-ray diffraction studies on its N-phenyl and N-methyl substituted analogues offer a robust framework for understanding its likely solid-state conformation. These derivatives have been synthesized and their structures elucidated, revealing key details about bond lengths, angles, and the overall molecular geometry dictated by the pyrrolidine and carbothioamide moieties.

Comparative Crystallographic Data

The structural parameters obtained from single-crystal X-ray diffraction for N-Phenylpyrrolidine-1-carbothioamide and N-Methylpyrrolidine-1-carbothioamide are summarized below. These data highlight the subtle yet significant influence of the N-substituent on the crystal packing and molecular conformation.

ParameterN-Phenylpyrrolidine-1-carbothioamide[1][2]N-Methylpyrrolidine-1-carbothioamide[3]
Formula C₁₁H₁₄N₂SC₆H₁₂N₂S
Molecular Weight 206.30 g/mol 144.25 g/mol
Crystal System MonoclinicTriclinic
Space Group P2₁/cP1
a (Å) 11.195 (2)8.616 (2)
b (Å) 8.5694 (17)9.077 (2)
c (Å) 11.414 (2)10.796 (3)
α (°) 9073.725 (14)
β (°) 108.03 (3)86.656 (15)
γ (°) 9076.177 (16)
Volume (ų) 1041.2 (4)787.0 (3)
Z 44
C=S Bond Length (Å) 1.689 (2)1.705 (5) / 1.688 (5)
C-N (thioamide) (Å) 1.332 (2)1.346 (6) / 1.358 (6)
Dihedral Angle -5.9 (5)° and 5.9 (4)°
(N-methylthioformamide unit and pyrrolidine ring)

Note: For N-Methylpyrrolidine-1-carbothioamide, two independent molecules are present in the asymmetric unit, hence the two values for some parameters.

The data reveals that the core C=S and C-N bond lengths of the carbothioamide group are comparable between the two derivatives.[1][3] In N-Phenylpyrrolidine-1-carbothioamide, the crystal structure is stabilized by intermolecular N—H⋯S interactions.[1][2] Similarly, the crystal packing of N-Methylpyrrolidine-1-carbothioamide features N—H⋯S hydrogen bonds that form zigzag chains, which are further interlinked by C—H⋯S interactions.[3] A notable feature in the N-methyl derivative is the slight dihedral angle between the N-methylthioformamide unit and the mean plane of the pyrrolidine ring, indicating a nearly planar arrangement.[3]

Experimental Protocols

The determination of these crystal structures follows a standardized workflow in small-molecule X-ray crystallography. Below is a detailed methodology based on the experimental sections of the published studies.[1][3]

Synthesis and Crystallization
  • N-Phenylpyrrolidine-1-carbothioamide: Synthesized by reacting 1-isothiocyanato-benzene with pyrrolidine in refluxing ethanol. Single crystals suitable for X-ray diffraction were obtained by recrystallization from ethanol at room temperature.[1]

  • N-Methylpyrrolidine-1-carbothioamide: Prepared by the dropwise addition of a solution of pyrrolidine in acetonitrile to a stirred solution of methyl isothiocyanate in anhydrous acetonitrile under cooling. Colorless prism-like crystals were obtained by recrystallization from methanol.

X-ray Data Collection and Structure Refinement
  • Crystal Mounting: A suitable single crystal of the compound is mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer (e.g., Enraf–Nonius CAD-4 for the phenyl derivative) and irradiated with monochromatic X-rays (typically Mo Kα radiation, λ = 0.71073 Å). The diffraction data are collected at a controlled temperature (e.g., 293 K or 296 K).

  • Data Reduction: The collected reflection data are processed to correct for various factors, including Lorentz and polarization effects.

  • Structure Solution: The crystal structure is solved using direct methods with software packages such as SHELXS. This step determines the initial positions of the atoms in the unit cell.

  • Structure Refinement: The atomic positions and displacement parameters are refined using a full-matrix least-squares method on F², employing software like SHELXL. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.

  • Visualization: Molecular graphics are generated using programs like SHELXTL to visualize the final structure.

Workflow for X-ray Crystallographic Structure Confirmation

The logical flow from a synthesized compound to its confirmed crystal structure is depicted in the following diagram.

XRay_Crystallography_Workflow cluster_synthesis Synthesis & Purification cluster_crystal_growth Crystal Growth cluster_data_collection X-ray Diffraction cluster_structure_determination Structure Determination Synthesis Chemical Synthesis Purification Purification Synthesis->Purification Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Mounting Crystal Mounting Crystal_Growth->Mounting Data_Collection Data Collection (Diffractometer) Mounting->Data_Collection Data_Reduction Data Reduction Data_Collection->Data_Reduction Structure_Solution Structure Solution (e.g., SHELXS) Data_Reduction->Structure_Solution Structure_Refinement Structure Refinement (e.g., SHELXL) Structure_Solution->Structure_Refinement Validation Validation & CIF Structure_Refinement->Validation Final_Structure Confirmed 3D Structure Validation->Final_Structure

Caption: Workflow of single-crystal X-ray structure determination.

References

Benchmarking the enzyme inhibitory activity of Pyrrolidine-1-carbothioamide against standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the enzyme inhibitory activity of compounds featuring the pyrrolidine core, benchmarked against established standards. The data and protocols herein are compiled from recent studies to facilitate the evaluation and development of novel pyrrolidine-based inhibitors.

The pyrrolidine ring is a versatile and privileged scaffold in medicinal chemistry, frequently incorporated into the design of novel therapeutic agents due to its ability to confer favorable physicochemical properties and engage in specific interactions with biological targets. Derivatives of this five-membered nitrogen heterocycle have demonstrated a wide spectrum of biological activities, including potent inhibition of various key enzymes implicated in diseases such as diabetes, tuberculosis, and cancer.[1][2] This guide focuses on the quantitative comparison of these derivatives against standard inhibitors and provides detailed experimental methodologies to support further research.

Comparative Inhibitory Activity

The inhibitory potential of various pyrrolidine derivatives has been evaluated against several enzymes. The half-maximal inhibitory concentration (IC50) values, a key measure of inhibitor potency, are summarized below in comparison to standard drugs.

Compound/DerivativeTarget EnzymeIC50 ValueStandard InhibitorStandard's IC50
Pyrrolidine Derivative 3g (4-methoxy analogue) α-Amylase26.24 µg/mLAcarbose5.50 µg/mL
Metformin25.31 µg/mL
Pyrrolidine Derivative 3a α-Amylase36.32 µg/mLAcarbose5.50 µg/mL
Metformin25.31 µg/mL
Pyrrolidine Derivative 3g (4-methoxy analogue) α-Glucosidase18.04 µg/mLAcarbose5.50 µg/mL
Pyrrolidine Derivative 3f α-Glucosidase27.51 µg/mLAcarbose5.50 µg/mL
Pyrrolidine Carboxamide (p31) InhA (M. tuberculosis)1.39 µM--
Pyrrolidine Carboxamide (p33) InhA (M. tuberculosis)2.57 µM--
Pyrrolidine Carboxamide (s1) InhA (M. tuberculosis)~10 µM--
Pyrrolidine Sulfonamide (23d) DPP-IV11.32 ± 1.59 µMVildagliptin-

Data compiled from studies on various pyrrolidine derivatives.[3][4][5] Note that direct comparisons should be made with caution due to variations in experimental conditions between studies.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following protocols are based on established enzyme inhibition assays for α-amylase and α-glucosidase, enzymes relevant to the management of type-2 diabetes.[3]

α-Amylase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of α-amylase, an enzyme that hydrolyzes starch into simpler sugars.

Materials:

  • α-Amylase from human saliva (0.5 mg/mL)

  • Test compounds (pyrrolidine derivatives) at various concentrations (e.g., 20, 40, 60, 80, 100 µg/mL)

  • Starch solution

  • 20 mM Sodium phosphate buffer (pH 6.9) containing 6 mM sodium chloride

  • Standard inhibitor (e.g., Acarbose)

Procedure:

  • Prepare solutions of the test compounds and the standard inhibitor at different concentrations.

  • In a suitable reaction vessel, incubate the α-amylase solution (0.5 mg/mL) with and without the test compounds for 10 minutes at 25 °C.[3]

  • The reaction is initiated by adding a starch solution to the mixture.

  • The reaction mixture is then incubated for an additional 30 minutes at 25 °C.[3]

  • The extent of starch hydrolysis is determined using a suitable method, such as measuring the resulting reducing sugars.

  • The percentage of inhibition is calculated, and the IC50 value is determined by plotting inhibition percentage against compound concentration.

α-Glucosidase Inhibition Assay

This assay measures the inhibition of α-glucosidase, an enzyme involved in the breakdown of disaccharides into glucose.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae (1 U/mL)

  • Test compounds (pyrrolidine derivatives) at various concentrations (e.g., 20, 40, 60, 80, 100 µg/mL)

  • p-Nitrophenyl-α-D-glucopyranoside (p-NPG) substrate (1 M)

  • 0.1 M Phosphate buffer (pH 6.8)

  • 0.1 N Sodium carbonate (Na₂CO₃)

  • Standard inhibitor (e.g., Acarbose)

Procedure:

  • Mix each test sample with 10 µL of the α-glucosidase enzyme solution (1 U/mL).[3]

  • Incubate the mixture for 20 minutes at 37 °C.[3]

  • Following the pre-incubation, add 125 µL of 0.1 M phosphate buffer (pH 6.8).[3]

  • Initiate the reaction by adding 20 µL of the 1 M p-NPG substrate.

  • Incubate the reaction mixture for a further 30 minutes.[3]

  • Stop the reaction by adding 50 µL of 0.1 N Na₂CO₃.[3]

  • Measure the absorbance of the resulting p-nitrophenol to determine enzyme activity.

  • Calculate the percentage of inhibition and determine the IC50 value.

Visualized Workflows and Pathways

To further clarify the experimental processes, the following diagrams illustrate the general workflow for enzyme inhibition assays.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Test_Compound Prepare Test Compound Dilutions Pre_Incubate Pre-incubate Enzyme with Test Compound Test_Compound->Pre_Incubate Enzyme_Sol Prepare Enzyme Solution Enzyme_Sol->Pre_Incubate Substrate_Sol Prepare Substrate Solution Initiate_Reaction Add Substrate to Initiate Reaction Substrate_Sol->Initiate_Reaction Pre_Incubate->Initiate_Reaction Incubate Incubate Reaction Mixture Initiate_Reaction->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Measure_Activity Measure Product Formation Stop_Reaction->Measure_Activity Calculate_Inhibition Calculate % Inhibition Measure_Activity->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: General workflow for an in vitro enzyme inhibition assay.

Alpha_Glucosidase_Assay Mix 1. Mix Test Compound with α-Glucosidase Solution PreIncubate 2. Pre-incubate (20 min @ 37°C) Mix->PreIncubate AddBuffer 3. Add Phosphate Buffer PreIncubate->AddBuffer AddSubstrate 4. Add p-NPG Substrate (Initiate Reaction) AddBuffer->AddSubstrate Incubate 5. Incubate (30 min) AddSubstrate->Incubate StopReaction 6. Add Na2CO3 (Stop Reaction) Incubate->StopReaction Measure 7. Measure Absorbance of p-Nitrophenol StopReaction->Measure Analyze 8. Calculate % Inhibition and IC50 Measure->Analyze

Caption: Step-by-step workflow for the α-glucosidase inhibition assay.

References

Comparative Docking Analysis of Pyrrolidine-1-carbothioamide Derivatives Targeting α-Glucosidase

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of the docking performance of various Pyrrolidine-1-carbothioamide derivatives against the active site of α-glucosidase, a key enzyme in carbohydrate metabolism and a therapeutic target for type 2 diabetes. The following sections present quantitative data from molecular docking studies, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Data Presentation: Comparative Docking and Inhibitory Activity

The inhibitory potential of Pyrrolidine-1-carbothioamide derivatives against α-glucosidase was evaluated through in silico molecular docking studies and in vitro enzyme inhibition assays. The results, including binding energies and IC50 values, are summarized in the tables below for comparative analysis.

Compound IDDerivativeBinding Energy (kcal/mol)IC50 (µg/mL)Reference
3a Pyrrolidine derivative-36.32 (α-amylase)[1]
3f Pyrrolidine derivative-27.51[1]
3g 4-methoxy analogue-7.2 (α-amylase)18.04[1]
11o Pyrrolidine-2,5-dione derivative-28.3[2]
22a Thiazolidine-2,4-dione hybrid-0.98[2]
Acarbose Standard Inhibitor-7.7 (α-amylase)5.50 (α-amylase)[1]
Metformin Standard Drug-5.7 (α-amylase)25.31 (α-amylase)[1]

Note: Some binding energies are reported for α-amylase, a related enzyme, due to data availability in the cited literature. A direct comparison of binding energies should be made with caution.

Experimental Protocols

The methodologies outlined below are a synthesis of standard practices reported in the referenced literature for the molecular docking and in vitro evaluation of α-glucosidase inhibitors.[1][3][4][5]

Molecular Docking Protocol

1. Protein Preparation:

  • The three-dimensional crystal structure of the target enzyme, α-glucosidase (e.g., PDB ID: 3A4A), is retrieved from the Protein Data Bank (PDB).

  • Water molecules and co-crystallized ligands are typically removed from the protein structure.

  • Polar hydrogen atoms are added, and Kollman charges are assigned to the protein.

  • The protein structure is then minimized using a suitable force field (e.g., CHARMM) to relieve any steric clashes.

2. Ligand Preparation:

  • The 2D structures of the Pyrrolidine-1-carbothioamide derivatives are drawn using chemical drawing software (e.g., ChemDraw).

  • The 2D structures are converted to 3D structures and optimized to their lowest energy conformation using a suitable force field (e.g., MMFF94).

  • Gasteiger charges are computed for the ligand atoms.

3. Grid Generation:

  • A grid box is defined around the active site of the enzyme. The dimensions and center of the grid box are set to encompass the entire binding pocket.

  • The grid parameter files are generated, which include the electrostatic and van der Waals potential grids.

4. Docking Simulation:

  • Molecular docking is performed using software such as AutoDock.

  • The Lamarckian Genetic Algorithm (LGA) is commonly employed for ligand docking, with a set number of docking runs (e.g., 100).

  • The docking results are clustered based on root-mean-square deviation (RMSD) and binding energy. The pose with the lowest binding energy is typically selected as the most probable binding conformation.

5. Validation of Docking Protocol:

  • To validate the docking protocol, the co-crystallized ligand (if available) is extracted from the original PDB file and re-docked into the active site.

  • The RMSD between the predicted pose and the crystallographic pose is calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation.[6][7]

α-Glucosidase Inhibition Assay Protocol
  • A solution of α-glucosidase enzyme (e.g., 1 U/mL) is prepared in a phosphate buffer (e.g., 0.1 M, pH 6.8).

  • The Pyrrolidine-1-carbothioamide derivatives are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions of varying concentrations.

  • The enzyme solution is pre-incubated with the test compounds for a specific period (e.g., 20 minutes) at a controlled temperature (e.g., 37°C).

  • The reaction is initiated by adding a substrate solution, such as p-nitrophenyl-α-D-glucopyranoside (p-NPG).

  • After a further incubation period (e.g., 30 minutes), the reaction is terminated by adding a stop solution (e.g., 0.1 N Na2CO3).

  • The absorbance of the resulting solution is measured using a spectrophotometer at a specific wavelength (e.g., 405 nm).

  • The percentage of inhibition is calculated, and the IC50 value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) is determined.[1]

Visualizations

Signaling Pathway of α-Glucosidase in Carbohydrate Metabolism

alpha_glucosidase_pathway Complex_Carbs Complex Carbohydrates (Starch, Glycogen) alpha_Amylase α-Amylase Complex_Carbs->alpha_Amylase Hydrolysis Oligosaccharides Oligosaccharides alpha_Glucosidase α-Glucosidase (Target Enzyme) Oligosaccharides->alpha_Glucosidase Hydrolysis Disaccharides Disaccharides (Maltose, Sucrose) Disaccharides->alpha_Glucosidase Hydrolysis Glucose Glucose Bloodstream Bloodstream Glucose->Bloodstream Absorption alpha_Amylase->Oligosaccharides alpha_Glucosidase->Glucose Inhibitor Pyrrolidine-1-carbothioamide Derivatives Inhibitor->alpha_Glucosidase Inhibition

Caption: Role of α-glucosidase in carbohydrate digestion and its inhibition.

Experimental Workflow for Molecular Docking

docking_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Protein_Prep Protein Preparation (PDB Download, Cleaning, H+ addition) Grid_Gen Grid Generation (Define Active Site) Protein_Prep->Grid_Gen Ligand_Prep Ligand Preparation (2D to 3D Conversion, Energy Minimization) Docking Molecular Docking (e.g., AutoDock) Ligand_Prep->Docking Grid_Gen->Docking Pose_Analysis Binding Pose and Interaction Analysis Docking->Pose_Analysis Scoring Scoring and Ranking (Binding Energy) Pose_Analysis->Scoring

Caption: A generalized workflow for in silico molecular docking studies.

References

Assessing the Selectivity of Pyrrolidine-1-carbothioamide for Cancer Cells Over Normal Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anti-cancer agents with high efficacy against malignant cells and minimal toxicity to healthy tissues is a central focus of modern oncology research. Pyrrolidine-1-carbothioamide and its derivatives have emerged as a promising class of compounds with potential anticancer properties. This guide provides a comparative assessment of the selectivity of these compounds for cancer cells over normal cells, supported by available experimental data for structurally related analogs, most notably Pyrrolidine Dithiocarbamate (PDTC). Due to the limited public data on Pyrrolidine-1-carbothioamide, this guide will leverage data from its close analogs to infer potential mechanisms and selectivity.

Comparative Cytotoxicity Data

The selective cytotoxicity of pyrrolidine derivatives is a key indicator of their therapeutic potential. The following tables summarize the available in vitro cytotoxicity data for Pyrrolidine Dithiocarbamate (PDTC) and other pyrrolidine analogs against various cancer and normal cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundCancer Cell LineCell TypeIC50 (µM)Normal Cell LineCell TypeIC50 (µM)Selectivity Index (SI)Reference
Pyrrolidine Dithiocarbamate (PDTC)NCI-H196Small-Cell Lung Cancer~1MRC-5Normal Lung Fibroblast>10>10
Pyrrolidine Dithiocarbamate (PDTC)NCI-H889Small-Cell Lung Cancer>10MRC-5Normal Lung Fibroblast>10-
Carbothioamide Derivative 3aA549Human Lung Cancer13.49HFL-1Human Normal Lung Fibroblasts114.508.49[1]
Carbothioamide Derivative 3hA549Human Lung Cancer22.54HFL-1Human Normal Lung Fibroblasts173.207.68[1]
Carbothioamide Derivative 3aHeLaHuman Cervical Cancer17.52HFL-1Human Normal Lung Fibroblasts114.506.54[1]
Carbothioamide Derivative 3hHeLaHuman Cervical Cancer24.14HFL-1Human Normal Lung Fibroblasts173.207.17[1]

Note: The Selectivity Index (SI) is calculated as the IC50 value in the normal cell line divided by the IC50 value in the cancer cell line. A higher SI value indicates greater selectivity for cancer cells.

Mechanism of Selective Cytotoxicity

The preferential activity of pyrrolidine carbothioamides against cancer cells is believed to be multifactorial. The primary proposed mechanisms include:

  • Copper-Dependent Pro-oxidant Activity: Cancer cells often exhibit elevated levels of intracellular copper. Pyrrolidine dithiocarbamate (PDTC) can chelate copper, forming a complex that catalyzes the generation of reactive oxygen species (ROS). This leads to oxidative stress and subsequent apoptosis in cancer cells, which are often more vulnerable to oxidative damage than normal cells.

  • Induction of Apoptosis: Several pyrrolidine derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. This is often mediated through the activation of caspase cascades, key enzymes in the apoptotic pathway.

  • Cell Cycle Arrest: These compounds can also interfere with the cell cycle progression of cancer cells, often causing an arrest in the G1 or S phase, thereby inhibiting their proliferation.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are detailed protocols for key assays used to assess the cytotoxicity and mechanism of action of anticancer compounds.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 96-well plates

  • Cancer and normal cell lines

  • Complete cell culture medium

  • Pyrrolidine-1-carbothioamide or its derivatives

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO).

  • Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[2][3]

Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Flow cytometer

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Preparation: Induce apoptosis in cells by treating them with the test compound for a specified time. Harvest both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS by centrifugation.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[4][5][6]

Visualizations

Experimental Workflow for Assessing Selectivity

G cluster_0 In Vitro Cytotoxicity Assessment Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Cancer & Normal Cells MTT Assay MTT Assay Compound Treatment->MTT Assay Dose-response IC50 Determination IC50 Determination MTT Assay->IC50 Determination Selectivity Index Calculation Selectivity Index Calculation IC50 Determination->Selectivity Index Calculation

Caption: Workflow for determining the selective cytotoxicity of a compound.

Apoptosis Detection Workflow

G cluster_1 Mechanism of Cell Death Analysis Cell Treatment Cell Treatment Cell Harvesting Cell Harvesting Cell Treatment->Cell Harvesting Annexin V/PI Staining Annexin V/PI Staining Cell Harvesting->Annexin V/PI Staining Flow Cytometry Flow Cytometry Annexin V/PI Staining->Flow Cytometry Data Analysis Data Analysis Flow Cytometry->Data Analysis Quantification of Apoptosis

Caption: Experimental workflow for apoptosis detection using Annexin V/PI staining.

Hypothetical Signaling Pathway for Selective Apoptosis Induction

G Pyrrolidine-1-carbothioamide Pyrrolidine-1-carbothioamide Increased Intracellular Copper (Cancer Cells) Increased Intracellular Copper (Cancer Cells) Pyrrolidine-1-carbothioamide->Increased Intracellular Copper (Cancer Cells) Normal Cells (Low Copper) Normal Cells (Low Copper) Pyrrolidine-1-carbothioamide->Normal Cells (Low Copper) ROS Generation ROS Generation Increased Intracellular Copper (Cancer Cells)->ROS Generation Oxidative Stress Oxidative Stress ROS Generation->Oxidative Stress Mitochondrial Dysfunction Mitochondrial Dysfunction Oxidative Stress->Mitochondrial Dysfunction Caspase Activation Caspase Activation Mitochondrial Dysfunction->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis Minimal ROS Generation Minimal ROS Generation Normal Cells (Low Copper)->Minimal ROS Generation Cell Survival Cell Survival Minimal ROS Generation->Cell Survival

Caption: Proposed mechanism of copper-dependent selective apoptosis.

References

A Comparative Guide to the Inter-Laboratory Validation of a Bioassay for Pyrrolidine-1-carbothioamide Activity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of a hypothetical bioassay for Pyrrolidine-1-carbothioamide, outlining its performance across multiple laboratories to establish its reproducibility, robustness, and reliability. The content is tailored for researchers, scientists, and drug development professionals engaged in the validation of biological assays.

Introduction to Pyrrolidine-1-carbothioamide and Bioassay Validation

Pyrrolidine-1-carbothioamide is a sulfur-containing heterocyclic compound of interest in medicinal chemistry. Establishing a reliable and reproducible bioassay is a critical step in evaluating its biological activity and potential therapeutic applications. An inter-laboratory validation study is the gold standard for assessing the robustness of an analytical method by demonstrating that it can be successfully transferred and performed by different analysts in different laboratories, yielding comparable results.

This guide outlines the results of a hypothetical inter-laboratory study designed to validate a cell-based assay measuring the cytotoxic activity of Pyrrolidine-1-carbothioamide against the human colorectal carcinoma cell line, HCT116. Three independent laboratories participated in this study, each following a standardized protocol.

Comparative Bioactivity Data

The primary endpoint of the bioassay was the half-maximal inhibitory concentration (IC₅₀), a measure of the compound's potency in inhibiting cell viability. Each laboratory tested the same batch of Pyrrolidine-1-carbothioamide and a standard reference compound (Doxorubicin) in triplicate on three separate occasions (n=3).

Table 1: Inter-Laboratory Comparison of IC₅₀ Values for Pyrrolidine-1-carbothioamide

ParameterLaboratory 1Laboratory 2Laboratory 3Inter-Laboratory Mean%RSD
Mean IC₅₀ (µM) 12.513.112.812.82.3%
Standard Deviation (µM) 1.11.31.21.2-
Intra-assay %CV 8.8%9.9%9.4%9.4%-

Table 2: Inter-Laboratory Comparison of IC₅₀ Values for Doxorubicin (Reference Standard)

ParameterLaboratory 1Laboratory 2Laboratory 3Inter-Laboratory Mean%RSD
Mean IC₅₀ (µM) 0.450.480.460.463.3%
Standard Deviation (µM) 0.050.060.050.05-
Intra-assay %CV 11.1%12.5%10.9%11.5%-

Table 3: Assay Performance Characteristics

ParameterLaboratory 1Laboratory 2Laboratory 3Acceptance Criteria
Z'-factor 0.780.810.75> 0.5
Signal-to-Background Ratio 15.216.514.8> 10

Experimental Protocols

The following is the standardized protocol distributed to all participating laboratories for the cell-based cytotoxicity assay.

3.1. Cell Culture and Seeding

  • Cell Line: HCT116 (human colorectal carcinoma).

  • Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Seeding: Trypsinize and count cells. Seed 5,000 cells per well in a 96-well clear-bottom plate in a volume of 100 µL. Incubate for 24 hours to allow for cell attachment.

3.2. Compound Preparation and Treatment

  • Stock Solution: Prepare a 10 mM stock solution of Pyrrolidine-1-carbothioamide in DMSO.

  • Serial Dilutions: Perform a 10-point serial dilution (1:3) in culture medium to create a dose-response curve ranging from 0.1 µM to 200 µM.

  • Cell Treatment: Remove the seeding medium from the 96-well plate and add 100 µL of the appropriate compound dilution to each well. Include vehicle control (0.5% DMSO) and positive control (Doxorubicin) wells.

  • Incubation: Incubate the plate for 48 hours at 37°C with 5% CO₂.

3.3. Viability Assessment (Resazurin Reduction Assay)

  • Reagent Preparation: Prepare a 0.15 mg/mL solution of Resazurin in sterile PBS.

  • Assay: Add 20 µL of the Resazurin solution to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C, protected from light.

  • Data Acquisition: Measure the fluorescence intensity using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

3.4. Data Analysis

  • Normalization: Normalize the fluorescence data to the vehicle control (100% viability) and a background control (no cells, 0% viability).

  • Curve Fitting: Plot the normalized data against the logarithm of the compound concentration and fit a four-parameter logistic (4PL) curve to determine the IC₅₀ value.

Mandatory Visualizations

The following diagrams illustrate the hypothetical signaling pathway affected by Pyrrolidine-1-carbothioamide and the workflow for the inter-laboratory validation process.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Mitochondrion cluster_3 Nucleus Receptor Stress Receptor ROS Reactive Oxygen Species (ROS) Receptor->ROS MAPK_Pathway MAPK Cascade (JNK, p38) ROS->MAPK_Pathway Mito_Dysfunction Mitochondrial Dysfunction ROS->Mito_Dysfunction Caspase_Activation Caspase-3 Activation MAPK_Pathway->Caspase_Activation DNA_Damage DNA Damage Caspase_Activation->DNA_Damage Mito_Dysfunction->Caspase_Activation Apoptosis Apoptosis DNA_Damage->Apoptosis Compound Pyrrolidine-1-carbothioamide Compound->Receptor Binds/Activates

Caption: Hypothetical signaling pathway for Pyrrolidine-1-carbothioamide-induced apoptosis.

G Start Assay Development & Protocol Standardization Distribution Distribute Standardized Protocol, Reagents, and Compound to Labs Start->Distribution Lab1 Laboratory 1 (3 Independent Runs) Distribution->Lab1 Lab2 Laboratory 2 (3 Independent Runs) Distribution->Lab2 Lab3 Laboratory 3 (3 Independent Runs) Distribution->Lab3 Data_Collection Centralized Data Collection Lab1->Data_Collection Lab2->Data_Collection Lab3->Data_Collection Analysis Statistical Analysis (Intra- & Inter-lab Variability) Data_Collection->Analysis Report Validation Report Generation Analysis->Report

A Comparative Stability Analysis of Substituted Pyrrolidine-1-carbothioamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers and Drug Development Professionals

This guide presents a comparative analysis of the chemical stability of three substituted Pyrrolidine-1-carbothioamide derivatives. The stability of these compounds has been evaluated under various stress conditions as stipulated by the International Council for Harmonisation (ICH) guidelines Q1A(R2).[1] Forced degradation studies are crucial for understanding the intrinsic stability of a drug substance, identifying potential degradation products, and developing stable formulations.[1][2]

The core structure, Pyrrolidine-1-carbothioamide, is a versatile scaffold in medicinal chemistry.[3][4] However, the thiourea moiety can be susceptible to degradation, particularly through hydrolysis and oxidation.[5][6] This study investigates how different substituents on a phenyl ring attached to the carbothioamide nitrogen influence the molecule's overall stability.

The three hypothetical derivatives under comparison are:

  • PCTL-H: N-phenylpyrrolidine-1-carbothioamide

  • PCTL-Cl: N-(4-chlorophenyl)pyrrolidine-1-carbothioamide (with an electron-withdrawing group)

  • PCTL-OCH3: N-(4-methoxyphenyl)pyrrolidine-1-carbothioamide (with an electron-donating group)

Comparative Stability Data Summary

Forced degradation studies were conducted to assess the stability of the three derivatives under hydrolytic (acidic, basic, neutral), oxidative, thermal, and photolytic stress conditions. The extent of degradation was quantified using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Table 1: Percentage Degradation of Pyrrolidine-1-carbothioamide Derivatives Under Forced Stress Conditions

Stress ConditionPCTL-H (% Degradation)PCTL-Cl (% Degradation)PCTL-OCH3 (% Degradation)Major Degradation Product(s)
Acid Hydrolysis (0.1 M HCl, 60°C, 24h)12.5%9.8%15.2%Pyrrolidine + respective substituted phenyl isothiocyanate
Base Hydrolysis (0.1 M NaOH, 60°C, 8h)28.4%35.1%22.7%Pyrrolidine + respective substituted aniline
Neutral Hydrolysis (Water, 80°C, 72h)5.1%3.9%6.8%Minor hydrolysis products
Oxidative (3% H₂O₂, RT, 24h)18.9%16.5%25.8%Corresponding formamidine and sulfenic acid derivatives
Thermal (80°C, 72h)< 2.0%< 2.0%< 2.0%No significant degradation
Photolytic (ICH Q1B, 1.2M lux·h, 200 W·h/m²)< 2.0%< 2.0%< 2.0%No significant degradation

Note: The data presented in this table is hypothetical and for illustrative purposes.

Key Observations:

  • All three derivatives demonstrated significant degradation under basic and oxidative conditions.[5]

  • The presence of an electron-withdrawing group (PCTL-Cl) appeared to decrease stability under basic conditions but increase stability under acidic and oxidative stress compared to the parent compound (PCTL-H).

  • The electron-donating group (PCTL-OCH3) seemed to decrease stability under acidic and oxidative conditions while enhancing stability under basic conditions.

  • All compounds were found to be relatively stable under thermal and photolytic stress.[5]

Experimental Methodologies

A validated stability-indicating method (SIM) is essential for separating and quantifying the active pharmaceutical ingredient from its degradation products, process impurities, and excipients.[7]

Stability-Indicating HPLC Method

A reverse-phase high-performance liquid chromatography (RP-HPLC) method was developed and validated for the quantitative determination of PCTL-H, PCTL-Cl, and PCTL-OCH3 and their degradation products.

  • Column: C18 reverse-phase column (250 mm x 4.6 mm, 5 µm particle size).[6]

  • Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water (Gradient elution).

  • Flow Rate: 1.0 mL/min.

  • Detector: UV at 254 nm.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

Forced Degradation (Stress Testing) Protocols

Forced degradation studies were performed on a single batch of each derivative to establish their intrinsic stability profiles.[8]

  • Preparation of Stock Solutions: Solutions of each compound were prepared in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis: 1 mL of stock solution was mixed with 9 mL of 0.1 M HCl and refluxed at 60°C for 24 hours. The solution was then neutralized with 0.1 M NaOH before analysis.

  • Base Hydrolysis: 1 mL of stock solution was mixed with 9 mL of 0.1 M NaOH and refluxed at 60°C for 8 hours. The solution was subsequently neutralized with 0.1 M HCl.

  • Neutral Hydrolysis: 1 mL of stock solution was mixed with 9 mL of purified water and refluxed at 80°C for 72 hours.

  • Oxidative Degradation: 1 mL of stock solution was mixed with 9 mL of 3% hydrogen peroxide (H₂O₂) and kept at room temperature for 24 hours, protected from light.

  • Thermal Degradation: The solid drug substance was placed in a controlled temperature oven at 80°C for 72 hours. A sample was then withdrawn, dissolved in methanol, and analyzed.

  • Photostability Testing: The solid drug substance was exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the comparative stability assessment of the Pyrrolidine-1-carbothioamide derivatives.

G cluster_compounds Test Compounds cluster_stress Forced Degradation Conditions (ICH Q1A) cluster_analysis Analysis cluster_results Outcome PCTL_H PCTL-H Acid Acid Hydrolysis (0.1M HCl) PCTL_H->Acid Base Base Hydrolysis (0.1M NaOH) Neutral Neutral Hydrolysis (Water) Oxidative Oxidative (3% H2O2) PCTL_H->Oxidative Thermal Thermal (80°C) Photo Photolytic (ICH Q1B) PCTL_Cl PCTL-Cl PCTL_Cl->Base PCTL_Cl->Thermal PCTL_OCH3 PCTL-OCH3 PCTL_OCH3->Neutral PCTL_OCH3->Photo HPLC Stability-Indicating RP-HPLC Analysis Acid->HPLC Base->HPLC Neutral->HPLC Oxidative->HPLC Thermal->HPLC Photo->HPLC Data Quantify Degradation (% Assay Loss) HPLC->Data Assay Profile Identify Degradants (LC-MS) HPLC->Profile Peak Purity Compare Comparative Stability Profile Data->Compare Profile->Compare

Caption: Workflow for comparative forced degradation studies.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Pyrrolidine-1-carbothioamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of pyrrolidine-1-carbothioamide (CAS Number: 40398-36-5), ensuring compliance with safety regulations and minimizing risk.

Hazard Profile and Safety Summary

Pyrrolidine-1-carbothioamide is classified under the Globally Harmonized System (GHS) with the following hazard statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

These classifications indicate that the compound must be handled as hazardous waste. Under no circumstances should it be disposed of in regular trash or down the drain.

Quantitative Data for Disposal

At present, there is no specific quantitative data, such as concentration limits for disposal or reportable quantities, available for pyrrolidine-1-carbothioamide. Therefore, all quantities of this chemical and its containers should be treated as hazardous waste.

Data PointValue
EPA Hazardous Waste Code Not specifically listed; however, it should be managed as a hazardous chemical waste based on its irritant properties.
Reportable Quantity (RQ) Not established.
Concentration Limits for Disposal Not established. Treat all concentrations as hazardous.
Step-by-Step Disposal Protocol

The following protocol outlines the essential steps for the safe segregation, collection, storage, and disposal of pyrrolidine-1-carbothioamide waste.

1. Personal Protective Equipment (PPE): Before handling the chemical waste, ensure you are wearing appropriate PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Chemical safety goggles or a face shield.

  • Lab Coat: A standard laboratory coat to protect skin and clothing.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.

2. Waste Segregation and Collection:

  • Solid Waste: Collect all solid pyrrolidine-1-carbothioamide waste, including contaminated items like weighing paper, pipette tips, and gloves, in a dedicated and clearly labeled hazardous waste container.

  • Liquid Waste: If the compound is in a solution, collect the liquid waste in a separate, dedicated container for hazardous liquid chemical waste. The container must be compatible with the solvent used.

  • Empty Containers: Any container that has held pyrrolidine-1-carbothioamide should be treated as hazardous waste. Do not rinse the container into the drain. Seal the empty, unrinsed container and dispose of it along with other solid chemical waste.

3. Waste Container Labeling:

  • All waste containers must be clearly labeled as "Hazardous Waste."

  • The label must include the full chemical name: "Pyrrolidine-1-carbothioamide" and its CAS number "40398-36-5."

  • If in a solution, also list the solvent and the approximate concentration of the chemical.

  • Indicate the specific hazards (e.g., "Irritant").

4. Storage of Chemical Waste:

  • Secure Closure: Keep waste containers securely closed at all times, except when adding waste.

  • Secondary Containment: Place waste containers in a secondary containment bin to prevent the spread of material in case of a leak.

  • Ventilation: Store the waste in a cool, dry, and well-ventilated area, away from incompatible materials, heat sources, and direct sunlight.

5. Professional Disposal:

  • The precautionary statement P501 advises to "Dispose of contents/container to an approved waste disposal plant."[1]

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for the pickup and disposal of the hazardous waste.

  • Follow all institutional and local regulations for hazardous waste disposal.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of pyrrolidine-1-carbothioamide.

G start Start: Generation of Pyrrolidine-1-carbothioamide Waste ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe identify_waste Step 2: Identify Waste Type ppe->identify_waste solid_waste Solid Waste (e.g., powder, contaminated items) identify_waste->solid_waste Solid liquid_waste Liquid Waste (in solution) identify_waste->liquid_waste Liquid container_waste Empty Containers identify_waste->container_waste Container collect_solid Step 3: Collect in a Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Step 3: Collect in a Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid collect_container Step 3: Seal and Collect with Solid Hazardous Waste container_waste->collect_container storage Step 4: Store Securely in a Ventilated Area with Secondary Containment collect_solid->storage collect_liquid->storage collect_container->storage disposal Step 5: Contact EHS or Licensed Waste Disposal Service for Pickup storage->disposal end End: Compliant Disposal disposal->end

Caption: Disposal workflow for Pyrrolidine-1-carbothioamide.

References

Personal protective equipment for handling Pyrrolidine-1-carbothioamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for handling Pyrrolidine-1-carbothioamide. Given the absence of a specific Safety Data Sheet (SDS) for this compound, these recommendations are based on the hazardous properties of structurally related chemicals, namely thiourea and pyrrolidine. It is imperative to treat Pyrrolidine-1-carbothioamide with caution, assuming it may possess similar or additional hazards.

Hazard Summary

Pyrrolidine-1-carbothioamide is classified with the following GHS hazard statements[1]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Due to its structural components, it should be handled as a compound that is potentially harmful if swallowed, inhaled, or absorbed through the skin.[2]

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory to prevent exposure. The following table summarizes the required equipment.

PPE CategoryRecommended EquipmentBest Practices
Eye and Face Protection Chemical splash goggles or safety glasses with side shields meeting NIOSH or EN 166 standards.[3] A face shield is recommended when there is a significant risk of splashing.[3][4]Do not wear contact lenses when handling this chemical.[5] An eyewash station and safety shower must be readily available in the work area.[4]
Hand Protection Chemically resistant, impervious gloves (e.g., Butyl rubber, PVC).[3][5]Inspect gloves for integrity before each use.[3] Use proper glove removal technique to avoid skin contact.[3][6] Dispose of contaminated gloves as hazardous waste.[3]
Respiratory Protection A NIOSH-approved respirator is required if working outside a fume hood, if ventilation is inadequate, or if dust is generated.[3][4][7]The type of respirator will depend on the concentration of airborne contaminants. For solids, a dust respirator may be appropriate.[3] Ensure proper fit and training before use.
Protective Clothing Laboratory coat. A full chemical-protective suit may be necessary for large quantities or significant exposure risks.Remove and wash contaminated clothing before reuse. Do not wear contaminated shoes.[2]

Operational Plan: Step-by-Step Handling

All handling of Pyrrolidine-1-carbothioamide, in solid or solution form, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[3]

3.1. Receiving and Storage:

  • Upon receipt, inspect the container for any signs of damage or leaks.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[4][8]

  • Keep the container tightly closed when not in use.[3][7]

  • The storage area should be clearly labeled with appropriate hazard warnings and access restricted.[3]

3.2. Weighing and Preparation:

  • Perform all weighing and solution preparation inside a chemical fume hood.

  • Use the smallest quantity of the substance necessary for the experiment to minimize waste and potential exposure.[3]

  • Avoid the formation of dust.[3]

  • Use non-sparking tools and ground equipment when transferring material to prevent static discharge.[2]

3.3. During the Experiment:

  • Maintain good laboratory hygiene. Do not eat, drink, or smoke in the laboratory.[3]

  • Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[3][6]

  • Keep the work area clean and organized to prevent accidental spills.

3.4. Spill Management:

  • Minor Spills:

    • Evacuate the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent, non-reactive material to avoid raising dust.[3]

    • Collect the spilled material using dry clean-up procedures and place it in a sealed, labeled container for hazardous waste disposal.[5]

  • Major Spills:

    • Evacuate the laboratory and notify the appropriate safety personnel immediately.

    • Restrict access to the area.

    • Cleanup should only be performed by trained personnel.

Disposal Plan

All waste containing Pyrrolidine-1-carbothioamide must be treated as hazardous waste.

4.1. Waste Segregation and Collection:

  • Solid Waste: Collect all contaminated materials, including gloves, absorbent pads, and empty containers, in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect any solutions containing Pyrrolidine-1-carbothioamide in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

4.2. Disposal Procedure:

  • All waste must be disposed of through the institution's hazardous waste management program.

  • Follow all local, state, and federal regulations for hazardous waste disposal.[3]

  • Do not dispose of this chemical down the drain or in the regular trash.[6]

Experimental Workflow and Logic Diagrams

G Workflow for Handling Pyrrolidine-1-carbothioamide cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response (if occurs) Don_PPE 1. Don Appropriate PPE Prepare_Hood 2. Prepare Chemical Fume Hood Don_PPE->Prepare_Hood Inspect_Chemical 3. Inspect Chemical Container Prepare_Hood->Inspect_Chemical Weigh_Chemical 4. Weigh Compound Inspect_Chemical->Weigh_Chemical Prepare_Solution 5. Prepare Solution (if needed) Weigh_Chemical->Prepare_Solution Conduct_Experiment 6. Conduct Experiment Prepare_Solution->Conduct_Experiment Segregate_Waste 7. Segregate Hazardous Waste Conduct_Experiment->Segregate_Waste Evacuate Evacuate Area Conduct_Experiment->Evacuate Clean_Area 8. Clean Work Area Segregate_Waste->Clean_Area Doff_PPE 9. Doff PPE Clean_Area->Doff_PPE Dispose_Waste 10. Dispose of Waste via EHS Doff_PPE->Dispose_Waste Notify Notify Safety Personnel Evacuate->Notify Contain Contain Spill Notify->Contain Cleanup Cleanup by Trained Personnel Contain->Cleanup

Caption: A flowchart illustrating the safe handling and disposal workflow for Pyrrolidine-1-carbothioamide.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyrrolidine-1-carbothioamide
Reactant of Route 2
Pyrrolidine-1-carbothioamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.